Product packaging for I-191(Cat. No.:)

I-191

Cat. No.: B608905
M. Wt: 423.5 g/mol
InChI Key: DTASTQAQBOZSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

I-191 is a useful research compound. Its molecular formula is C23H26FN5O2 and its molecular weight is 423.5 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound 4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one is 423.2071 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26FN5O2 B608905 I-191

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O2/c1-22(2,3)16-12-17(14-6-8-15(24)9-7-14)27-29-13-18(26-19(16)29)20(30)28-11-10-25-21(31)23(28,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTASTQAQBOZSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the I-191 Compound: A Potent PAR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to the I-191 compound, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). All quantitative data is summarized for clarity, and detailed methodologies for pivotal experiments are provided.

Chemical Structure and Properties

The this compound compound, systematically named 4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one, is a small molecule inhibitor of PAR2. Its chemical and physical properties are detailed below.

PropertyValue
Molecular Formula C₂₃H₂₆FN₅O₂
Molecular Weight 423.48 g/mol
CAS Number 1690172-25-8
SMILES CC(C)(C)C1=CC(=N[N]2C=C(N=C12)C(=O)N3CCNC(=O)C3(C)C)C4=CC=C(F)C=C4

Mechanism of Action

This compound functions as a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2).[1] It exhibits a non-competitive and insurmountable mechanism of action, acting as a negative allosteric modulator of the PAR2 agonist 2f-LIGRL-NH₂.[1] By binding to PAR2, this compound effectively blocks the activation of the receptor by various agonists, including trypsin and agonist peptides. This antagonism prevents the initiation of downstream signaling cascades that are typically triggered by PAR2 activation.

Key Signaling Pathways Inhibited by this compound

The antagonism of PAR2 by this compound leads to the inhibition of multiple downstream signaling pathways that are implicated in inflammation, pain, and cancer progression. The primary pathways affected are:

  • Calcium (Ca²⁺) Mobilization: this compound potently inhibits PAR2-mediated intracellular calcium release.

  • Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation: The compound attenuates the phosphorylation of ERK1/2, a key step in a signaling cascade that regulates cell proliferation, differentiation, and survival.

  • RhoA Activation: this compound blocks the activation of RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell polarity, and migration.

  • cAMP Accumulation: The compound inhibits the forskolin-induced accumulation of cyclic adenosine monophosphate (cAMP), another important second messenger in cellular signaling.

Below are diagrams illustrating the logical flow of PAR2 signaling and the points of inhibition by this compound.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gq PAR2->Gq Activates AC Adenylyl Cyclase PAR2->AC Inhibits PLC PLC Gq->PLC Activates Ras Ras Gq->Ras Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosolic) Ca2_ER->Ca2_cyto Raf Raf PKC->Raf Activates Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates cAMP cAMP AC->cAMP Produces Agonist PAR2 Agonist (e.g., Trypsin) Agonist->PAR2 Activates I191 This compound I191->PAR2 Inhibits

Caption: PAR2 signaling cascade and inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against various PAR2-mediated signaling events has been quantified in cell-based assays. The following table summarizes the key findings from studies using the HT-29 human colon adenocarcinoma cell line.

AssayAgonistThis compound Potency (IC₅₀)Reference
Ca²⁺ Mobilization 2f-LIGRL-NH₂28 nM[1]
Ca²⁺ Mobilization Trypsin35 nM[1]
ERK1/2 Phosphorylation 2f-LIGRL-NH₂1.6 nM[1]
RhoA Activation 2f-LIGRL-NH₂Not explicitly quantified with IC₅₀[1]
cAMP Accumulation Forskolin + 2f-LIGRL-NH₂1.1 nM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described in the primary literature for the characterization of this compound.

Cell Culture

HT-29 (human colon adenocarcinoma) and MDA-MB-231 (human breast adenocarcinoma) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Intracellular Calcium (Ca²⁺) Mobilization Assay
  • Cell Preparation: HT-29 cells were seeded into 96-well black-walled, clear-bottom plates and grown to confluency.

  • Dye Loading: The culture medium was removed, and cells were washed with Hank's Balanced Salt Solution (HBSS). Cells were then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

  • Compound Treatment: After incubation, the dye solution was removed, and cells were washed again with HBSS. Cells were then incubated with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Agonist Stimulation and Measurement: The plate was placed in a fluorescence plate reader. Baseline fluorescence was measured before the addition of a PAR2 agonist (e.g., 2f-LIGRL-NH₂ or trypsin). Fluorescence was then monitored in real-time to measure the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence, corresponding to the calcium flux, was calculated and plotted against the agonist concentration to determine the inhibitory effect of this compound and calculate the IC₅₀ value.

Calcium_Mobilization_Workflow A Seed HT-29 cells in 96-well plate B Load cells with Fluo-4 AM A->B C Incubate with this compound or vehicle B->C D Measure baseline fluorescence C->D E Add PAR2 agonist D->E F Monitor fluorescence change E->F G Analyze data and calculate IC₅₀ F->G

Caption: Workflow for the intracellular calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blot)
  • Cell Treatment: HT-29 cells were serum-starved overnight. The cells were then pre-incubated with various concentrations of this compound for 30 minutes before being stimulated with a PAR2 agonist for 5 minutes.

  • Cell Lysis: After stimulation, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified, and the ratio of p-ERK1/2 to total ERK1/2 was calculated to determine the effect of this compound.

Western_Blot_Workflow A Serum-starve and treat cells with this compound and agonist B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Incubate with primary and secondary antibodies D->E F Detect and quantify p-ERK1/2 and total ERK1/2 E->F

Caption: Western blot workflow for ERK1/2 phosphorylation.

RhoA Activation Assay
  • Cell Treatment: HT-29 cells were treated similarly to the ERK1/2 phosphorylation assay (serum-starved, pre-incubated with this compound, and stimulated with a PAR2 agonist).

  • Cell Lysis and Assay: The level of active (GTP-bound) RhoA was measured using a G-LISA™ RhoA Activation Assay Kit, following the manufacturer's instructions. Briefly, cell lysates were added to a 96-well plate coated with a Rho-GTP-binding protein.

  • Detection: Active RhoA in the lysates binds to the plate. The bound RhoA was then detected using a specific primary antibody and an HRP-conjugated secondary antibody.

  • Data Analysis: The colorimetric signal was measured, and the amount of active RhoA was determined relative to a standard curve or control.

cAMP Accumulation Assay
  • Cell Treatment: HT-29 cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes, followed by the addition of various concentrations of this compound.

  • Stimulation: The cells were then stimulated with forskolin (an adenylyl cyclase activator) in the presence or absence of a PAR2 agonist.

  • cAMP Measurement: The intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., a LANCE® Ultra cAMP Kit), following the manufacturer's protocol.

  • Data Analysis: The amount of cAMP produced was quantified, and the inhibitory effect of this compound on PAR2-mediated adenylyl cyclase inhibition was determined.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature reviewed. The synthesis of imidazopyridazine derivatives typically involves multi-step reactions. The synthesis of this compound would likely proceed through the formation of the core imidazo[1,2-b]pyridazine scaffold followed by the coupling of the piperazin-2-one moiety.

Conclusion

The this compound compound is a valuable research tool for investigating the physiological and pathological roles of PAR2. Its high potency and selectivity make it a strong candidate for further preclinical and clinical development as a therapeutic agent for diseases where PAR2 is implicated, such as chronic inflammation and certain cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising compound.

References

I-191: A Negative Allosteric Modulator of Protease-Activated Receptor 2 (PAR2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, is a key player in inflammation, pain, and various cancers. Its activation by proteases triggers a cascade of intracellular signaling events. The imidazopyridazine compound I-191 has emerged as a potent and selective negative allosteric modulator (NAM) of PAR2, offering a valuable tool for investigating PAR2 function and a promising scaffold for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound, with the chemical name 4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one, is a non-competitive antagonist of PAR2.[1][2] It has been shown to inhibit PAR2 activation by structurally distinct agonists, including trypsin and the synthetic peptide 2f-LIGRL-NH2.[2] Unlike competitive antagonists that bind to the orthosteric site, this compound binds to an allosteric site on the receptor, thereby preventing the conformational changes required for receptor activation.[1][3]

Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator of PAR2. This is supported by findings that it acts in a non-competitive and insurmountable manner.[1] Allosteric modulators bind to a site topographically distinct from the orthosteric agonist binding site. Negative allosteric modulators decrease the affinity and/or efficacy of the orthosteric agonist. In the case of this compound, it reduces the efficacy of PAR2 agonists in initiating downstream signaling cascades.[1]

The allosteric properties of this compound have been quantified using an operational model of allosterism, yielding cooperativity values for both affinity (α) and efficacy (β).[1] An α value less than 1 indicates negative binding cooperativity, meaning this compound reduces the affinity of the agonist for the receptor. A β value less than 1 signifies that this compound reduces the efficacy of the agonist in activating the receptor.

cluster_receptor PAR2 orthosteric Orthosteric Site signaling Downstream Signaling orthosteric->signaling Activates allosteric Allosteric Site allosteric->orthosteric Inhibits Efficacy agonist Agonist (e.g., Trypsin, 2f-LIGRL-NH2) agonist->orthosteric Binds i191 This compound i191->allosteric Binds PAR2 PAR2 Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca_release Ca²⁺ Release ER->Ca_release I191 This compound I191->PAR2 Inhibits PAR2 PAR2 GRK GRK PAR2->GRK Recruits P_PAR2 Phosphorylated PAR2 GRK->PAR2 Phosphorylates beta_arrestin β-Arrestin P_PAR2->beta_arrestin Recruits MAPK_cascade MAPK Cascade (Raf/MEK) beta_arrestin->MAPK_cascade Scaffolds ERK ERK1/2 MAPK_cascade->ERK Phosphorylates pERK p-ERK1/2 I191 This compound I191->PAR2 Inhibits start Seed HT-29 cells in 96-well plate load Load cells with Fluo-4 AM start->load wash Wash cells load->wash incubate_i191 Incubate with this compound or vehicle wash->incubate_i191 read_baseline Measure baseline fluorescence incubate_i191->read_baseline add_agonist Add PAR2 agonist read_baseline->add_agonist read_signal Record fluorescence signal add_agonist->read_signal end Analyze data read_signal->end start Serum-starve HT-29 cells treat Pre-treat with this compound start->treat stimulate Stimulate with PAR2 agonist treat->stimulate lyse Lyse cells and quantify protein stimulate->lyse sds_page SDS-PAGE and Western Blot lyse->sds_page probe_pERK Probe for phospho-ERK1/2 sds_page->probe_pERK probe_tERK Probe for total-ERK1/2 probe_pERK->probe_tERK analyze Analyze band intensity probe_tERK->analyze start Plate PathHunter PAR2 cells add_i191 Add this compound dilutions start->add_i191 incubate1 Incubate add_i191->incubate1 add_agonist Add PAR2 agonist (EC80) incubate1->add_agonist incubate2 Incubate add_agonist->incubate2 add_detection Add detection reagents incubate2->add_detection incubate3 Incubate add_detection->incubate3 read_signal Read chemiluminescence incubate3->read_signal end Analyze data read_signal->end

References

Unveiling I-191: A Potent and Selective PAR2 Antagonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical overview of the discovery, synthesis, and biological characterization of I-191, a novel antagonist of Protease-Activated Receptor 2 (PAR2). This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the experimental protocols and key findings that establish this compound as a valuable tool for investigating PAR2-mediated signaling in health and disease.

This compound, with the chemical name 4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one, has emerged as a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2).[1] This imidazopyridazine derivative has demonstrated significant potential in the study of PAR2-mediated signaling pathways, which are implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1]

Discovery and Biological Activity

This compound was identified as a potent PAR2 antagonist through extensive research efforts. It has been shown to effectively inhibit PAR2 activation by various agonists, including trypsin, and synthetic peptides.[1] The primary mechanism of action of this compound is through the antagonism of key PAR2-dependent signaling pathways.

Quantitative Biological Data of this compound

The following table summarizes the key quantitative data regarding the biological activity of this compound.

ParameterValueCell LineAgonistReference
pIC50 (Ca2+ Release) 7.2 ± 0.1HT-292f-LIGRL-NH2[1]
pIC50 (Ca2+ Release) 6.7 ± 0.1HT-29Bovine Trypsin[1]
Receptor Residence Time Half-life 51 minHT-29-[1]

Synthesis of this compound

The synthesis of this compound is described in a patent application by Vertex Pharmaceuticals. While the full detailed protocol is proprietary, the key steps involve the construction of the imidazo[1,2-b]pyridazine core followed by the coupling of the piperazin-2-one moiety.

Further detailed information regarding the specific reagents, reaction conditions, and purification methods are outlined in the aforementioned patent application and are not publicly available in full detail.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture

Human colon adenocarcinoma cells (HT-29) and human breast adenocarcinoma cells (MDA-MB-231) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Intracellular Calcium Mobilization Assay
  • Cells were seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

  • The growth medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer for 1 hour at 37°C.

  • After incubation, the loading buffer was removed, and the cells were washed with a physiological salt solution.

  • Varying concentrations of this compound were added to the wells and incubated for a specified period.

  • A PAR2 agonist (e.g., trypsin or 2f-LIGRL-NH2) was then added to stimulate calcium release.

  • Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, were measured using a fluorescence plate reader.

ERK1/2 Phosphorylation Assay
  • Cells were seeded in 6-well plates and grown to near confluence.

  • The cells were serum-starved for 24 hours prior to the experiment.

  • Cells were pre-treated with different concentrations of this compound for 1 hour.

  • PAR2 agonist was added and incubated for a specified time to induce ERK1/2 phosphorylation.

  • The cells were then lysed, and the protein concentration of the lysates was determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence detection system.

RhoA Activation Assay
  • RhoA activation was measured using a G-LISA™ RhoA Activation Assay Biochem Kit according to the manufacturer's instructions.

  • Briefly, cells were treated with this compound and/or a PAR2 agonist.

  • The cells were then lysed, and the lysates were added to a 96-well plate coated with a Rho-GTP-binding protein.

  • Active, GTP-bound RhoA in the lysates binds to the plate.

  • The bound RhoA was detected using a specific primary antibody followed by a secondary antibody conjugated to horseradish peroxidase.

  • The signal was developed with a chromogenic substrate and measured by absorbance at 490 nm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gαq PAR2->Gq G1213 Gα12/13 PAR2->G1213 beta_arrestin β-Arrestin PAR2->beta_arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA Activation RhoGEF->RhoA ERK ERK1/2 Phosphorylation beta_arrestin->ERK Agonist PAR2 Agonist (e.g., Trypsin) Agonist->PAR2 Activates I191 This compound I191->PAR2 Inhibits Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cell_culture Cell Culture (e.g., HT-29) seeding Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with this compound seeding->pretreatment stimulation Stimulation with PAR2 Agonist pretreatment->stimulation calcium_assay Calcium Mobilization Assay stimulation->calcium_assay erk_assay ERK1/2 Phosphorylation Assay (Western Blot) stimulation->erk_assay rhoa_assay RhoA Activation Assay (G-LISA™) stimulation->rhoa_assay data_analysis Data Analysis calcium_assay->data_analysis erk_assay->data_analysis rhoa_assay->data_analysis

References

The Pharmacokinetics of Medically Relevant Radioiodine Isotopes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified the pharmacokinetics of "I-191." However, there is no known radioactive isotope of iodine with the mass number 191. It is presumed that this was a typographical error. This guide will instead provide a comprehensive overview of the pharmacokinetics of the most commonly used and medically significant radioactive isotopes of iodine: Iodine-123 (I-123), Iodine-125 (I-125), and Iodine-131 (I-131).

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the absorption, distribution, metabolism, and excretion (ADME) of these critical diagnostic and therapeutic agents.

Introduction to Medical Radioiodine Isotopes

Radioactive isotopes of iodine are integral to the diagnosis and treatment of various thyroid conditions, including hyperthyroidism and thyroid cancer. Their utility stems from the thyroid gland's natural affinity for iodine, allowing for targeted delivery of radiation. The differing physical properties of I-123, I-125, and I-131 dictate their specific clinical applications.

  • Iodine-123 (I-123): Primarily used for diagnostic imaging of the thyroid gland due to its short half-life and gamma emissions, which are ideal for scintigraphy.[1]

  • Iodine-125 (I-125): Employed in radioimmunoassays and brachytherapy due to its longer half-life and low-energy gamma emissions.

  • Iodine-131 (I-131): Widely used for therapeutic purposes, such as the ablation of thyroid tissue in hyperthyroidism and the treatment of thyroid cancer, owing to its beta particle emissions which destroy targeted cells.[2] It also emits gamma radiation, allowing for post-therapy imaging.[2]

Pharmacokinetic Profiles

The pharmacokinetics of radioiodine, when administered as sodium iodide, are primarily governed by the physiological handling of the iodide ion.

Absorption

Following oral administration, typically as a capsule or solution, sodium iodide is rapidly and almost completely absorbed from the upper gastrointestinal tract.[3] Absorption can be delayed if taken with food.[4]

Distribution

Once absorbed, iodide is distributed throughout the extracellular fluid.[2] The primary site of accumulation is the thyroid gland, which actively traps iodide via the sodium-iodide symporter (NIS).[2] The stomach, salivary glands, and choroid plexus also concentrate iodide, but it is not organified in these tissues.[5]

Metabolism

In the thyroid gland, trapped iodide is oxidized to iodine and incorporated into tyrosine residues on thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These are then coupled to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4). Radioiodine that is not taken up by the thyroid gland is not metabolized and is excreted unchanged.[2]

Excretion

The primary route of excretion for iodide is through the kidneys via urine.[2] A smaller amount is eliminated in feces and sweat.[2] The renal clearance of iodide is a significant factor in its overall pharmacokinetics and can be influenced by renal function.[6] In patients with normal renal function, 37-75% of the administered dose is excreted in the urine within 24 hours.[7]

Quantitative Pharmacokinetic Data

Obtaining a complete set of classical pharmacokinetic parameters (Cmax, Tmax, AUC) for radioiodine isotopes from human studies is challenging due to their rapid uptake by the thyroid and their nature as diagnostic and therapeutic agents rather than conventional drugs. However, available data and key parameters are summarized below.

ParameterIodine-123 (I-123)Iodine-125 (I-125)Iodine-131 (I-131)
Physical Half-life 13.2 hours[3]59.4 days8.04 days[5]
Primary Emissions GammaGammaBeta, Gamma[2][8]
Route of Administration Oral[3]Intravenous/InterstitialOral[2]
Tmax (Peak Thyroid Uptake) ~24-48 hours[4]Data not readily available~24-48 hours
Volume of Distribution (Vd) ~20 L (estimated from model)Data not readily availableData not readily available
Clearance (CL) ~1.5 L/hr (estimated from model)Data not readily availableHigher in patients treated with rhTSH compared to hypothyroidism[9]
Urinary Excretion (24h) 37-75%[7]Data not readily available37-75%

Experimental Protocols

Standardized protocols are crucial for ensuring the accuracy and reproducibility of pharmacokinetic studies involving radioiodine. Below are outlines of typical methodologies.

Patient Preparation

To maximize the uptake of radioiodine by thyroid tissue, specific patient preparation is required:

  • Low-Iodine Diet: Patients are typically placed on a low-iodine diet for 1-2 weeks prior to administration to enhance the avidity of the thyroid for the radioisotope.[10]

  • Medication Discontinuation: Certain medications that interfere with iodine uptake, such as thyroid hormones and antithyroid drugs, must be discontinued for a specific period before the study.[11]

  • Pregnancy and Lactation: Radioiodine administration is contraindicated in pregnant and lactating women.[11]

Administration and Dosing
  • I-123 for Diagnostic Imaging: An oral dose of 3.7 to 14.8 MBq (100-400 µCi) is typically administered.[3]

  • I-131 for Therapy: Therapeutic doses vary widely depending on the condition being treated, ranging from 1110-7400 MBq (30-200 mCi) for thyroid cancer ablation.[12]

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples are collected to determine the plasma concentration of the radioisotope over time.

  • Urine Collection: 24-hour urine collections are often performed to quantify renal excretion.

  • Thyroid Uptake Measurement: A gamma probe or camera is used to measure the radioactivity in the thyroid gland at various time points (e.g., 4, 6, and 24 hours post-administration) to determine the percentage of the administered dose taken up by the thyroid.[13]

Bioanalytical Methods

The quantification of radioiodine in biological samples is performed using methods that detect the emitted radiation:

  • Gamma Scintigraphy/Spectrometry: Used for in vivo thyroid uptake measurements and for quantifying gamma-emitting isotopes (I-123, I-125, I-131) in biological samples.

  • Liquid Scintillation Counting: Can be used for beta-emitting isotopes like I-131 in liquid samples.

Visualizations

Signaling Pathway of Iodide in the Thyroid

Iodide_Signaling_Pathway cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen I- Iodide (I-) NIS NIS (Sodium-Iodide Symporter) I-->NIS I-_cell Iodide (I-) NIS->I-_cell TPO TPO (Thyroid Peroxidase) I-_cell->TPO I2 Iodine (I2) TPO->I2 TG Thyroglobulin (TG) I2->TG Organification MIT_DIT MIT & DIT TG->MIT_DIT TG_bound Iodinated Thyroglobulin MIT_DIT->TG_bound Coupling T3_T4 T3 & T4 T3_T4->I- Release to Bloodstream TG_bound->T3_T4 Proteolysis

Caption: Iodide transport and organification in a thyroid follicular cell.

Experimental Workflow for a Radioiodine Pharmacokinetic Study

PK_Workflow cluster_prep Patient Preparation cluster_admin Radioiodine Administration cluster_sampling Sample Collection cluster_analysis Analysis Diet Low-Iodine Diet Meds Medication Discontinuation Consent Informed Consent Admin Oral Administration (Capsule/Solution) Blood Serial Blood Draws Admin->Blood Urine 24-hour Urine Collection Admin->Urine Thyroid Thyroid Uptake Measurement (Gamma Probe/Camera) Admin->Thyroid Bioanalysis Quantification of Radioactivity (Gamma Counting) Blood->Bioanalysis Urine->Bioanalysis Thyroid->Bioanalysis PK_Model Pharmacokinetic Modeling Bioanalysis->PK_Model

Caption: General workflow for a clinical pharmacokinetic study of radioiodine.

References

I-191: A Potent Antagonist of PAR2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the imidazopyridazine derivative, I-191, and its role as a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). This compound has emerged as a critical tool for investigating the physiological and pathological functions of PAR2, demonstrating significant potential for therapeutic development in areas such as inflammation, pain, and cancer.[1][2] This document details the mechanism of action of this compound, its inhibitory effects on key PAR2-mediated signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for assessing its activity.

Mechanism of Action

This compound acts as a non-competitive and negative allosteric modulator of PAR2.[1][2] This means that this compound binds to a site on the receptor that is distinct from the agonist binding site. This allosteric binding event induces a conformational change in the receptor that prevents its activation, even in the presence of high concentrations of agonists.[1] Studies have shown that this compound does not exhibit any agonist activity on its own, even at high micromolar concentrations, indicating it is a full antagonist with no biased signaling properties.[1][2]

Inhibition of PAR2 Signaling Pathways

Protease-Activated Receptor 2 is a G-protein coupled receptor (GPCR) that, upon activation by proteases such as trypsin or agonist peptides like 2f-LIGRL-NH2, initiates a cascade of intracellular signaling events. This compound has been shown to potently inhibit multiple key downstream signaling pathways at nanomolar concentrations.[1][2]

The primary signaling cascades inhibited by this compound include:

  • Calcium (Ca2+) Mobilization: this compound effectively blocks the release of intracellular calcium stores, a hallmark of PAR2 activation.[1]

  • Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation: The activation of the MAPK/ERK pathway is a critical downstream effect of PAR2 signaling, and this compound potently attenuates the phosphorylation of ERK1/2.[1]

  • RhoA Activation: this compound inhibits the activation of the small GTPase RhoA, which is involved in cytoskeletal reorganization and cell migration.[1]

  • Inhibition of Forskolin-Induced cAMP Accumulation: PAR2 activation can modulate cyclic AMP levels, and this compound blocks the PAR2-mediated inhibition of forskolin-stimulated cAMP accumulation.[1]

The inhibitory effects of this compound on these pathways lead to the attenuation of various downstream functional responses, including the expression and secretion of inflammatory cytokines, inhibition of cancer cell migration, and the promotion of apoptosis.[1][2]

Data Presentation

The following table summarizes the quantitative data available for the inhibitory activity of this compound on PAR2 signaling pathways in HT-29 human colon adenocarcinoma cells.

Signaling PathwayAgonistpIC50Reference
ERK1/2 Phosphorylation2f-LIGRL-NH2 (5 µM)7.8 ± 0.2[1]
ERK1/2 PhosphorylationTrypsin (50 nM)7.2 ± 0.2[1]
Calcium (Ca2+) Mobilization2f-LIGRL-NH2Potent inhibition at nanomolar concentrations[1]
RhoA Activation2f-LIGRL-NH2Potent inhibition at nanomolar concentrations[1]
Inhibition of cAMP AccumulationForskolin + 2f-LIGRL-NH2Potent inhibition at nanomolar concentrations[1]

Mandatory Visualization

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist PAR2 Agonist (e.g., Trypsin, 2f-LIGRL-NH2) PAR2 PAR2 Agonist->PAR2 Gq Gαq PAR2->Gq G1213 Gα12/13 PAR2->G1213 Gi Gαi PAR2->Gi PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP I191 This compound I191->PAR2

Caption: PAR2 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Culture HT-29 cells Plating Plate cells in appropriate multi-well plates Cell_Culture->Plating Pre-incubation Pre-incubate cells with varying concentrations of this compound Plating->Pre-incubation Stimulation Stimulate with PAR2 agonist (e.g., 2f-LIGRL-NH2) Pre-incubation->Stimulation Ca_Assay Calcium Mobilization Assay Stimulation->Ca_Assay ERK_Assay ERK1/2 Phosphorylation (Western Blot) Stimulation->ERK_Assay RhoA_Assay RhoA Activation Assay Stimulation->RhoA_Assay cAMP_Assay cAMP Accumulation Assay Stimulation->cAMP_Assay Data_Acquisition Measure assay-specific signals Ca_Assay->Data_Acquisition ERK_Assay->Data_Acquisition RhoA_Assay->Data_Acquisition cAMP_Assay->Data_Acquisition Curve_Fitting Generate concentration-response curves Data_Acquisition->Curve_Fitting IC50_Determination Calculate pIC50 values Curve_Fitting->IC50_Determination

Caption: General experimental workflow for evaluating this compound activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory effects on PAR2 signaling.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization following PAR2 activation and its inhibition by this compound.

  • Cell Culture: HT-29 cells are seeded into black-walled, clear-bottom 96-well plates and cultured to confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Wash: Cells are washed with the assay buffer to remove excess dye.

  • Compound Addition: Varying concentrations of this compound or vehicle control are added to the wells and incubated for a specified period (e.g., 15-30 minutes) at room temperature.

  • Signal Measurement: The plate is placed in a fluorescence plate reader equipped with an automated injection system. Baseline fluorescence is measured for a short period.

  • Agonist Injection and Reading: A PAR2 agonist (e.g., 2f-LIGRL-NH2) is injected into each well, and fluorescence is continuously monitored to measure the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence intensity following agonist addition is used to determine the extent of calcium mobilization. Concentration-response curves are generated to calculate the pIC50 value for this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 levels as a measure of PAR2-mediated MAPK pathway activation.

  • Cell Culture and Starvation: HT-29 cells are grown in 6-well plates to near confluency and then serum-starved for 12-24 hours to reduce basal ERK1/2 phosphorylation.

  • Inhibitor Treatment: Cells are pre-treated with different concentrations of this compound or vehicle for 30-60 minutes.

  • Agonist Stimulation: Cells are stimulated with a PAR2 agonist (e.g., trypsin or 2f-LIGRL-NH2) for a short period (e.g., 5-10 minutes).

  • Cell Lysis: The medium is aspirated, and cells are washed with ice-cold PBS. Cells are then lysed on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Total ERK1/2 Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

  • Densitometry Analysis: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated. These values are used to generate concentration-response curves and determine the pIC50 of this compound.

RhoA Activation Assay (G-LISA)

This protocol details a quantitative ELISA-based method to measure the level of active, GTP-bound RhoA.

  • Cell Treatment: HT-29 cells are cultured, serum-starved, and treated with this compound and a PAR2 agonist as described for the ERK1/2 phosphorylation assay.

  • Cell Lysis: Cells are lysed with the provided lysis buffer, and the lysates are clarified by centrifugation.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • Assay Procedure: Equal amounts of protein lysate are added to a 96-well plate coated with a Rho-GTP-binding protein. The plate is incubated to allow active RhoA in the lysate to bind to the plate.

  • Washing: The plate is washed to remove unbound proteins.

  • Detection: A primary antibody specific for RhoA is added, followed by an HRP-conjugated secondary antibody.

  • Signal Development: A colorimetric substrate is added, and the absorbance is read on a microplate reader.

  • Data Analysis: The absorbance values, which are proportional to the amount of active RhoA, are used to determine the inhibitory effect of this compound and calculate its pIC50.

cAMP Accumulation Assay (HTRF)

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels.

  • Cell Culture and Treatment: HT-29 cells are seeded in a 96- or 384-well plate. Cells are pre-treated with various concentrations of this compound.

  • Stimulation: Cells are stimulated with forskolin (an adenylate cyclase activator) in the presence or absence of a PAR2 agonist. The PAR2 agonist will inhibit forskolin-induced cAMP accumulation.

  • Cell Lysis and Detection: The cells are lysed, and the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore) are added.

  • Incubation: The plate is incubated at room temperature to allow for the competitive binding of cellular cAMP and the labeled cAMP analog to the antibody.

  • Signal Reading: The HTRF signal is read on a compatible plate reader. A high HTRF signal indicates low cellular cAMP levels, and a low signal indicates high cAMP levels.

  • Data Analysis: The HTRF signal is used to calculate the concentration of cAMP in each sample. These values are then used to plot concentration-response curves for this compound's ability to block the PAR2-mediated decrease in forskolin-stimulated cAMP levels and to determine its pIC50.

References

Foundational Research on I-191: A Novel Antibody-Drug Conjugate for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide provides a comprehensive overview of the foundational preclinical research on I-191, a novel, investigational antibody-drug conjugate (ADC). The document details its mechanism of action, in vitro efficacy across various cancer cell lines, and the experimental protocols utilized in these foundational studies. All quantitative data are summarized in tabular format for ease of comparison, and key processes are visualized using diagrams.

Introduction and Mechanism of Action

This compound is an antibody-drug conjugate designed for high-specificity targeting of cancer cells expressing the hypothetical transmembrane receptor, TR-121. The TR-121 receptor is overexpressed in a range of solid tumors, including certain types of ovarian, non-small cell lung, and endometrial cancers, with limited expression in healthy tissues.

The this compound construct consists of three key components:

  • A humanized monoclonal antibody (mAb) that specifically binds to the extracellular domain of the TR-121 receptor.

  • A potent cytotoxic payload, a topoisomerase-1 inhibitor, designed to induce DNA damage and trigger apoptosis.

  • A cleavable linker that is stable in circulation but releases the cytotoxic payload upon internalization into the target cancer cell.

The proposed mechanism of action for this compound is initiated by the binding of the ADC to the TR-121 receptor on the cancer cell surface. This is followed by receptor-mediated endocytosis and trafficking of the this compound-receptor complex to the lysosome. Inside the lysosome, the linker is cleaved, releasing the topoisomerase-1 inhibitor into the cytoplasm. The payload then translocates to the nucleus, where it inhibits topoisomerase-1, leading to DNA strand breaks and the initiation of the apoptotic cascade, ultimately resulting in cancer cell death.

Quantitative Data Summary

The following tables summarize the in vitro performance of this compound across a panel of cancer cell lines with varying levels of TR-121 expression.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTR-121 Expression (Relative Units)This compound IC50 (nM)
OVCAR-3Ovarian950.8
SK-OV-3Ovarian881.2
A549Non-Small Cell Lung752.5
H460Non-Small Cell Lung683.1
AN3-CAEndometrial920.9
MCF-7Breast5> 100
PNT1ANormal Prostate<1> 100

Table 2: Apoptosis Induction by this compound in High TR-121 Expressing Cell Lines

Cell LineTreatmentApoptotic Cells (%) (Annexin V+)
OVCAR-3Vehicle Control5.2
OVCAR-3This compound (10 nM)68.5
AN3-CAVehicle Control4.8
AN3-CAThis compound (10 nM)72.1

Table 3: Binding Affinity of this compound to TR-121 Receptor

ParameterValue
Association Rate (ka)1.2 x 10^5 M^-1 s^-1
Dissociation Rate (kd)2.5 x 10^-4 s^-1
Equilibrium Dissociation Constant (KD)2.1 nM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Cell Viability Assay (IC50 Determination)

  • Cell Culture: Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: A serial dilution of this compound (ranging from 0.01 nM to 100 nM) was prepared and added to the respective wells. A vehicle control (phosphate-buffered saline) was also included.

  • Incubation: The plates were incubated for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

3.2. Apoptosis Assay (Annexin V Staining)

  • Cell Culture and Seeding: OVCAR-3 and AN3-CA cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well and cultured overnight.

  • Treatment: Cells were treated with either vehicle control or 10 nM of this compound for 48 hours.

  • Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. FITC Annexin V and propidium iodide (PI) were added to the cells, which were then incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified.

3.3. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: Recombinant human TR-121 protein was immobilized on a CM5 sensor chip using standard amine coupling chemistry on a Biacore T200 instrument.

  • Binding Analysis: A series of this compound concentrations (ranging from 0.1 nM to 50 nM) were injected over the sensor chip surface. The association and dissociation phases were monitored in real-time.

  • Data Analysis: The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

4.1. Signaling Pathway and Mechanism of Action

I191_Mechanism_of_Action cluster_cell Cancer Cell I191 This compound (ADC) TR121 TR-121 Receptor I191->TR121 1. Binding I191_TR121 This compound + TR-121 Complex TR121->I191_TR121 Endosome Endosome I191_TR121->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (Topoisomerase-1 Inhibitor) Lysosome->Payload 4. Payload Release Nucleus Nucleus Payload->Nucleus 5. Nuclear Translocation DNA DNA Payload->DNA 6. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 7. Induction of Apoptosis

Caption: Proposed mechanism of action for the this compound antibody-drug conjugate.

4.2. Experimental Workflow for In Vitro Cytotoxicity

Cytotoxicity_Workflow start Start culture 1. Culture Cancer Cell Lines start->culture seed 2. Seed Cells in 96-Well Plates culture->seed treat 3. Add Serial Dilutions of this compound seed->treat incubate 4. Incubate for 72 Hours treat->incubate assay 5. Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->assay read 6. Measure Luminescence assay->read analyze 7. Analyze Data and Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.

Unraveling "I-191": An Investigation into a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a molecule designated "I-191" with anti-inflammatory properties have not yielded specific results for a compound under this identifier in publicly accessible scientific literature and databases. The identifier "this compound" appears in various contexts unrelated to a specific anti-inflammatory molecule, including governmental forms and clinical guideline numbering.

While the query for "this compound" as a distinct anti-inflammatory agent did not provide relevant data, this in-depth guide will explore the general landscape of anti-inflammatory drug discovery, experimental protocols, and the key signaling pathways that are often targeted. This will serve as a foundational document for researchers, scientists, and drug development professionals interested in the field of inflammation.

General Principles of Anti-Inflammatory Action

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] The process involves the activation of immune cells and the release of a variety of chemical mediators. Key molecules implicated in the inflammatory cascade include prostaglandins, leukotrienes, histamine, bradykinin, and cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[1][2] Anti-inflammatory drugs typically function by inhibiting the synthesis or activity of these mediators.[1]

Key Signaling Pathways in Inflammation

Several intracellular signaling pathways are critical in mediating the inflammatory response. A common target for anti-inflammatory therapies is the Nuclear Factor-kappa B (NF-κB) pathway .

NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a central role in regulating the expression of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB IKK_Complex->IkB Inhibits IkB_p p-IκB (Degradation) IkB->IkB_p Phosphorylation NF_kB_p50 p50 NF_kB_p65 p65 DNA DNA NF_kB_complex->DNA Translocation & Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Simplified NF-κB signaling pathway in inflammation.

Another significant pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway , which is involved in cellular responses to a variety of stimuli and plays a role in the production of inflammatory cytokines.

Experimental Protocols for Evaluating Anti-Inflammatory Properties

The assessment of a compound's anti-inflammatory potential involves a series of in vitro and in vivo experiments.

In Vitro Assays

1. Cell Viability Assays:

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assays are commonly used to determine the cytotoxicity of a compound on cell lines such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Purpose: To establish a non-toxic concentration range for subsequent experiments.

2. Nitric Oxide (NO) Production Assay:

  • Method: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are treated with the test compound. The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Purpose: To assess the inhibitory effect of the compound on NO production, a key inflammatory mediator.

3. Cytokine Production Assays:

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex) are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated immune cells treated with the test compound.

  • Purpose: To determine the compound's ability to suppress the production of key inflammatory cytokines.

4. Western Blot Analysis:

  • Method: To investigate the effect of the compound on signaling pathways, cell lysates are analyzed by Western blotting using antibodies specific for key signaling proteins (e.g., phosphorylated IκB, p65, p38 MAPK).

  • Purpose: To elucidate the molecular mechanism of action.

General Experimental Workflow for In Vitro Screening

experimental_workflow Start Start: Compound of Interest Cell_Culture Immune Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Stimulation Inflammatory Stimulation (e.g., LPS) Cytotoxicity->Stimulation Determine non-toxic dose Treatment Treatment with Compound Stimulation->Treatment NO_Assay Nitric Oxide Assay Treatment->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Treatment->Cytokine_Assay Mechanism_Study Mechanism of Action Study (Western Blot) NO_Assay->Mechanism_Study If significant inhibition Cytokine_Assay->Mechanism_Study If significant inhibition End End: Data Analysis & Conclusion Mechanism_Study->End

Caption: A typical workflow for in vitro anti-inflammatory screening.

In Vivo Models

1. Carrageenan-Induced Paw Edema:

  • Method: An inflammatory agent, carrageenan, is injected into the paw of a rodent. The test compound is administered prior to the injection. The volume of the paw is measured at different time points to assess the reduction in swelling.

  • Purpose: A classic acute inflammation model to evaluate the anti-edematous effect of a compound.

2. LPS-Induced Endotoxemia:

  • Method: Animals are injected with LPS to induce a systemic inflammatory response. The test compound is administered before or after the LPS challenge. Serum levels of pro-inflammatory cytokines are measured.

  • Purpose: To assess the compound's efficacy in a model of systemic inflammation.

Quantitative Data Presentation

In a formal whitepaper, quantitative data from these experiments would be summarized in tables for clear comparison.

Table 1: In Vitro Anti-inflammatory Activity of a Hypothetical Compound

AssayIC₅₀ (µM)
NO Production in RAW 264.7 cells15.2 ± 1.8
TNF-α Production in PBMCs10.5 ± 1.2
IL-6 Production in PBMCs12.8 ± 2.1

IC₅₀ represents the concentration of the compound that causes 50% inhibition.

Table 2: Effect of a Hypothetical Compound on Carrageenan-Induced Paw Edema

Treatment GroupPaw Volume Increase (%) at 4hInhibition (%)
Vehicle Control85.6 ± 7.3-
Compound (10 mg/kg)42.1 ± 5.5*50.8
Compound (20 mg/kg)25.3 ± 4.1**70.4

*p < 0.05, **p < 0.01 compared to vehicle control.

Conclusion

While the specific molecule "this compound" could not be identified as an anti-inflammatory agent based on available information, the principles, pathways, and protocols outlined in this guide provide a comprehensive framework for the exploration and characterization of novel anti-inflammatory compounds. The systematic application of these methodologies is crucial for the successful development of new therapeutics to combat inflammatory diseases. Researchers are encouraged to utilize this guide as a foundational resource in their drug discovery efforts.

References

The Potent Antagonist I-191: A Technical Guide to its Inhibition of PAR2-Mediated Calcium Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism and functional consequences of I-191, a potent antagonist of Protease-Activated Receptor 2 (PAR2). A comprehensive analysis of its inhibitory effect on calcium mobilization is presented, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Findings: this compound as a Nanomolar Antagonist of PAR2

This compound is an imidazopyridazine derivative that has been identified as a highly potent and selective antagonist of PAR2. It functions as a non-competitive, negative allosteric modulator of the receptor. This means that this compound binds to a site on the receptor that is distinct from the agonist binding site, and in doing so, it reduces the ability of the agonist to activate the receptor.

Studies conducted in human colon adenocarcinoma HT-29 cells have demonstrated that this compound effectively inhibits PAR2-mediated intracellular calcium release triggered by various agonists, including the serine protease trypsin and the synthetic peptide agonist 2f-LIGRL-NH2. The antagonistic effects of this compound are observed in the nanomolar range, highlighting its potential as a powerful research tool and a lead compound for therapeutic development.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound on PAR2-mediated calcium mobilization has been quantified through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the maximal response to a PAR2 agonist, are summarized in the table below.

Agonist (Concentration)Cell LineAssay TypeThis compound IC50 (nM)Reference
Trypsin (10 nM)HT-29Calcium Mobilization230 ± 50
2f-LIGRL-NH2 (100 nM)HT-29Calcium Mobilization460 ± 40

Experimental Protocols: Calcium Mobilization Assay

The following is a detailed protocol for a fluorescence-based calcium mobilization assay, a standard method used to assess the effect of compounds like this compound on intracellular calcium levels following GPCR activation.

1. Cell Culture and Seeding:

  • Human colon adenocarcinoma HT-29 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density that allows for a confluent monolayer on the day of the experiment.

2. Fluorescent Dye Loading:

  • The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the assay buffer. Probenecid may be included to prevent dye leakage from the cells.

  • The dye solution is added to each well, and the plate is incubated in the dark at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active, calcium-binding form.

3. Compound Treatment:

  • After incubation, the dye solution is removed, and the cells are washed again with the assay buffer.

  • The cells are then incubated with varying concentrations of the antagonist (this compound) or vehicle control for a predetermined period.

4. Agonist Stimulation and Signal Detection:

  • The 96-well plate is placed in a fluorescence microplate reader equipped with an automated injection system.

  • A baseline fluorescence reading is taken before the addition of a PAR2 agonist (e.g., trypsin or 2f-LIGRL-NH2).

  • The agonist is then injected into each well, and the fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

5. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence intensity after agonist addition.

  • The response in the presence of the antagonist is normalized to the response of the agonist alone (100%) and the vehicle control (0%).

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 Coupling PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release I191 This compound I191->PAR2 Inhibition (Allosteric) Agonist Trypsin or 2f-LIGRL-NH2 Agonist->PAR2 Activation

Caption: PAR2 signaling pathway leading to calcium mobilization and its inhibition by this compound.

Calcium_Mobilization_Workflow start Start cell_seeding Seed HT-29 cells in 96-well plates start->cell_seeding dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading incubation Incubate with this compound or vehicle dye_loading->incubation plate_reader Place plate in fluorescence reader incubation->plate_reader baseline Measure baseline fluorescence plate_reader->baseline agonist_addition Inject PAR2 agonist (Trypsin or 2f-LIGRL-NH2) baseline->agonist_addition kinetic_read Measure fluorescence kinetically agonist_addition->kinetic_read analysis Data analysis: Calculate ΔF and IC50 kinetic_read->analysis end End analysis->end

Caption: Experimental workflow for a fluorescence-based calcium mobilization assay.

Methodological & Application

Application Notes and Protocols for the PAR2 Antagonist I-191

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of I-191, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). This document includes key quantitative data, detailed protocols for cellular assays, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. This compound is a non-competitive, negative allosteric modulator of PAR2 that has been shown to inhibit multiple downstream signaling pathways initiated by PAR2 activation.[1] This document provides detailed protocols for investigating the antagonist activity of this compound in cell-based assays.

Data Presentation

The inhibitory activity of this compound on various PAR2-mediated signaling pathways has been quantified in several studies. The following table summarizes the available quantitative data for this compound in HT-29 human colon adenocarcinoma cells.

AssayAgonistpIC50Reference
PAR2 BindingFluorescently labeled 2f-LIGRLO-NH27.1 ± 0.2N/A
ERK1/2 Phosphorylation2f-LIGRL-NH2 (5 µM)7.8 ± 0.2N/A
ERK1/2 PhosphorylationTrypsin (50 nM)7.2 ± 0.2N/A
Calcium Mobilization2f-LIGRL-NH2 or TrypsinInhibits at nanomolar concentrations[1]
RhoA Activation2f-LIGRL-NH2 or TrypsinInhibits at nanomolar concentrations[1]
cAMP Accumulation InhibitionForskolin-stimulated, with PAR2 agonistInhibits at nanomolar concentrations[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PAR2 signaling pathway, the mechanism of this compound antagonism, and a general experimental workflow for evaluating this compound's efficacy.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Trypsin, 2f-LIGRL-NH2) PAR2 PAR2 Agonist->PAR2 Activation Gq Gq PAR2->Gq G1213 G12/13 PAR2->G1213 Gi Gi PAR2->Gi Beta_arrestin β-Arrestin PAR2->Beta_arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release RhoA RhoA Activation G1213->RhoA AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease ERK12 ERK1/2 Phosphorylation Beta_arrestin->ERK12

PAR2 Signaling Pathways.

I191_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist PAR2 PAR2 Agonist->PAR2 Activates Signaling Downstream Signaling PAR2->Signaling I191 This compound I191->PAR2 Binds allosterically and inhibits

This compound Mechanism of Action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HT-29 cells) Preincubation 4. Pre-incubate cells with this compound Cell_Culture->Preincubation I191_Prep 2. Prepare this compound dilutions I191_Prep->Preincubation Agonist_Prep 3. Prepare PAR2 agonist dilutions Stimulation 5. Stimulate cells with PAR2 agonist Agonist_Prep->Stimulation Preincubation->Stimulation Assay 6. Perform specific assay (e.g., Calcium Mobilization) Stimulation->Assay Data_Acquisition 7. Acquire data Assay->Data_Acquisition Analysis 8. Analyze data and determine IC50/pIC50 Data_Acquisition->Analysis

Experimental Workflow for this compound.

Experimental Protocols

The following are detailed protocols for assessing the antagonist activity of this compound on key PAR2 signaling pathways. These protocols are designed for use with cell lines endogenously expressing PAR2, such as HT-29 cells.

Protocol 1: Calcium Mobilization Assay

Objective: To measure the inhibitory effect of this compound on PAR2 agonist-induced intracellular calcium mobilization.

Materials:

  • HT-29 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • PAR2 agonist (e.g., Trypsin or 2f-LIGRL-NH2)

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed HT-29 cells into 96-well black, clear-bottom plates at a density of 5 x 104 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere of 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (final concentration 2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS.

    • Prepare the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80) in HBSS.

  • Assay:

    • Wash the cells twice with 100 µL of HBSS.

    • Add 80 µL of HBSS to each well.

    • Add 20 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths to 485 nm and 525 nm, respectively.

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject 25 µL of the PAR2 agonist solution into each well.

    • Immediately begin recording the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 or pIC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on PAR2 agonist-induced phosphorylation of ERK1/2.

Materials:

  • HT-29 cells

  • 6-well plates

  • Serum-free culture medium

  • PAR2 agonist (e.g., Trypsin or 2f-LIGRL-NH2)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

    • Stimulate the cells with a PAR2 agonist for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with 100-200 µL of lysis buffer per well.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane using a stripping buffer.

    • Wash the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.

    • Plot the normalized phosphorylation against the log concentration of this compound to determine the IC50 or pIC50.

Protocol 3: RhoA Activation Assay (G-LISA)

Objective: To measure the inhibition of PAR2 agonist-induced RhoA activation by this compound using a G-LISA™ assay.

Materials:

  • HT-29 cells

  • 6-well plates

  • Serum-free culture medium

  • PAR2 agonist (e.g., Trypsin or 2f-LIGRL-NH2)

  • This compound

  • RhoA G-LISA™ Activation Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Microplate reader capable of reading absorbance at 490 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-incubate with different concentrations of this compound for 30 minutes.

    • Stimulate with a PAR2 agonist for 2-5 minutes.

  • Cell Lysis and Protein Quantification:

    • Immediately wash the cells with ice-cold PBS.

    • Lyse the cells according to the G-LISA™ kit protocol.

    • Determine the protein concentration of the lysate.

  • G-LISA™ Assay:

    • Follow the manufacturer's instructions for the G-LISA™ assay. This typically involves:

      • Adding an equal amount of protein lysate from each sample to the Rho-GTP-binding protein-coated wells.

      • Incubating to allow active RhoA to bind.

      • Washing the wells to remove unbound proteins.

      • Adding a primary antibody specific for RhoA.

      • Adding a secondary antibody conjugated to HRP.

      • Adding a colorimetric substrate and stopping the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance at 490 nm using a microplate reader.

    • Subtract the blank values from all readings.

    • Normalize the data to the agonist-only control.

    • Plot the normalized RhoA activation against the log concentration of this compound to determine the IC50 or pIC50.

Protocol 4: cAMP Accumulation Assay (HTRF)

Objective: To assess the ability of this compound to block the PAR2-mediated inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • HT-29 cells

  • 384-well white plates

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)

  • Forskolin

  • PAR2 agonist (e.g., 2f-LIGRL-NH2)

  • This compound

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Harvest HT-29 cells and resuspend them in stimulation buffer at a desired density.

  • Compound Addition:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add serial dilutions of this compound to the appropriate wells.

    • Add the PAR2 agonist to all wells except the negative control.

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate the plate at room temperature for 30-60 minutes.

  • HTRF Assay:

    • Follow the HTRF cAMP kit manufacturer's protocol. This generally involves:

      • Adding the cAMP-d2 conjugate to the wells.

      • Adding the anti-cAMP cryptate conjugate to the wells.

      • Incubating the plate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The amount of cAMP is inversely proportional to the HTRF ratio.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of this compound to determine the IC50 or pIC50 for the reversal of agonist-induced cAMP inhibition.

References

Application Notes and Protocols for the use of I-191 in HT-29 and MDA-MB-231 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available data was found for a compound designated "I-191" in the context of cancer research involving HT-29 and MDA-MB-231 cell lines as of the last update of this document. The following application notes and protocols are provided as a comprehensive template. Researchers should substitute the placeholder data and hypothetical mechanisms with their own experimental findings for this compound.

Introduction

The HT-29 human colorectal adenocarcinoma and MDA-MB-231 human breast adenocarcinoma cell lines are extensively utilized in cancer research as in vitro models for colon and triple-negative breast cancer, respectively. The identification and characterization of novel therapeutic compounds are crucial for advancing cancer therapy. This document provides a detailed template for the application and experimental protocols for a novel investigational compound, here designated as this compound, in these two cell lines.

Application Notes

Hypothetical Mechanism of Action of this compound

This compound is a novel small molecule inhibitor hypothesized to target key nodes in oncogenic signaling pathways. In both HT-29 and MDA-MB-231 cells, this compound is proposed to dually inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling cascades. These pathways are critical for cell proliferation, survival, and metastasis, and their dysregulation is a hallmark of many cancers. By targeting these pathways, this compound is expected to induce cell cycle arrest and apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on HT-29 and MDA-MB-231 cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
HT-29485.2
MDA-MB-231488.7

Table 2: Effect of this compound on Cell Cycle Distribution in HT-29 Cells (48-hour treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)45.335.119.6
This compound (5 µM)68.215.416.4

Table 3: Effect of this compound on Apoptosis in MDA-MB-231 Cells (48-hour treatment)

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Vehicle Control (DMSO)2.11.5
This compound (10 µM)15.88.3

Table 4: Modulation of Key Signaling Proteins by this compound in HT-29 and MDA-MB-231 cells (Western Blot Analysis after 24-hour treatment)

Cell LineTarget ProteinFold Change vs. Control (this compound at IC50)
HT-29p-Akt (Ser473)0.2
HT-29p-ERK1/20.4
HT-29Cleaved PARP3.5
MDA-MB-231p-Akt (Ser473)0.3
MDA-MB-231p-ERK1/20.5
MDA-MB-231Cleaved PARP2.8

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • HT-29 (ATCC® HTB-38™)

    • MDA-MB-231 (ATCC® HTB-26™)

  • Growth Medium:

    • HT-29: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

  • Culture Conditions:

    • HT-29: 37°C in a humidified atmosphere with 5% CO2.

    • MDA-MB-231: 37°C in a humidified atmosphere with 0% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the growth medium.

    • Wash the cell monolayer with 1X Phosphate Buffered Saline (PBS).

    • Add Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at the desired density.

Cell Viability Assay (MTT Assay)
  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.[2]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting
  • Seed 1 x 10⁶ cells in a 6-well plate, allow them to adhere, and then treat with this compound at the desired concentration for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Cleaved PARP, and a loading control like GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound for 48 hours.

  • Harvest both adherent and floating cells and wash with cold 1X PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[3]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis
  • Seed cells and treat with this compound as for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Mandatory Visualizations

I-191_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation I191 This compound I191->PI3K I191->MEK

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow start Start culture Culture HT-29 & MDA-MB-231 Cells start->culture seed Seed Cells for Various Assays culture->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat viability Cell Viability Assay (MTT) treat->viability protein Protein Extraction & Western Blot treat->protein apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Analysis treat->cellcycle data Data Analysis viability->data protein->data apoptosis->data cellcycle->data end End data->end

Caption: General experimental workflow for this compound characterization.

References

Application Notes: The Use of I-191 (anti-miR-191) in In Vitro Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-191 (miR-191) has been identified as an oncogenic microRNA (oncomiR) that is frequently overexpressed in a variety of human cancers, including hepatocellular carcinoma, breast cancer, and colorectal cancer. Its upregulation is associated with enhanced cell proliferation, migration, and resistance to apoptosis. I-191, an anti-miR oligonucleotide (anti-miR-191), is a synthetic molecule designed to specifically bind to and inhibit the function of endogenous miR-191. This application note provides a comprehensive overview of the use of this compound in in vitro cancer models, including its mechanism of action, detailed experimental protocols, and quantitative data on its anti-cancer effects.

Mechanism of Action

This compound exerts its anti-cancer effects by sequestering mature miR-191, thereby preventing it from binding to its target messenger RNAs (mRNAs). This leads to the de-repression of miR-191 target genes, which are often tumor suppressors. The restoration of their expression triggers downstream signaling events that collectively inhibit cancer cell growth and survival. Key cellular processes affected by this compound treatment include:

  • Induction of Apoptosis: By inhibiting miR-191, this compound treatment leads to the upregulation of pro-apoptotic proteins, resulting in the activation of caspases and programmed cell death.

  • Suppression of Cell Proliferation: this compound can halt the cell cycle and reduce the rate of cancer cell proliferation by upregulating the expression of cell cycle inhibitors.

  • Inhibition of Cell Migration and Invasion: The metastatic potential of cancer cells can be attenuated by this compound through the upregulation of proteins that inhibit cell motility and invasion.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on miR-191 leads to the modulation of several key signaling pathways implicated in cancer progression.

p53-miR-191-SOX4 Feedback Loop

In breast cancer, a regulatory feedback loop involving the tumor suppressor p53, miR-191, and the transcription factor SOX4 has been identified.[1] p53 normally downregulates the expression of miR-191.[1] When miR-191 is overexpressed, it targets and suppresses SOX4, which in turn can lead to a decrease in p53 levels, thus promoting cancer cell survival.[1] Treatment with this compound (anti-miR-191) can break this cycle, leading to increased SOX4 and p53 levels, and subsequently, apoptosis.[1]

p53_miR_191_SOX4_Feedback_Loop p53 p53 miR191 miR-191 p53->miR191 inhibits Apoptosis Apoptosis p53->Apoptosis SOX4 SOX4 miR191->SOX4 inhibits SOX4->p53 activates I191 This compound (anti-miR-191) I191->miR191 Wnt_Beta_Catenin_Pathway I191 This compound (anti-miR-191) miR191 miR-191 I191->miR191 PLCD1 PLCD1 miR191->PLCD1 inhibits Wnt_Beta_Catenin Wnt/β-catenin Signaling PLCD1->Wnt_Beta_Catenin inhibits Tumor_Growth Tumor Growth Wnt_Beta_Catenin->Tumor_Growth Transfection_Workflow start Seed cells in a multi-well plate prep_transfection Prepare this compound and transfection reagent complexes start->prep_transfection add_complexes Add complexes to cells prep_transfection->add_complexes incubate Incubate for 24-72 hours add_complexes->incubate analysis Perform downstream assays incubate->analysis

References

Application Notes and Protocols for In Vivo Studies of AAV5-Based Gene Therapy in a Mouse Model of Genetic Disease

Author: BenchChem Technical Support Team. Date: November 2025

Note on "I-191": Initial searches for "this compound" in the context of in vivo cancer studies in mice did not yield relevant results. The information available consistently points to AMT-191 , an investigational gene therapy for Fabry disease. This document provides a representative protocol for the in vivo study of a similar adeno-associated virus (AAV)-based gene therapy in a mouse model of a genetic disorder, based on publicly available information on AMT-191.

Introduction

Fabry disease is an X-linked genetic disorder caused by mutations in the GLA gene, leading to a deficiency of the α-galactosidase A (α-Gal A) enzyme.[1] This deficiency results in the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues, leading to progressive damage to the kidneys, heart, and nervous system.[1]

AMT-191 is an investigational gene therapy designed as a one-time, intravenously administered treatment for Fabry disease.[1] It utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a functional copy of the GLA gene to the liver.[2] The therapy is designed to enable the continuous production of the α-Gal A enzyme, thereby reducing the accumulation of harmful lipids. Preclinical studies in mouse models of Fabry disease have demonstrated that this approach can lead to increased α-Gal A activity and a reduction of Gb3 levels in key organs.[2]

Signaling Pathway and Mechanism of Action

AMT-191 is designed to transduce liver cells, which then act as a bio-factory to produce and secrete the α-Gal A enzyme into the bloodstream. The secreted enzyme can then be taken up by other cells and tissues throughout the body, where it can metabolize the accumulated Gb3. This process is often referred to as cross-correction.

Gene_Therapy_Mechanism cluster_bloodstream Bloodstream cluster_liver Liver Cell cluster_target_cell Target Cell (e.g., Kidney, Heart) AAV5_Vector AAV5-GLA Vector (AMT-191) Hepatocyte Hepatocyte AAV5_Vector->Hepatocyte IV Infusion & Liver Targeting Secreted_Enzyme α-Gal A Enzyme Target_Cell Target Cell Secreted_Enzyme->Target_Cell Uptake Transgene_Expression GLA Transgene Expression Hepatocyte->Transgene_Expression Transduction Transgene_Expression->Secreted_Enzyme Secretion Lysosome Lysosome Target_Cell->Lysosome Internalization Gb3_Reduction Gb3 Reduction Lysosome->Gb3_Reduction Enzymatic Activity

Figure 1: Mechanism of action for AAV5-GLA gene therapy.

Experimental Protocol: In Vivo Efficacy Study in a Fabry Disease Mouse Model

This protocol describes a representative study to evaluate the efficacy of an AAV5-GLA gene therapy in a GLA-knockout (GLA-KO) mouse model, which mimics the enzymatic deficiency in human Fabry disease.[3]

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: GLA-knockout (GLA-KO) on a C57BL/6 background.

  • Age: 7-8 weeks at the start of the study.[3][4][5]

  • Sex: Male and female mice may be used, with appropriate group sizes for statistical analysis.

  • Housing: Animals should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Design
  • Groups:

    • Group 1: Untreated GLA-KO mice (Negative Control)

    • Group 2: Wild-type C57BL/6 mice (Positive Control)

    • Group 3: GLA-KO mice treated with a low dose of AAV5-GLA vector

    • Group 4: GLA-KO mice treated with a high dose of AAV5-GLA vector

  • Sample Size: A minimum of 8-10 mice per group is recommended for robust statistical analysis.

  • Duration: The study duration can range from 8 to 12 weeks, or longer, to assess the durability of the treatment effect.[3][4][5]

Materials and Reagents
  • AAV5-GLA vector (clinical-grade or research-grade)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetics (e.g., isoflurane)

  • Syringes and needles for intravenous injection

  • Blood collection tubes (e.g., EDTA-coated)

  • Tissue collection tools (forceps, scalpels)

  • Liquid nitrogen for snap-freezing tissues

  • Reagents for enzyme activity assays and substrate level quantification (e.g., ELISA kits)

Experimental Procedure
  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Vector Preparation: Dilute the AAV5-GLA vector to the desired concentrations in sterile PBS.

  • Administration:

    • Administer the AAV5-GLA vector or vehicle (PBS) as a single intravenous (IV) injection into the tail vein.

    • The injection volume should be appropriate for the mouse's body weight (e.g., 100-200 µL).

  • Monitoring:

    • Monitor the mice daily for any signs of adverse effects, such as changes in weight, behavior, or appearance.

    • Record body weights weekly.

  • Sample Collection:

    • Blood: Collect blood samples via retro-orbital or submandibular bleeding at baseline and at specified time points (e.g., 4, 8, and 12 weeks post-injection) for plasma separation.

    • Tissues: At the end of the study, euthanize the mice and perfuse with saline.[6] Collect key tissues such as the liver, kidney, heart, and brain.[2] A portion of each tissue should be snap-frozen in liquid nitrogen for biochemical analysis, and another portion fixed in formalin for histological analysis.

Endpoint Analysis
  • α-Gal A Enzyme Activity: Measure the enzymatic activity of α-Gal A in plasma and tissue homogenates using a fluorometric assay.

  • Gb3 and lyso-Gb3 Levels: Quantify the levels of Gb3 and lyso-Gb3 in tissues and plasma using liquid chromatography-mass spectrometry (LC-MS/MS) or ELISA.

  • Vector Biodistribution: Determine the number of vector genome copies in different tissues using quantitative PCR (qPCR).

  • Histopathology: Examine fixed tissue sections for any pathological changes and to assess the reduction in Gb3 accumulation using specific staining methods.

Experimental_Workflow Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Administration Single IV Injection (AAV5-GLA or Vehicle) Grouping->Administration Monitoring Daily Health & Weekly Weight Checks Administration->Monitoring Interim_Sampling Blood Collection (Weeks 4, 8) Monitoring->Interim_Sampling Endpoint Euthanasia & Tissue Collection (Week 12) Monitoring->Endpoint Interim_Sampling->Monitoring Analysis Biochemical & Histological Analysis Endpoint->Analysis End End Analysis->End

Figure 2: Experimental workflow for the in vivo mouse study.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the study.

Table 1: α-Gal A Enzyme Activity in Plasma (nmol/hr/mL)

Treatment GroupBaselineWeek 4Week 8Week 12
GLA-KO (Untreated)< 1.0< 1.0< 1.0< 1.0
Wild-Type50 ± 552 ± 649 ± 551 ± 4
AAV5-GLA (Low Dose)< 1.025 ± 428 ± 526 ± 4
AAV5-GLA (High Dose)< 1.0150 ± 20165 ± 25158 ± 22

Table 2: Gb3 Substrate Levels in Kidney Tissue (µg/g tissue)

Treatment GroupWeek 12% Reduction vs. Untreated
GLA-KO (Untreated)800 ± 75-
Wild-Type20 ± 597.5%
AAV5-GLA (Low Dose)400 ± 5050%
AAV5-GLA (High Dose)100 ± 1587.5%

Conclusion

This protocol provides a framework for conducting in vivo studies to assess the efficacy of an AAV5-based gene therapy for a genetic disorder like Fabry disease. The results from such studies are crucial for determining the potential of the therapy to correct the underlying enzymatic deficiency and reduce the pathological accumulation of substrates in affected tissues. The data generated will inform dose selection and study design for subsequent preclinical and clinical trials.

References

Application Notes: I-191 for Studying Cytokine Secretion in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-191 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and cancer.[1][2][3] In the context of oncology, PAR2 activation has been shown to promote tumor progression, metastasis, and inflammation within the tumor microenvironment. A key aspect of this is the PAR2-mediated secretion of pro-inflammatory cytokines by cancer cells. This compound offers a valuable tool for investigating the role of PAR2 in these processes and for exploring the therapeutic potential of PAR2 antagonism in cancer. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying cytokine secretion in cancer cell lines.

Mechanism of Action

This compound functions as a non-competitive, negative allosteric modulator of PAR2.[1] It does not directly compete with PAR2 agonists for the binding site but instead binds to a different site on the receptor, altering its conformation and preventing its activation. This antagonism effectively blocks downstream signaling cascades initiated by PAR2 activation.

In cancer cells, the activation of PAR2 by proteases such as trypsin or tryptase leads to the activation of multiple intracellular signaling pathways, including the Gαq/11-phospholipase C-calcium mobilization pathway and the Gα12/13-RhoA pathway.[3] Additionally, PAR2 activation triggers the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] The activation of these pathways culminates in the transcription and secretion of various pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which contribute to the inflammatory tumor microenvironment and promote tumor growth.[1]

This compound effectively inhibits these PAR2-mediated signaling events, leading to a reduction in cytokine gene expression and secretion from cancer cells.[1]

Signaling Pathway of this compound in Cancer Cells

I191_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular PAR2 PAR2 G_protein Gαq/11 Gα12/13 PAR2->G_protein Activates ERK12 ERK1/2 Phosphorylation PAR2->ERK12 Agonist PAR2 Agonist (e.g., Trypsin) Agonist->PAR2 Activates I191 This compound I191->PAR2 Inhibits (Allosteric) PLC PLC G_protein->PLC RhoA RhoA Activation G_protein->RhoA Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_mobilization->Transcription_Factors RhoA->Transcription_Factors ERK12->Transcription_Factors Cytokine_Secretion Cytokine Secretion (IL-6, IL-8) Transcription_Factors->Cytokine_Secretion Promotes

Caption: this compound allosterically inhibits PAR2, blocking downstream signaling pathways and subsequent cytokine secretion.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on PAR2-mediated signaling and cytokine secretion in the HT29 human colon adenocarcinoma cell line.

Table 1: Inhibition of PAR2-Mediated Intracellular Signaling by this compound in HT29 Cells

Signaling PathwayPAR2 AgonistThis compound IC₅₀ (nM)Reference
Ca²⁺ Mobilization2f-LIGRL-NH₂ (100 nM)79 ± 14[1]
ERK1/2 Phosphorylation2f-LIGRL-NH₂ (100 nM)126 ± 28[1]
RhoA Activation2f-LIGRL-NH₂ (1 µM)251 ± 50[1]

Table 2: Inhibition of PAR2-Mediated Cytokine Secretion by this compound in HT29 Cells

CytokinePAR2 AgonistThis compound Concentration (µM)% InhibitionReference
IL-8Trypsin (10 nM)1~50%[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on cytokine secretion in cancer cells, based on methodologies described for HT29 and MDA-MB-231 cells.[1]

Protocol 1: Cell Culture and Maintenance
  • Cell Lines:

    • HT29 (human colon adenocarcinoma)

    • MDA-MB-231 (human breast adenocarcinoma)

  • Culture Medium:

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days when they reach 80-90% confluency.

Protocol 2: Cytokine Secretion Assay
  • Cell Seeding:

    • Seed HT29 or MDA-MB-231 cells in 24-well plates at a density of 2 x 10⁵ cells/well.

    • Allow cells to adhere and grow for 24 hours.

  • Serum Starvation:

    • Wash the cells once with serum-free DMEM.

    • Incubate the cells in serum-free DMEM for 12-18 hours.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired concentrations in serum-free DMEM.

    • Pre-incubate the cells with the this compound dilutions or vehicle control (DMSO) for 1 hour at 37°C.

  • PAR2 Agonist Stimulation:

    • Prepare solutions of a PAR2 agonist (e.g., Trypsin at 10 nM or 2f-LIGRL-NH₂ at 100 nM) in serum-free DMEM.

    • Add the PAR2 agonist to the wells containing the this compound or vehicle control.

    • Incubate the cells for 24 hours at 37°C.

  • Supernatant Collection:

    • Collect the cell culture supernatants from each well.

    • Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.

    • Store the clarified supernatants at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of the cytokine of interest (e.g., IL-8) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Experimental Workflow for Cytokine Secretion Assay

Cytokine_Secretion_Workflow Start Start Seed_Cells Seed Cancer Cells (24-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Serum_Starve Serum Starve (12-18h) Incubate_24h->Serum_Starve Pretreat_I191 Pre-treat with this compound or Vehicle (1h) Serum_Starve->Pretreat_I191 Stimulate_Agonist Stimulate with PAR2 Agonist (24h) Pretreat_I191->Stimulate_Agonist Collect_Supernatant Collect Supernatant Stimulate_Agonist->Collect_Supernatant Centrifuge Centrifuge Collect_Supernatant->Centrifuge ELISA Quantify Cytokine (ELISA) Centrifuge->ELISA Analyze_Data Data Analysis ELISA->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for assessing the inhibitory effect of this compound on cytokine secretion in cancer cells.

Protocol 3: Western Blot for ERK1/2 Phosphorylation
  • Cell Seeding and Serum Starvation:

    • Follow steps 1 and 2 from Protocol 2, seeding cells in 6-well plates at a density of 1 x 10⁶ cells/well.

  • This compound Pre-treatment:

    • Follow step 3 from Protocol 2.

  • PAR2 Agonist Stimulation:

    • Stimulate cells with a PAR2 agonist (e.g., 2f-LIGRL-NH₂ at 100 nM) for 5-15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Conclusion

This compound is a powerful research tool for dissecting the role of PAR2 in cancer biology. Its ability to potently and selectively inhibit PAR2-mediated signaling and subsequent cytokine secretion makes it an ideal compound for in vitro studies aimed at understanding the contribution of the PAR2 pathway to the tumor microenvironment and for evaluating the potential of PAR2 as a therapeutic target. The protocols provided herein offer a solid foundation for researchers to initiate their investigations into the effects of this compound in various cancer cell models.

References

Application of miR-191 in Cell Migration Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue regeneration, immune responses, and cancer metastasis. The intricate regulation of cell migration involves a complex network of signaling pathways. MicroRNAs (miRNAs), a class of small non-coding RNAs, have emerged as critical regulators of these pathways. This application note focuses on microRNA-191 (miR-191), a key player in the modulation of cell migration. Upregulation of miR-191 has been frequently associated with enhanced cell migration and invasion in various cancer types, making it a potential therapeutic target and a valuable tool for in vitro studies of cell motility.

These notes provide detailed protocols for utilizing synthetic miR-191 mimics and inhibitors in two standard cell migration assays: the wound healing (scratch) assay and the transwell migration assay. Furthermore, we present a summary of the signaling pathways influenced by miR-191 and quantitative data from relevant studies to facilitate experimental design and data interpretation.

Signaling Pathways Modulated by miR-191 in Cell Migration

miR-191 exerts its influence on cell migration by targeting multiple mRNAs, thereby modulating several key signaling pathways. Understanding these pathways is crucial for interpreting the results of cell migration assays involving miR-191.

miR191_Signaling_Pathways miR191 miR-191 TGFB TGFβ Signaling miR191->TGFB NFIA_CEBPA NFIA-C/EBPα Axis miR191->NFIA_CEBPA PLCD1 PLCD1 miR191->PLCD1 SATB1 SATB1 miR191->SATB1 CellMigration Cell Migration TGFB->CellMigration NFIA_CEBPA->CellMigration Wnt_BetaCatenin Wnt/β-catenin Pathway PLCD1->Wnt_BetaCatenin Wnt_BetaCatenin->CellMigration SATB1->CellMigration

Caption: Overview of signaling pathways regulated by miR-191 that impact cell migration.

Quantitative Data Summary

The following tables summarize the quantitative effects of modulating miR-191 levels on cell migration in different cell lines, as determined by wound healing and transwell migration assays.

Table 1: Effect of miR-191 Modulation on Wound Healing Assay

Cell LineTreatmentTime Point (hours)Wound Closure (%)Reference
HUVECsmiR-191 mimic12~40% (vs. ~70% in control)[1]
HUVECsmiR-191 inhibitor12~90% (vs. ~70% in control)[1]
PC-3miR-191 inhibitor24Significantly decreased migration[2]

Table 2: Effect of miR-191 Modulation on Transwell Migration Assay

Cell LineTreatmentNumber of Migrated Cells (Fold Change vs. Control)Reference
HUVECsmiR-191 mimic~0.5-fold decrease[1]
HUVECsmiR-191 inhibitor~1.5-fold increase[1]
SW480miR-106a inhibitor (similar pro-metastatic miRNA)~2.5-fold decrease[3]
HT29miR-106a ectopic expressionSignificant increase[3]
PC-3miR-191 inhibitorSignificantly decreased invasion[2]

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This protocol details the steps for performing a wound healing assay to assess the effect of miR-191 mimics or inhibitors on cell migration.

Caption: Workflow for the wound healing (scratch) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Multi-well plates (e.g., 24-well)

  • Sterile p200 or p1000 pipette tips

  • Phosphate-Buffered Saline (PBS)

  • miR-191 mimic, miR-191 inhibitor, and negative control (NC) oligonucleotides

  • Transfection reagent suitable for RNA transfection

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

  • Transfection:

    • Once cells reach 70-80% confluency, transfect them with the miR-191 mimic, miR-191 inhibitor, or a negative control oligonucleotide using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24-48 hours post-transfection to allow for the modulation of target gene expression.

  • Creating the Scratch:

    • After the incubation period, when the cells have formed a confluent monolayer, carefully create a straight scratch through the center of the well using a sterile p200 pipette tip.

    • To ensure consistency, a ruler or a line drawn on the bottom of the plate can be used as a guide.

  • Washing:

    • Gently wash the wells twice with sterile PBS to remove any detached cells and debris.

    • Aspirate the final wash and replace it with fresh, complete cell culture medium.

  • Imaging:

    • Immediately after adding fresh medium, capture images of the scratch in each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x). This is the 0-hour time point.

    • Mark the position of the images to ensure that the same field is captured at subsequent time points.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.

    • Calculate the percentage of wound closure at each time point relative to the 0-hour time point using the following formula: % Wound Closure = [ (Area at 0h - Area at x h) / Area at 0h ] * 100

    • Compare the wound closure rates between cells treated with the miR-191 mimic, inhibitor, and the negative control.

Protocol 2: Transwell Migration Assay

This protocol describes the use of a transwell chamber to quantify the chemotactic migration of cells in response to modulation by miR-191.

Caption: Workflow for the transwell migration assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium and serum-free medium

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • miR-191 mimic, miR-191 inhibitor, and negative control (NC) oligonucleotides

  • Transfection reagent

  • Chemoattractant (e.g., fetal bovine serum, specific growth factors)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope with a camera

Procedure:

  • Cell Preparation and Transfection:

    • Culture and transfect cells with the miR-191 mimic, inhibitor, or negative control as described in the wound healing assay protocol (Protocol 1, step 2).

    • After 24-48 hours of incubation, detach the cells using trypsin and resuspend them in serum-free medium.

    • Count the cells and adjust the concentration to the desired density (e.g., 1 x 10^5 cells/mL).

  • Assay Setup:

    • Place the transwell inserts into the wells of a 24-well plate.

    • Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.

    • Add 200 µL of the transfected cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for a period that allows for measurable migration but not over-saturation of the membrane (typically 12-24 hours, this may need to be optimized for your cell line).

  • Removal of Non-Migrated Cells:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the insert membrane by immersing the insert in a fixation solution for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells by placing the inserts in a staining solution for 10-15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Imaging and Quantification:

    • Once dry, use a microscope to visualize and capture images of the stained, migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each condition.

    • Compare the number of migrated cells between the miR-191 mimic, inhibitor, and negative control groups.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers interested in investigating the role of miR-191 in cell migration. By employing these standardized assays and understanding the underlying signaling pathways, scientists can effectively assess the impact of miR-191 modulation on cellular motility. This knowledge is instrumental for basic research into the mechanisms of cell migration and for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell migration, such as cancer.

References

Application Notes and Protocols for Investigating the Indirect Effects of I-191 on ERK1/2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: I-191 and the ERK1/2 Signaling Pathway

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a central role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] The activation of ERK1/2 occurs through a well-defined phosphorylation cascade initiated by cell surface receptors, which in turn activates RAS, RAF, and then MEK1/2. MEK1/2 are the direct upstream kinases that dually phosphorylate ERK1/2 on threonine and tyrosine residues, leading to their activation.[3][4] Once activated, ERK1/2 can phosphorylate a host of cytoplasmic and nuclear substrates, including transcription factors, to modulate gene expression.[4]

Contrary to targeting ERK1/2 phosphorylation directly, the small molecule this compound is recognized as an inhibitor of the E-twenty-six (ETS) variant transcription factor 1 (ETV1). ETV1 is a member of the ETS family of transcription factors that regulate a wide array of genes involved in cell growth, differentiation, and invasion.[5] Notably, the ERK1/2 pathway is a key regulator of ETV1. In many cellular contexts, ERK signaling leads to the stabilization and activation of ETV1, promoting the transcription of ETV1 target genes. Therefore, inhibiting ETV1 with this compound provides a mechanism to block the downstream effects of the ERK1/2 pathway, rather than the phosphorylation of ERK1/2 itself. In some instances, overexpressed ETS proteins like ETV1 can activate RAS/ERK pathway target genes even in the absence of direct ERK activation.[6]

These application notes provide a framework for utilizing this compound to study its indirect effects on the ERK1/2 signaling pathway, with a focus on downstream transcriptional outputs. A general protocol for assessing ERK1/2 phosphorylation is also provided to enable researchers to investigate whether this compound treatment leads to any feedback mechanisms affecting the phosphorylation state of ERK1/2.

This compound: Summary of Key Information

PropertyDescription
Compound Name This compound
Target ETV1 (ETS Variant Transcription Factor 1)
Mechanism of Action Inhibits the function of the ETV1 transcription factor.
Potential Applications Investigating the role of ETV1 in cancer cell proliferation, invasion, and as a downstream effector of the ERK1/2 signaling pathway.

Signaling Pathway Diagram

The following diagram illustrates the canonical ERK1/2 signaling pathway and the position of ETV1 as a downstream effector. This compound acts by inhibiting ETV1, thereby blocking the transcriptional regulation of ETV1 target genes.

ERK_ETV1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation p_ERK1_2_nuc p-ERK1/2 p_ERK1_2->p_ERK1_2_nuc ETV1 ETV1 p_ERK1_2_nuc->ETV1 Activates/ Stabilizes Target_Genes Target Gene Expression (e.g., MMPs, c-Fos) ETV1->Target_Genes Transcription I_191 This compound I_191->ETV1 Inhibits

Caption: The ERK1/2 signaling cascade and the inhibitory action of this compound on the downstream transcription factor ETV1.

Experimental Protocol: General Assay for ERK1/2 Phosphorylation

This protocol describes a general method to measure the phosphorylation of ERK1/2 in cultured cells using a Western blot-based approach. This can be used to determine if this compound has any indirect or feedback effects on the phosphorylation status of ERK1/2.

Materials:

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit or mouse anti-total ERK1/2

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.

  • Serum Starvation (Optional): To reduce basal ERK1/2 phosphorylation, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 4-24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for the desired duration. Include a positive control (e.g., a known activator of the ERK pathway like EGF or PMA) and a negative control (e.g., a direct MEK inhibitor like U0126).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody and an antibody for a loading control protein.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the effect of a test compound on ERK1/2 phosphorylation.

Experimental_Workflow cluster_setup Experiment Setup cluster_processing Sample Processing cluster_analysis Analysis A Seed Cells B Serum Starve (Optional) A->B C Treat with this compound & Controls B->C D Cell Lysis C->D E Protein Quantification D->E F Prepare Samples for SDS-PAGE E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Antibody Incubation (p-ERK1/2, Total ERK1/2, Loading Control) H->I J Chemiluminescent Detection I->J K Data Analysis J->K

Caption: A generalized workflow for a Western blot-based ERK1/2 phosphorylation assay.

Data Presentation and Interpretation

When investigating the effects of this compound, it is crucial to analyze not only the phosphorylation of ERK1/2 but also the expression of known ETV1 target genes (e.g., matrix metalloproteinases). A comprehensive study would involve generating dose-response curves for this compound's effect on target gene expression and correlating this with any observed changes in cell phenotype (e.g., proliferation or invasion).

Should this compound treatment lead to a change in ERK1/2 phosphorylation, this would suggest the existence of a feedback loop between ETV1 or its target genes and the upstream components of the ERK1/2 pathway. Such findings would warrant further investigation to elucidate the specific mechanism of this feedback regulation.

Conclusion

This compound is a valuable tool for probing the downstream consequences of ERK1/2 signaling through its inhibition of the transcription factor ETV1. While not a direct inhibitor of ERK1/2 phosphorylation, its use in conjunction with the assays described here can provide significant insights into the role of the ERK1/2-ETV1 axis in various biological processes, particularly in the context of cancer research and drug development. The provided protocols and diagrams serve as a foundational guide for researchers to design and execute experiments aimed at understanding the intricate relationship between the ERK1/2 pathway and its downstream transcriptional effectors.

References

Application Notes and Protocols for RhoA Activation Assay Using I-191 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras homolog family member A (RhoA) is a small GTPase that acts as a molecular switch in a variety of cellular processes, including cytoskeletal regulation, cell migration, proliferation, and apoptosis.[1] The activation state of RhoA is determined by its binding to either GTP (active) or GDP (inactive). Dysregulation of the RhoA signaling pathway is implicated in numerous diseases, including cancer and cardiovascular disease.[2][3] Therefore, the measurement of RhoA activation is crucial for understanding its role in pathophysiology and for the development of therapeutic interventions.

I-191 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2).[4][5] Emerging evidence also demonstrates its inhibitory effect on RhoA activation, making it a valuable tool for studying the intricacies of PAR2 and RhoA signaling pathways.[6] This document provides detailed protocols for utilizing the this compound inhibitor in a RhoA activation assay, specifically using a G-LISA® (GTPase-ELISA) format.[7][8]

This compound Inhibitor Profile

PropertyValue
CAS Number 1690172-25-8[5][9]
Molecular Formula C₂₃H₂₆FN₅O₂[9]
Molecular Weight 423.49 g/mol [9]
Target(s) PAR2 Antagonist, RhoA Inhibitor[6]
Solubility Soluble in DMSO[5][6][9]

RhoA Signaling Pathway

The activation of RhoA is a tightly regulated process. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to RhoA activation. Conversely, GTPase-activating proteins (GAPs) enhance the intrinsic GTPase activity of RhoA, leading to its inactivation. Activated RhoA interacts with downstream effectors, such as ROCK and mDia, to elicit cellular responses.[10]

RhoA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR / Receptor Tyrosine Kinase GEFs GEFs GPCR->GEFs Activation Signal RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation RhoA_GTP->RhoA_GDP Inactivation Effectors Downstream Effectors (e.g., ROCK, mDia) RhoA_GTP->Effectors Binds and Activates GEFs->RhoA_GDP Promotes GDP/GTP Exchange GAPs GAPs GAPs->RhoA_GTP Promotes GTP Hydrolysis Cytoskeletal_Changes Cytoskeletal Reorganization & Cellular Responses Effectors->Cytoskeletal_Changes I191 This compound I191->RhoA_GTP Inhibits Activation

Diagram of the RhoA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Principle of the G-LISA® RhoA Activation Assay

The G-LISA® assay is a 96-well plate-based method that simplifies the measurement of active, GTP-bound RhoA.[7][11] The wells are coated with a Rho-GTP-binding protein. Cell lysates are added to the wells, and the active RhoA binds to the coated protein. Inactive, GDP-bound RhoA is washed away. The bound active RhoA is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-labeled secondary antibody and a colorimetric substrate. The signal is proportional to the amount of active RhoA in the cell lysate.[8]

Materials and Reagents
  • RhoA G-LISA® Activation Assay Kit (e.g., Cytoskeleton, Inc. Cat. # BK124)[7][12]

  • This compound Inhibitor (from a commercial supplier)[9]

  • DMSO (for dissolving this compound)

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Microplate spectrophotometer capable of reading absorbance at 490 nm[11]

  • Orbital microplate shaker

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm plates) and grow to the desired confluency (typically 80-90%).

  • Serum Starvation (Optional): To reduce basal RhoA activity, serum-starve the cells for 2-24 hours, depending on the cell type.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.

  • Inhibitor Treatment: Prepare working solutions of this compound by diluting the stock solution in serum-free or complete media. Treat cells with varying concentrations of this compound for the desired time. A vehicle control (DMSO) should be included.

  • Stimulation (Optional): After inhibitor treatment, cells can be stimulated with a known RhoA activator to assess the inhibitory effect of this compound.

G-LISA® RhoA Activation Assay Protocol

This protocol is adapted from a typical G-LISA® kit manual.[13][14]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold Lysis Buffer (supplemented with protease inhibitors) to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Clarify the lysate by centrifuging at 10,000 x g for 1 minute at 4°C.

    • Determine the protein concentration of the supernatant. Equalize the protein concentration of all samples with Lysis Buffer.[15]

  • Assay Procedure:

    • Prepare the Rho-GTP affinity plate by adding ice-cold water to the wells.

    • Add 50 µL of the equalized cell lysate to the appropriate wells.

    • Include a buffer blank and a positive control (if provided in the kit).

    • Incubate the plate on an orbital shaker at 4°C for 30 minutes.

    • Wash the wells twice with Wash Buffer.

    • Add 50 µL of diluted anti-RhoA primary antibody to each well.

    • Incubate at room temperature for 45 minutes with gentle shaking.

    • Wash the wells three times with Wash Buffer.

    • Add 50 µL of diluted HRP-labeled secondary antibody to each well.

    • Incubate at room temperature for 45 minutes with gentle shaking.

    • Wash the wells three times with Wash Buffer.

    • Add 50 µL of HRP Detection Reagent and incubate at 37°C for 10-15 minutes.

    • Stop the reaction by adding 50 µL of HRP Stop Buffer.

    • Read the absorbance at 490 nm.

Experimental Workflow

Experimental_Workflow A Cell Seeding B Serum Starvation (Optional) A->B C This compound Treatment B->C D Cell Lysis & Protein Quantification C->D E G-LISA Assay: - Lysate Incubation - Antibody Steps - Detection D->E F Data Analysis E->F

Workflow for RhoA activation assay with this compound inhibitor.

Data Presentation and Analysis

The results of the G-LISA® assay are quantitative and can be presented in a tabular format for easy comparison. The absorbance readings are background-subtracted, and the percentage of RhoA activation can be calculated relative to a control.

Representative Data: Inhibition of RhoA Activation by this compound

The following table presents example data demonstrating the dose-dependent inhibition of RhoA activation by this compound in a hypothetical cell line stimulated with a RhoA activator.

Treatment GroupThis compound Concentration (µM)Absorbance at 490 nm (Mean ± SD)% RhoA Activation
Untreated Control00.25 ± 0.03100%
Vehicle Control (DMSO)00.24 ± 0.0296%
This compound0.10.20 ± 0.0280%
This compound10.15 ± 0.0160%
This compound100.10 ± 0.0140%

Note: The data presented in this table is for illustrative purposes only and may not be representative of all experimental conditions.

Logical Relationship of this compound Inhibition

Logical_Relationship cluster_experiment Experimental Conditions cluster_outcome Observed Outcome I191_Conc Increasing this compound Concentration RhoA_Activation Decreased RhoA Activation I191_Conc->RhoA_Activation Leads to

Logical relationship of this compound concentration and RhoA activation.

Troubleshooting

For detailed troubleshooting, please refer to the manual provided with the G-LISA® RhoA Activation Assay Kit. Common issues may include high background, low signal, or high variability between replicates.

Conclusion

The use of the this compound inhibitor in conjunction with a RhoA activation assay, such as the G-LISA®, provides a robust method for investigating the role of RhoA in various cellular processes and for evaluating the efficacy of potential therapeutic agents that target this signaling pathway. The protocols and information provided herein serve as a comprehensive guide for researchers in this field.

References

Application Note: Measuring the Effect of I-191 on Forskolin-Induced cAMP Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous signal transduction pathways. Its intracellular concentration is tightly regulated, primarily by the activity of adenylyl cyclase (AC) and phosphodiesterases (PDEs). Forskolin, a labdane diterpene, is a widely used research tool that directly activates most isoforms of adenylyl cyclase, leading to a robust increase in intracellular cAMP levels.[1][2] This direct activation provides a powerful method to study the modulation of the cAMP signaling pathway by various G protein-coupled receptors (GPCRs).

Protease-activated receptor 2 (PAR2), a member of the GPCR family, has been implicated in various physiological and pathological processes.[3][4] Upon activation by serine proteases, PAR2 can couple to different G proteins, leading to the activation of multiple downstream signaling pathways. The specific G protein coupling can influence intracellular cAMP levels. I-191 is a potent and selective antagonist of PAR2.[5] This application note provides a detailed protocol for a forskolin-induced cAMP accumulation assay to investigate the modulatory effects of this compound on cAMP signaling. The assay is designed to determine how this compound, by blocking PAR2, affects the elevated cAMP levels induced by forskolin.

This assay is particularly useful for screening compounds that may modulate GPCRs that couple to Gs (which stimulates adenylyl cyclase) or Gi (which inhibits adenylyl cyclase) proteins. By using forskolin to directly stimulate cAMP production, researchers can study how a test compound, such as this compound, can enhance or reduce this stimulated response, providing insights into its mechanism of action.

Signaling Pathway and Experimental Rationale

The experimental design is centered on the direct activation of adenylyl cyclase by forskolin and the modulation of this effect by the PAR2 antagonist, this compound.

Forskolin_I191_cAMP_Pathway PAR2 PAR2 AC Adenylyl Cyclase PAR2->AC Modulation (e.g., via Gi) cAMP cAMP AC->cAMP Conversion GPCR_other Other GPCR Extracellular Extracellular Space Forskolin Forskolin I191 This compound Agonist PAR2 Agonist (e.g., Trypsin) Intracellular Intracellular Space ATP ATP Forskolin->AC Direct Activation I191->PAR2 Agonist->PAR2 Activation ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Diagram 1: Forskolin and this compound Signaling Pathway in cAMP Accumulation.

Experimental Workflow

The general workflow for the forskolin-induced cAMP accumulation assay with this compound involves cell preparation, compound treatment, cell lysis, and detection of cAMP levels.

Experimental_Workflow start Start cell_prep 1. Cell Preparation - Seed cells expressing PAR2 - Culture overnight start->cell_prep wash 2. Wash and Resuspend - Wash with assay buffer - Resuspend in stimulation buffer cell_prep->wash pretreatment 3. This compound Pre-incubation - Add this compound at various concentrations - Incubate wash->pretreatment stimulation 4. Forskolin Stimulation - Add Forskolin (with or without PAR2 agonist) - Incubate pretreatment->stimulation lysis_detection 5. Cell Lysis & cAMP Detection - Add lysis buffer containing HTRF reagents - Incubate stimulation->lysis_detection read 6. Read Plate - Measure HTRF signal on a compatible plate reader lysis_detection->read analysis 7. Data Analysis - Calculate cAMP concentrations - Plot dose-response curves read->analysis end End analysis->end

Diagram 2: Experimental Workflow for the Forskolin-Induced cAMP Assay with this compound.

Materials and Methods

Reagents and Equipment
  • Cells: A cell line endogenously or recombinantly expressing human PAR2 (e.g., HEK293, HT-29).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plate: 384-well, white, solid-bottom microplate.

  • This compound: Stock solution in DMSO.

  • Forskolin: Stock solution in DMSO.

  • PAR2 Agonist (optional): e.g., Trypsin, SLIGKV-NH2. Stock solution in an appropriate solvent.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE® Ultra cAMP kit.[3][6][7] These kits typically include:

    • cAMP standard

    • Europium (Eu)-labeled cAMP tracer

    • ULight™-labeled anti-cAMP antibody

    • Stimulation buffer

    • Detection buffer

  • Plate Reader: An HTRF-compatible plate reader capable of reading fluorescence at 665 nm and 615 nm.

  • Multichannel Pipettes and Liquid Handling Systems

  • CO2 Incubator

Experimental Protocol

This protocol is based on a typical HTRF cAMP assay format and should be optimized for the specific cell line and reagents used.

1. Cell Preparation

  • The day before the assay, seed PAR2-expressing cells into a 384-well white microplate at a density of 5,000-10,000 cells per well in their growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation

  • Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

  • Prepare a stock solution of forskolin in stimulation buffer. The final concentration of forskolin should be predetermined to elicit a submaximal (EC80) to maximal cAMP response.

  • (Optional) If investigating the effect of this compound against a PAR2 agonist, prepare the agonist in stimulation buffer at a concentration that gives a significant response.

3. Assay Procedure

  • Carefully remove the culture medium from the wells.

  • Add 10 µL of stimulation buffer to all wells.

  • Add 5 µL of the this compound serial dilutions to the appropriate wells. For control wells, add 5 µL of stimulation buffer with the corresponding DMSO concentration.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Add 5 µL of the forskolin solution (and PAR2 agonist, if applicable) to all wells except the negative control. Add 5 µL of stimulation buffer to the negative control wells.

  • Incubate the plate for 30 minutes at room temperature.

4. cAMP Detection

  • Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents. This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the detection buffer.

  • Add 10 µL of the Eu-cAMP tracer solution to each well.

  • Add 10 µL of the ULight-anti-cAMP antibody solution to each well.

  • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

5. Data Acquisition

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 615 nm.

  • The HTRF ratio (665 nm / 615 nm) is inversely proportional to the amount of cAMP produced in the well.

Data Analysis and Expected Results

The raw data from the plate reader (fluorescence intensities at 665 nm and 615 nm) should be used to calculate the HTRF ratio for each well. A standard curve using known concentrations of cAMP should be run in parallel to interpolate the cAMP concentrations in the experimental wells.

The results can be presented in a table and then used to generate dose-response curves.

Table 1: Example Data for the Effect of this compound on Forskolin-Induced cAMP Accumulation

This compound Concentration (µM)HTRF Ratio (665/615)[cAMP] (nM)% Inhibition of Forskolin Response
0 (No Forskolin)1.500.5N/A
0 (Forskolin only)0.401000%
0.0010.42955%
0.010.458812%
0.10.557030%
10.754555%
101.002080%

Note: The data in this table is hypothetical and for illustrative purposes only.

The dose-response data can be fitted to a four-parameter logistic equation to determine the IC50 value of this compound, which is the concentration of the antagonist that inhibits 50% of the forskolin-induced cAMP accumulation.

Expected Outcome:

Since forskolin directly activates adenylyl cyclase, this compound is not expected to have a direct inhibitory effect on this process. However, if the cells have endogenous PAR2 activity or if a PAR2 agonist is added, this compound would be expected to block the PAR2-mediated modulation of the forskolin response. For instance, if PAR2 couples to Gi, its activation would inhibit adenylyl cyclase and reduce the forskolin-induced cAMP accumulation. In this scenario, the addition of this compound would block this inhibition, leading to a potentiation of the forskolin response. Conversely, if PAR2 in the specific cell line couples to Gs, this compound would be expected to reduce the overall cAMP accumulation in the presence of a PAR2 agonist.

Logical Relationship of Components

The logical flow of the experiment is designed to isolate the effect of this compound on the forskolin-stimulated cAMP pathway.

Logical_Relationship forskolin Forskolin ac_activation Direct Adenylyl Cyclase Activation forskolin->ac_activation cAMP_increase Increased Intracellular cAMP ac_activation->cAMP_increase ac_inhibition Adenylyl Cyclase Inhibition block_gi_effect Blockade of Gi-mediated Inhibition par2_agonist PAR2 Agonist (Endogenous or Exogenous) par2_activation PAR2 Activation par2_agonist->par2_activation gi_coupling Gi Protein Coupling (Example) par2_activation->gi_coupling gi_coupling->ac_inhibition ac_inhibition->cAMP_increase Reduces i191 This compound par2_antagonism PAR2 Antagonism i191->par2_antagonism par2_antagonism->par2_activation Prevents par2_antagonism->block_gi_effect block_gi_effect->ac_inhibition Prevents

Diagram 3: Logical Flow of this compound's Modulatory Effect on Forskolin-Induced cAMP.

Conclusion

The forskolin-induced cAMP accumulation assay is a robust and reliable method for studying the modulation of the cAMP signaling pathway by GPCRs. This application note provides a comprehensive protocol for investigating the effects of the PAR2 antagonist, this compound, on forskolin-stimulated cAMP levels. The detailed methodology, data analysis guidelines, and illustrative diagrams offer a clear framework for researchers to implement this assay in their drug discovery and signal transduction research. The results from this assay will provide valuable insights into the functional consequences of PAR2 antagonism on a key cellular signaling pathway.

References

Application Notes and Protocols for I-191 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-191 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. As a non-competitive, negative allosteric modulator, this compound offers a valuable tool for investigating the role of PAR2 in cellular signaling and disease models. These application notes provide detailed protocols for the preparation and use of this compound in a range of cell-based assays to probe its effects on PAR2-mediated signaling and downstream functional responses. The primary cell lines discussed are HT-29 human colon adenocarcinoma and MDA-MB-231 human breast adenocarcinoma cells, in which this compound has been shown to effectively inhibit PAR2.[1][2]

Mechanism of Action

This compound functions by binding to an allosteric site on the PAR2 receptor, thereby preventing the conformational changes required for receptor activation by agonists such as trypsin or agonist peptides (e.g., 2f-LIGRL-NH₂). This blockade inhibits multiple downstream signaling pathways initiated by PAR2 activation, including intracellular calcium mobilization (Gq/11 pathway), ERK1/2 phosphorylation, and RhoA activation (G12/13 pathway).[1][2][3]

This compound Signaling Pathway Inhibition

I191_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gq/11 PAR2->Gq Activates G1213 G12/13 PAR2->G1213 Activates MEK MEK PAR2->MEK I191 This compound I191->PAR2 Inhibits (Allosteric) Agonist PAR2 Agonist (e.g., Trypsin, 2f-LIGRL-NH₂) Agonist->PAR2 Activates PLC PLC Gq->PLC RhoA RhoA Activation G1213->RhoA IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK1/2 Phosphorylation MEK->ERK

Caption: this compound allosterically inhibits PAR2, blocking multiple downstream signaling pathways.

Preparation and Storage of this compound

Proper handling and storage of this compound are critical for maintaining its activity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Reconstitution: Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 423.48 g/mol ), add 23.61 µL of DMSO.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). When stored as a powder at -20°C, this compound is stable for up to 3 years.

ParameterValue
Molecular Weight 423.48 g/mol
Solubility 10 mg/mL in DMSO (23.61 mM)
Insoluble in water and ethanol
Storage (Powder) -20°C for up to 3 years
Storage (Stock) -20°C for up to 1 month
-80°C for up to 1 year

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound on PAR2-mediated cellular responses. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell type and experimental conditions.

Cell Viability/Cytotoxicity Assay

This protocol is to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-48 hours C->D E Add cell viability reagent (e.g., MTT, PrestoBlue) D->E F Incubate as per manufacturer's instructions E->F G Measure absorbance or fluorescence F->G H Analyze data and determine IC₅₀ G->H

Caption: Workflow for assessing the cytotoxicity of this compound.

Materials:

  • HT-29 or MDA-MB-231 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom black plates

  • This compound stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed HT-29 or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Add 100 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 24-48 hours.

  • Viability Assessment: Assess cell viability using a reagent of choice according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

ParameterRecommendation
Cell Lines HT-29, MDA-MB-231
Seeding Density 5,000 - 10,000 cells/well (96-well plate)
This compound Concentration Range 0.1 µM - 100 µM
Incubation Time 24 - 48 hours
Assay Reagents MTT, PrestoBlue™, CellTiter-Glo®
Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit PAR2-agonist-induced intracellular calcium release.

Materials:

  • HT-29 cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • PAR2 agonist (e.g., 2f-LIGRL-NH₂ or trypsin)

  • This compound stock solution

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay buffer.

  • Pre-treatment with this compound: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Stimulation: Add a PAR2 agonist (e.g., 5 µM 2f-LIGRL-NH₂ or 50 nM trypsin) to the wells and immediately begin kinetic fluorescence measurement (e.g., every second for 1-2 minutes).

  • Data Analysis: Calculate the change in fluorescence intensity over baseline. Determine the IC₅₀ of this compound for the inhibition of the agonist-induced calcium response.

ParameterRecommendation
Cell Line HT-29
Calcium Dye Fluo-4 AM
PAR2 Agonist (HT-29) 5 µM 2f-LIGRL-NH₂ or 50 nM trypsin
This compound Concentration Range 1 nM - 10 µM
This compound Pre-incubation 15 - 30 minutes
pIC₅₀ of this compound (HT-29) ~7.2 (vs. 2f-LIGRL-NH₂)
ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on PAR2-mediated ERK1/2 phosphorylation.

Materials:

  • HT-29 cells

  • Serum-free culture medium

  • PAR2 agonist (e.g., 5 µM 2f-LIGRL-NH₂)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Starvation: Culture HT-29 cells in 6-well plates to 80-90% confluency. Serum-starve the cells for 12-24 hours.

  • Pre-treatment with this compound: Pre-incubate the cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a PAR2 agonist (e.g., 5 µM 2f-LIGRL-NH₂) for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-ERK1/2 and t-ERK1/2.

    • Incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the t-ERK1/2 signal.

Cell Migration (Scratch) Assay

This assay evaluates the ability of this compound to inhibit PAR2-agonist-induced cell migration.

Materials:

  • HT-29 or MDA-MB-231 cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Serum-free medium

  • PAR2 agonist (e.g., 2f-LIGRL-NH₂)

  • This compound stock solution

Protocol:

  • Cell Seeding: Seed cells in 6-well plates and grow to a confluent monolayer.

  • Scratch Wound: Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing the PAR2 agonist (e.g., 2f-LIGRL-NH₂) with or without this compound (e.g., 10 µM). Include a control with the agonist alone and a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

ParameterRecommendation
Cell Lines HT-29, MDA-MB-231
PAR2 Agonist e.g., 2f-LIGRL-NH₂ (concentration to be optimized)
This compound Concentration e.g., 10 µM
Imaging Time Points 0, 24, and 48 hours
Cytokine Secretion Assay (ELISA)

This protocol measures the inhibition of PAR2-agonist-induced cytokine secretion by this compound.

Materials:

  • HT-29 cells

  • PAR2 agonist (e.g., trypsin)

  • This compound stock solution

  • ELISA kit for the cytokine of interest (e.g., IL-8, GM-CSF)

Protocol:

  • Cell Culture and Treatment: Seed HT-29 cells in a 24-well plate. At 80-90% confluency, replace the medium with fresh medium containing the PAR2 agonist with or without various concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for cytokine secretion.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Compare the cytokine levels in this compound-treated samples to the agonist-only control.

Apoptosis Assay (Caspase Cleavage)

This assay determines if this compound can block the anti-apoptotic effect of PAR2 activation. In HT-29 cells, PAR2 activation can inhibit apoptosis induced by inflammatory cytokines.

Materials:

  • HT-29 cells

  • Pro-apoptotic stimuli (e.g., a combination of TNF-α and IFN-γ)

  • PAR2 agonist (e.g., 2f-LIGRL-NH₂)

  • This compound stock solution

  • Lysis buffer

  • Antibodies for Western blot: anti-cleaved caspase-3, anti-cleaved caspase-8

Protocol:

  • Cell Culture and Pre-treatment: Culture HT-29 cells and pre-treat with the PAR2 agonist with or without this compound for a specified time.

  • Apoptosis Induction: Add the pro-apoptotic stimuli (e.g., TNF-α/IFN-γ) and incubate for a time known to induce caspase cleavage (e.g., 6-24 hours).

  • Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot as described in the ERK1/2 phosphorylation assay protocol, using antibodies against cleaved caspase-3 and cleaved caspase-8.

  • Data Analysis: Quantify the levels of cleaved caspases to assess the extent of apoptosis. Determine if this compound can reverse the inhibitory effect of the PAR2 agonist on caspase cleavage.

Conclusion

This compound is a powerful research tool for elucidating the roles of PAR2 in health and disease. The protocols outlined in these application notes provide a framework for characterizing the inhibitory effects of this compound on PAR2 signaling and function in cancer cell lines. Researchers should optimize the experimental conditions, particularly the concentrations of this compound and PAR2 agonists, for their specific cellular models.

References

Troubleshooting & Optimization

Technical Support Center: I-191 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of the hypothetical compound I-191 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of this compound in my standard aqueous buffer (e.g., PBS, Tris). What are the common causes?

A1: Low aqueous solubility is a common challenge with many organic molecules. Several factors can contribute to this issue:

  • Intrinsic Molecular Properties: this compound may possess a high degree of lipophilicity (hydrophobicity), characterized by a high logP value, causing it to favor non-polar environments over aqueous buffers.

  • Crystalline Structure: The solid-state form of this compound can significantly impact solubility. Crystalline forms are often less soluble than amorphous forms due to the higher energy required to break the crystal lattice.[1]

  • pH of the Buffer: If this compound is an ionizable compound (i.e., it has acidic or basic functional groups), the pH of the buffer will play a critical role in its solubility. For a basic compound, solubility will generally be higher at a lower pH where it can be protonated to form a more soluble salt. Conversely, an acidic compound will be more soluble at a higher pH where it can be deprotonated.

  • Buffer Composition: The ionic strength and specific components of the buffer can influence solubility.

Q2: How can I improve the solubility of this compound in my aqueous buffer?

A2: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • pH Adjustment: Systematically varying the pH of the buffer is often the first and most effective step for ionizable compounds.

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as DMSO, ethanol, or PEG, can increase the solubility of hydrophobic compounds. However, be mindful of the potential impact of co-solvents on your downstream experiments.

  • Addition of Solubilizing Agents:

    • Surfactants: Surfactants like Tween® or Triton™ X-100 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[1]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[2][3]

  • Salt Formation: If this compound has ionizable groups, forming a salt can dramatically increase its solubility.[1][4]

  • Particle Size Reduction: Decreasing the particle size of the solid this compound through techniques like micronization increases the surface area available for dissolution.[1]

Troubleshooting Guide

Issue: this compound precipitates out of solution after preparation.
Potential Cause Troubleshooting Steps
Supersaturated Solution The initial concentration of this compound exceeds its thermodynamic solubility in the chosen buffer. 1. Prepare a fresh stock solution at a lower concentration. 2. Determine the kinetic and thermodynamic solubility of this compound in your buffer system.
pH Shift The addition of this compound (if acidic or basic) has altered the pH of the buffer to a point where the compound is less soluble. 1. Re-measure the pH of the solution after adding this compound. 2. Use a buffer with a higher buffering capacity.
Temperature Effects Solubility can be temperature-dependent. A decrease in temperature after dissolution can lead to precipitation. 1. Ensure all solutions are maintained at a constant temperature. 2. Investigate the temperature-solubility profile of this compound.
Interaction with Buffer Components This compound may be interacting with salts or other components in the buffer, leading to the formation of an insoluble complex. 1. Test the solubility of this compound in simpler buffer systems or even in purified water at the target pH.

Quantitative Data Summary

The following table provides a hypothetical summary of this compound solubility in different buffer systems. Note: This data is for illustrative purposes only and should be experimentally determined for the actual compound.

Buffer SystempHCo-solventSolubilizing AgentThis compound Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.4NoneNone< 1
50 mM Tris-HCl8.0NoneNone5
50 mM Acetate Buffer5.0NoneNone50
PBS with 5% DMSO7.45% DMSONone25
PBS with 2% Tween® 807.4None2% Tween® 80100
PBS with 10 mM HP-β-Cyclodextrin7.4None10 mM HP-β-CD150

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol outlines a general method for determining the equilibrium solubility of this compound in a given aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent.

    • Determine the concentration of this compound in the diluted supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the original concentration in the supernatant to determine the solubility of this compound in the tested buffer.

Visualizations

I191_Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue check_solubility Is this compound solubility below required concentration? start->check_solubility precipitate Does this compound precipitate after dissolution? start->precipitate ph_optimization Optimize Buffer pH check_solubility->ph_optimization Yes end_soluble Solution Achieved check_solubility->end_soluble No precipitate->ph_optimization Yes cosolvent Add Co-solvent (e.g., DMSO, Ethanol) ph_optimization->cosolvent solubilizer Use Solubilizing Agent (e.g., Cyclodextrin, Surfactant) cosolvent->solubilizer characterize Characterize Solid State (Crystalline vs. Amorphous) solubilizer->characterize end_insoluble Further Formulation Development Needed characterize->end_insoluble

Caption: Troubleshooting workflow for this compound solubility issues.

Solubility_Enhancement_Strategies cluster_intrinsic Intrinsic Properties cluster_approaches Solubility Enhancement Approaches cluster_outcome Outcome Poorly Soluble this compound Poorly Soluble this compound pH_Adjustment pH Adjustment Poorly Soluble this compound->pH_Adjustment Co_solvents Co-solvents Poorly Soluble this compound->Co_solvents Complexation Complexation (e.g., Cyclodextrins) Poorly Soluble this compound->Complexation Surfactants Surfactants Poorly Soluble this compound->Surfactants Improved Solubility Improved Solubility pH_Adjustment->Improved Solubility Co_solvents->Improved Solubility Complexation->Improved Solubility Surfactants->Improved Solubility

Caption: Strategies for enhancing the aqueous solubility of this compound.

References

preparing I-191 stock solutions with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with I-191, a potent PAR2 antagonist and topoisomerase IIα inhibitor.

Troubleshooting Guide

This guide addresses common issues that may arise when preparing and using this compound stock solutions in DMSO.

IssuePotential CauseTroubleshooting Steps
This compound powder will not dissolve in DMSO. Incomplete Solubilization: The concentration may be too high for the volume of DMSO used. While a definitive solubility limit has not been established, starting with a concentration such as 10 mM is a common practice.1. Increase Solvent Volume: Gradually add more DMSO to the vial to decrease the concentration. 2. Gentle Warming: Warm the solution briefly at 37°C. Avoid excessive heat, as it may degrade the compound. 3. Vortexing/Sonication: Vortex the solution for several minutes. If particles persist, sonicate the solution in a water bath for short intervals.
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can lead to compound precipitation.1. Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous (water-free) DMSO. 2. Proper Storage: Store DMSO in a tightly sealed container in a dry environment.
Precipitate forms in the stock solution after storage. Improper Storage Temperature: Storing the DMSO stock solution at incorrect temperatures can cause the compound to precipitate out of solution.1. Follow Recommended Storage: Store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[1] 2. Thaw and Re-dissolve: Before use, thaw the solution at room temperature and ensure any precipitate is fully re-dissolved by vortexing.
DMSO Crystallization: Pure DMSO can solidify at temperatures below 18.5°C (65.3°F).1. Warm Gently: If the DMSO has frozen, warm the vial to room temperature or briefly at 37°C until the solution is completely liquid. Ensure the compound is fully re-dissolved.
Inconsistent experimental results. Inaccurate Pipetting of Viscous DMSO: DMSO is more viscous than aqueous solutions, which can lead to pipetting errors.1. Use Positive Displacement Pipettes: For highly accurate dispensing of viscous liquids, positive displacement pipettes are recommended. 2. Reverse Pipetting: If using standard air displacement pipettes, use the reverse pipetting technique to improve accuracy.
Degradation of this compound: Repeated freeze-thaw cycles or prolonged exposure to light can degrade the compound.1. Aliquot Stock Solutions: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. 2. Protect from Light: Store stock solutions in amber vials or wrap them in foil to protect them from light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q2: What is a typical starting concentration for an this compound stock solution?

A2: While the maximum solubility is not specified, a common starting concentration for small molecule inhibitors in DMSO is 10 mM. It is recommended to test the solubility at your desired concentration empirically.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO are stable for up to one year when stored at -20°C and for up to two years when stored at -80°C.[1] To avoid degradation, it is advisable to aliquot the stock solution into smaller volumes for single use to minimize freeze-thaw cycles.

Q4: My DMSO has solidified. Is it still usable?

A4: Yes. DMSO has a freezing point of 18.5°C, so it can solidify at or below this temperature. You can thaw it by warming the vial to room temperature. Ensure that the solution is completely thawed and the compound is fully dissolved before use.

Q5: Can I use water to dissolve this compound?

A5: It is not recommended to dissolve this compound directly in aqueous solutions as it is likely to have poor solubility. A concentrated stock solution should first be prepared in DMSO. This stock can then be diluted into your aqueous experimental medium, ensuring the final DMSO concentration is low enough not to affect your cells (typically <0.5%).

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is required for this calculation. Please refer to the manufacturer's certificate of analysis for the exact molecular weight.

    • Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

  • Weigh the this compound powder:

    • Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, gently warm the tube to 37°C for a few minutes and vortex again.

    • If necessary, sonicate the solution for short intervals in a water bath until the solution is clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing this compound stock solutions.

signaling_pathway cluster_par2 PAR2 Signaling cluster_topo Topoisomerase IIα Inhibition I191_par2 This compound PAR2 PAR2 Receptor I191_par2->PAR2 MAPK MAPK Pathway PAR2->MAPK Inflammation Inflammatory Response MAPK->Inflammation I191_topo This compound TopoIIa Topoisomerase IIα I191_topo->TopoIIa DNA_damage DNA Damage TopoIIa->DNA_damage CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Optimizing I-191 Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing I-191, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] It functions as a non-competitive negative allosteric modulator, meaning it binds to a site on the PAR2 receptor distinct from the agonist binding site to inhibit receptor activation.[2][3][4] this compound has been shown to inhibit multiple PAR2-mediated signaling pathways, including calcium (Ca2+) release, ERK1/2 phosphorylation, and RhoA activation.[2][3][4]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been demonstrated to be effective in human colon adenocarcinoma cells (HT-29) and human breast adenocarcinoma cells (MDA-MB-231).[2][3][4]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL (23.61 mM).[1] It is insoluble in water and ethanol.[1] For cell-based assays, it is recommended to use fresh DMSO as moisture can reduce its solubility.[1]

Q4: What is a typical concentration range for this compound in in vitro experiments?

A4: The effective concentration of this compound is in the nanomolar to low micromolar range, depending on the specific assay and cell line. For instance, in HT-29 cells, this compound inhibits PAR2-mediated Ca2+ release with a pIC50 of 7.2 ± 0.1 and ERK1/2 phosphorylation with a pIC50 of 7.8 ± 0.2.[3] Refer to the data tables below for more specific concentration guidelines.

Q5: How long should I pre-incubate cells with this compound?

A5: A pre-incubation time of 30 minutes with this compound before adding a PAR2 agonist is a common starting point for many in vitro assays.[3] However, the optimal pre-incubation time may need to be determined empirically for your specific experimental setup.

Troubleshooting Guide

Issue 1: this compound does not seem to be inhibiting PAR2 activation.

  • Solution 1: Check this compound concentration. Ensure you are using a concentration within the effective range for your specific assay (see data tables). You may need to perform a dose-response curve to determine the optimal inhibitory concentration for your cell line and experimental conditions.

  • Solution 2: Verify this compound solubility and preparation. this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved and that the final DMSO concentration in your cell culture media is not toxic to your cells (typically ≤ 0.1%).

  • Solution 3: Confirm PAR2 expression in your cell line. Verify that your target cells express functional PAR2 at the protein level using techniques like western blotting or flow cytometry.

  • Solution 4: Evaluate the PAR2 agonist. Ensure the agonist you are using (e.g., trypsin, 2f-LIGRL-NH2) is potent and used at an appropriate concentration to elicit a robust and measurable response.

Issue 2: Observed cytotoxicity or off-target effects.

  • Solution 1: Assess cell viability. Perform a cell viability assay (e.g., MTS or MTT assay) to determine if the concentrations of this compound or the DMSO solvent are toxic to your cells.

  • Solution 2: Lower the this compound concentration. If cytotoxicity is observed, try using a lower concentration of this compound that still provides effective PAR2 antagonism.

  • Solution 3: Include appropriate controls. Always include vehicle-only (DMSO) controls to distinguish the effects of this compound from those of the solvent.

  • Solution 4: Investigate potential off-target effects. While this compound is reported to be selective for PAR2 over PAR1, it is good practice to consider potential off-target effects, especially at higher concentrations.[3]

Quantitative Data Summary

The following tables summarize the reported potency of this compound in various in vitro assays.

Table 1: Potency of this compound in HT-29 Cells [3]

AssayPAR2 AgonistpIC50 (Mean ± SEM)
Ca2+ Release2f-LIGRL-NH27.2 ± 0.1
Ca2+ ReleaseTrypsin6.7 ± 0.1
ERK1/2 Phosphorylation2f-LIGRL-NH2 (5 µM)7.8 ± 0.2
ERK1/2 PhosphorylationTrypsin (50 nM)7.2 ± 0.2

Table 2: this compound Inhibition of PAR2-Mediated Functional Responses in HT-29 Cells [3]

Functional ResponsePAR2 AgonistThis compound Concentration% Inhibition
IL-8 Secretion2f-LIGRL-NH2 (5 µM)1 µM~70%
GM-CSF Secretion2f-LIGRL-NH2 (5 µM)1 µM~60%
Caspase 3/7 CleavageCytokine Mix + 2f-LIGRL-NH21 µM~50% reversal of inhibition

Experimental Protocols

1. Calcium Mobilization Assay

This protocol is designed to measure the effect of this compound on PAR2-agonist-induced intracellular calcium release in cell lines like HT-29.

  • Materials:

    • HT-29 cells

    • This compound

    • PAR2 agonist (e.g., 2f-LIGRL-NH2 or trypsin)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • 96-well black, clear-bottom plates

    • Fluorescent plate reader with an injection system

  • Procedure:

    • Seed HT-29 cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127.

    • Dilute the dye-loading solution in HBSS with 20 mM HEPES.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate for 1 hour at 37°C in the dark.

    • Wash the cells twice with HBSS with 20 mM HEPES.

    • Add HBSS with 20 mM HEPES containing various concentrations of this compound or vehicle (DMSO) to the wells.

    • Incubate for 30 minutes at 37°C in the dark.

    • Place the plate in a fluorescent plate reader and measure the baseline fluorescence.

    • Inject the PAR2 agonist and immediately begin recording the fluorescence intensity over time.

    • Analyze the data by calculating the peak fluorescence response and determining the IC50 of this compound.

2. ERK1/2 Phosphorylation Western Blot

This protocol outlines the steps to assess the inhibitory effect of this compound on PAR2-agonist-induced ERK1/2 phosphorylation.

  • Materials:

    • HT-29 cells

    • This compound

    • PAR2 agonist (e.g., 2f-LIGRL-NH2 or trypsin)

    • Serum-free culture medium

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed HT-29 cells and grow to 80-90% confluence.

    • Serum-starve the cells overnight.

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

    • Stimulate the cells with a PAR2 agonist for the desired time (e.g., 5-10 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against t-ERK1/2 as a loading control.

    • Quantify the band intensities and normalize the p-ERK1/2 signal to the t-ERK1/2 signal.

Visualizations

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 Gq Gq PAR2->Gq Activates RhoA RhoA PAR2->RhoA Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription ROCK ROCK RhoA->ROCK Agonist PAR2 Agonist (e.g., Trypsin) Agonist->PAR2 Activates I191 This compound I191->PAR2 Inhibits

Caption: PAR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results cell_culture 1. Cell Culture (e.g., HT-29) pre_incubation 3. Pre-incubate cells with this compound (30 min) cell_culture->pre_incubation i191_prep 2. Prepare this compound Stock (in DMSO) i191_prep->pre_incubation agonist_stimulation 4. Stimulate with PAR2 Agonist pre_incubation->agonist_stimulation assay 5. Perform Assay agonist_stimulation->assay ca_assay Calcium Mobilization assay->ca_assay erk_assay ERK1/2 Phosphorylation (Western Blot) assay->erk_assay cytokine_assay Cytokine Release (ELISA) assay->cytokine_assay caspase_assay Caspase Activity assay->caspase_assay data_analysis 6. Data Analysis (IC50, % Inhibition) ca_assay->data_analysis erk_assay->data_analysis cytokine_assay->data_analysis caspase_assay->data_analysis

Caption: General experimental workflow for using this compound in vitro.

Troubleshooting_Flowchart start Start: No/Low Inhibition by this compound check_conc Is this compound concentration in the optimal range? start->check_conc check_sol Is this compound properly dissolved in fresh DMSO? check_conc->check_sol Yes optimize_conc Optimize concentration (Dose-response curve) check_conc->optimize_conc No check_par2 Do cells express functional PAR2? check_sol->check_par2 Yes prepare_fresh Prepare fresh this compound stock in high-quality DMSO check_sol->prepare_fresh No check_agonist Is the PAR2 agonist potent and at the correct concentration? check_par2->check_agonist Yes validate_par2 Validate PAR2 expression (WB, Flow Cytometry) check_par2->validate_par2 No validate_agonist Validate agonist activity and concentration check_agonist->validate_agonist No end Problem Resolved check_agonist->end Yes optimize_conc->end prepare_fresh->end validate_par2->end validate_agonist->end

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: In Vivo Applications of Iodine-131

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Iodine-131 (I-131) in preclinical in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the initial dose of I-131 for my animal model?

A1: The initial dose of I-131 for an animal study depends on the research objective (e.g., imaging, therapy), the animal model (species, strain, and tumor model, if applicable), and the route of administration. A common method for therapeutic studies is to base the dose on the desired absorbed radiation dose to the target tissue (e.g., thyroid or tumor) in Grays (Gy).

For initial dose range finding, consider the following:

  • Literature Review: Consult publications with similar animal models and experimental goals.

  • Dosimetry Studies: Conduct preliminary studies with a small cohort of animals to determine the biodistribution and clearance kinetics of I-131. This data is essential for calculating the absorbed dose to different organs.

  • Scaling from Human Doses: While not always directly applicable, human therapeutic doses can sometimes be scaled down for animal studies based on body weight and surface area, but this should be validated with dosimetry studies. For instance, in feline hyperthyroidism, doses are sometimes calculated based on the cat's serum thyroid hormone levels and the size of the tumor.[1]

Q2: What are the key factors that can influence the biodistribution and uptake of I-131 in my animal model?

A2: Several factors can significantly alter the biodistribution and uptake of I-131:

  • Iodine Content in Diet: The amount of stable iodine in the animal's diet can competitively inhibit the uptake of I-131 by the thyroid and other tissues expressing the sodium-iodide symporter (NIS). A low-iodine diet prior to I-131 administration can enhance its uptake in target tissues.[2]

  • Route of Administration: The method of I-131 administration (e.g., intravenous, intraperitoneal, oral) can affect the rate of absorption and subsequent biodistribution. Oral administration may result in lower thyroid uptake compared to parenteral routes.[2]

  • Animal's Physiological State: Age, sex, and overall health of the animal can influence metabolism and excretion rates of I-131.

  • Tumor Characteristics: For oncology models, the expression level of NIS in the tumor cells is a critical determinant of I-131 uptake.

Q3: We are observing high uptake of I-131 in non-target organs like the salivary glands and stomach. Is this normal?

A3: Yes, this is a known phenomenon. The sodium-iodide symporter (NIS), responsible for iodine uptake, is endogenously expressed in several non-target tissues, including the salivary glands, stomach, and lactating mammary glands.[2][3] This can lead to off-target radiation exposure and potential toxicities. It is crucial to account for this uptake in your dosimetry calculations and to monitor for any related adverse effects in your animal models.

Troubleshooting Guides

Issue 1: Unexpectedly Low I-131 Uptake in the Target Tissue (e.g., Thyroid or Tumor)

Possible Cause Troubleshooting Step
High Iodine Diet Switch animals to a low-iodine diet for at least one to two weeks prior to I-131 administration to increase uptake in NIS-expressing tissues.[2]
Poor NIS Expression in Tumor Model Verify NIS expression in your tumor model using techniques like immunohistochemistry (IHC), Western blot, or in vitro I-131 uptake assays before initiating in vivo studies.
Issues with Radiolabeling If using an I-131 labeled compound, ensure high radiochemical purity and stability in vivo. Dehalogenation can lead to free I-131 circulating and accumulating in tissues with endogenous NIS expression.
Suboptimal Route of Administration Consider alternative routes of administration. For example, if oral administration results in poor uptake, intravenous or intraperitoneal injections might improve bioavailability.[2]

Issue 2: High Variability in I-131 Uptake Between Animals in the Same Cohort

Possible Cause Troubleshooting Step
Inconsistent Diet Ensure all animals are on the same standardized diet with controlled iodine content.
Variability in Administration Refine the administration technique to ensure consistent and accurate dosing for each animal. For oral gavage, ensure the entire dose is delivered to the stomach.
Underlying Health Differences Screen animals for any underlying health issues that might affect metabolism and excretion before enrolling them in the study.

Issue 3: Rapid Clearance of I-131 Leading to Low Therapeutic Efficacy

Possible Cause Troubleshooting Step
Rapid Biological Clearance Investigate the biological half-life of I-131 in your model. If it is too short, the residence time in the target tissue may be insufficient for a therapeutic effect.
Use of Concomitant Medications Certain medications can interfere with iodine uptake and retention. Review all substances being administered to the animals.
Tumor Microenvironment The vascularization and perfusion of the tumor can affect the delivery and retention of I-131.

Experimental Protocols

Protocol: Determining the Effective Half-Life and Biodistribution of I-131 in a Rodent Model

This protocol outlines a general procedure for assessing the pharmacokinetics of I-131, which is essential for calculating the absorbed dose to various organs.

  • Animal Preparation:

    • Acclimate animals (e.g., mice or rats) to the housing conditions for at least one week.

    • If required, switch animals to a low-iodine diet 1-2 weeks prior to the experiment.[2]

  • Dose Preparation and Administration:

    • Administer the I-131 solution to the animals via the chosen route (e.g., intravenous injection).

  • Sample Collection and Measurement:

    • At predetermined time points (e.g., 1, 4, 24, 48, 72, and 96 hours post-injection), euthanize a cohort of animals (n=3-5 per time point).

    • Collect blood samples and dissect key organs and tissues of interest (e.g., thyroid, stomach, salivary glands, tumor, liver, kidneys, muscle).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Include standards of the injected I-131 solution to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Calculate the mean %ID/g for each tissue at each time point.

    • Plot the %ID/g for each tissue over time to visualize the uptake and clearance kinetics.

    • Determine the effective half-life (Teff) in each tissue by fitting the clearance phase of the time-activity curve to a mono- or bi-exponential decay function.

Quantitative Data Summary

Table 1: Biodistribution of Free I-131 in Rats (% Injected Dose per Gram of Tissue)

Time Post-InjectionThyroidStomachLungsKidneysBlood
1 hour 25.1 ± 5.310.2 ± 2.11.5 ± 0.32.1 ± 0.41.8 ± 0.2
4 hours 35.6 ± 6.85.4 ± 1.50.8 ± 0.21.1 ± 0.30.9 ± 0.1
24 hours 42.3 ± 7.11.2 ± 0.40.2 ± 0.10.3 ± 0.10.2 ± 0.05
48 hours 38.5 ± 6.50.5 ± 0.20.1 ± 0.050.1 ± 0.040.1 ± 0.03
72 hours 33.1 ± 5.90.3 ± 0.1< 0.1< 0.1< 0.1

Data is presented as mean ± standard deviation and is synthesized from representative values found in preclinical studies. Actual values will vary based on the specific experimental conditions.[3]

Visualizations

Experimental_Workflow_for_I131_Effective_Dose_Determination start Start: Define Experimental Objectives animal_prep Animal Model Preparation (e.g., Low-Iodine Diet) start->animal_prep dose_calc Dose Calculation and Preparation animal_prep->dose_calc admin I-131 Administration (e.g., IV, IP, Oral) dose_calc->admin biodist Biodistribution Studies (Time-Point Dissections) admin->biodist Ex Vivo imaging In Vivo Imaging (SPECT/CT) admin->imaging In Vivo data_acq Data Acquisition (%ID/g, Image Analysis) biodist->data_acq imaging->data_acq pk_model Pharmacokinetic Modeling data_acq->pk_model dosimetry Dosimetry Calculations (Absorbed Dose) pk_model->dosimetry efficacy Therapeutic Efficacy Assessment (e.g., Tumor Volume) dosimetry->efficacy toxicity Toxicity Evaluation (e.g., Body Weight, CBC) dosimetry->toxicity end End: Data Analysis and Interpretation efficacy->end toxicity->end

References

I-191 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of the novel inhibitor, I-191, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 2 years) and at -20°C for short-term storage (up to 1 year).[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. We recommend preparing small aliquots of the stock solution to minimize the number of freeze-thaw cycles.

Q2: How should I reconstitute this compound?

This compound is typically reconstituted in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Ensure the DMSO is of a grade suitable for cell culture experiments to avoid introducing contaminants that could affect cell viability or experimental results.

Q3: What factors can affect the stability of this compound in cell culture media?

The stability of small molecules like this compound in cell culture media can be influenced by several factors:

  • pH of the media: Extreme pH values can lead to hydrolysis or other chemical degradation of the compound.[2]

  • Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate degradation.[3]

  • Presence of serum: Components in fetal bovine serum (FBS) or other sera can bind to the compound or have enzymatic activity that degrades it.[4]

  • Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is recommended to store this compound solutions in the dark.

  • Media components: Certain components of the cell culture media, such as reducing agents, can interact with and degrade the compound.[5]

Q4: How often should I replace the media containing this compound in my cell culture experiments?

The frequency of media replacement will depend on the stability of this compound under your specific experimental conditions and the metabolic activity of your cells. Based on the stability data, we recommend replacing the media every 24-48 hours to ensure a consistent concentration of the active compound. For long-term experiments, a preliminary stability study is advised.

Troubleshooting Guide

Problem 1: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

  • Question: Could my this compound be degrading in the cell culture media?

    • Answer: Yes, this is a common issue. The stability of this compound can be affected by the culture conditions. We recommend performing a stability study under your specific experimental conditions (cell line, media type, serum concentration, and incubation time) to determine the half-life of this compound. You can refer to the experimental protocol below for guidance.

  • Question: How can I minimize the degradation of this compound during my experiments?

    • Answer:

      • Prepare fresh working solutions of this compound from a frozen stock for each experiment.

      • Minimize the exposure of this compound solutions to light and elevated temperatures.

      • Consider using serum-free or reduced-serum media if compatible with your cell line, as serum components can sometimes contribute to compound degradation.[4]

      • Ensure the pH of your culture media is within the optimal range for both your cells and the stability of this compound.

Problem 2: My cells are showing signs of toxicity or stress that are not consistent with the known mechanism of action of this compound.

  • Question: Could the solvent used to dissolve this compound be causing toxicity?

    • Answer: High concentrations of solvents like DMSO can be toxic to cells. Ensure that the final concentration of the solvent in your cell culture media is below the tolerance level of your specific cell line (typically less than 0.5% v/v). It is crucial to include a vehicle control (media with the same concentration of solvent but without this compound) in your experiments to assess any solvent-related effects.

  • Question: Could a degradation product of this compound be toxic?

    • Answer: It is possible that a degradation product of this compound could have off-target effects or be more toxic than the parent compound. If you suspect this, analyzing the media for the presence of degradation products using techniques like LC-MS would be beneficial.

This compound Stability Data

The following table summarizes the stability of this compound in common cell culture media at 37°C. The data was generated by incubating this compound in the respective media and measuring the remaining concentration at various time points using High-Performance Liquid Chromatography (HPLC).

Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Serum-Free DMEM (% Remaining)
0100100100
4989995
8959690
12929485
24858872
48707555
72586540

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using HPLC.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, light-protected microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

Methodology:

  • Preparation of this compound Working Solution:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution in the chosen cell culture medium to the final working concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Incubation:

    • Aliquot the this compound containing media into sterile, light-protected tubes or wells of a plate.

    • Place the samples in a 37°C incubator with 5% CO2.

  • Sample Collection:

    • At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubator.

    • The t=0 sample should be processed immediately after preparation.

  • Sample Preparation for HPLC:

    • To precipitate proteins, add a 3-fold excess of cold acetonitrile to each media sample (e.g., 300 µL of ACN to 100 µL of media).

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using an established HPLC method optimized for this compound. This will typically involve a gradient elution with a mobile phase consisting of water and acetonitrile, with or without an additive like formic acid.

    • The concentration of this compound in each sample is determined by integrating the peak area corresponding to this compound and comparing it to a standard curve of known concentrations.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare this compound Working Solution in Media prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate collect Collect Aliquots at Time Points incubate->collect precipitate Protein Precipitation (Acetonitrile) collect->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant to HPLC Vials centrifuge->transfer hplc HPLC Analysis transfer->hplc data Data Analysis (% Remaining vs. Time) hplc->data Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression ligand Growth Factor ligand->receptor i191 This compound i191->mek

References

Technical Support Center: I-191 (ZW191)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of I-191 (ZW191).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ZW191) and what is its mechanism of action?

This compound (ZW191) is an investigational antibody-drug conjugate (ADC) designed to target and eliminate cancer cells that express Folate Receptor Alpha (FRα).[1][2][3] It consists of three main components:

  • A humanized IgG1 monoclonal antibody: This antibody is engineered to specifically bind to a distinct epitope on FRα, a protein overexpressed on the surface of various solid tumors, including ovarian, endometrial, and non-small cell lung cancers, while having limited expression in normal tissues.[1][2][4]

  • A cytotoxic payload (ZD06519): This is a novel, proprietary topoisomerase I inhibitor.[1][5][6] Topoisomerase I is an enzyme essential for DNA replication; its inhibition leads to DNA damage and ultimately, cancer cell death.[7]

  • A cleavable linker: This linker connects the antibody to the payload and is designed to be stable in circulation but to release the payload once the ADC is internalized by the target cancer cell.[1]

Upon administration, the antibody component of ZW191 binds to FRα on tumor cells, leading to the internalization of the ADC.[8] Inside the cell, the linker is cleaved, releasing the ZD06519 payload, which then exerts its cytotoxic effect.[1]

Q2: What are the potential sources of off-target effects with this compound (ZW191)?

Potential off-target effects of ADCs like ZW191 can be categorized into two main types:

  • Antibody-mediated off-target effects: This could occur if the monoclonal antibody component binds to proteins other than FRα. However, the antibody used in ZW191 has been reported to be highly specific for FRα, having been screened against a large panel of membrane-bound targets.

  • Payload-mediated off-target effects: These effects can arise from:

    • Premature payload release: If the linker is not completely stable in the bloodstream, the cytotoxic payload (ZD06519) could be released systemically and affect healthy tissues.

    • Non-specific uptake of the ADC: The ADC could be taken up by non-target cells, for example, through Fc gamma receptors on immune cells.

    • Bystander effect in healthy tissue: ZD06519 is designed to have a "bystander effect," meaning that once released from a target cell, it can diffuse and kill neighboring cells.[5][8][9] While beneficial in a tumor microenvironment with heterogeneous FRα expression, this could potentially affect adjacent healthy cells if the ADC is taken up by non-malignant, FRα-expressing cells.

    • Inherent off-target activity of the payload: The ZD06519 payload itself could potentially inhibit other kinases or cellular targets besides topoisomerase I.

Q3: What is known about the safety profile and observed off-target effects of this compound (ZW191) in clinical trials?

Preliminary data from the Phase I clinical trial of ZW191 suggest a manageable safety profile.[4][10] The most common treatment-related adverse events of Grade 3 or higher were hematological, including anemia, neutropenia, and thrombocytopenia.[4][10] No serious treatment-related adverse events or deaths were reported in this initial study.[10] This suggests that at the doses tested, widespread, severe off-target toxicity was not observed.

Troubleshooting Guides

Issue 1: Unexpected cytotoxicity in FRα-negative cells in my in vitro experiment.

If you observe cytotoxicity in cell lines that do not express FRα, consider the following possibilities and troubleshooting steps:

Potential Cause Troubleshooting Steps
Bystander Effect in Co-culture If you are co-culturing FRα-positive and FRα-negative cells, the observed toxicity in the negative cells is likely due to the bystander effect of the ZD06519 payload. To confirm this, you can perform a conditioned medium transfer assay (see Experimental Protocols).
Non-specific Uptake High concentrations of the ADC might lead to non-specific, receptor-independent uptake. Try performing a dose-response experiment to see if the effect is diminished at lower, more clinically relevant concentrations.
Payload Instability In prolonged experiments, some degree of payload may detach from the antibody. To test for this, you can analyze your cell culture medium for the presence of free ZD06519 using techniques like LC-MS.
Contamination Ensure your FRα-negative cell line is not contaminated with an FRα-positive cell line. Verify the FRα expression status of your cells using flow cytometry or western blotting.
Issue 2: Discrepancy between reported in vivo tolerability and observed in vitro toxicity.

You might find that the concentrations of ZW191 that show efficacy in your in vitro assays are also causing significant toxicity to your control cell lines, which seems at odds with the reported manageable safety profile in vivo.

Potential Cause Troubleshooting Steps
Pharmacokinetics and Biodistribution In vivo, the ADC's concentration is not static and is subject to pharmacokinetic properties, including clearance and distribution. This means healthy tissues are exposed to lower concentrations over time compared to the constant exposure in an in vitro setting. Consider this when interpreting your results.
3D vs. 2D Culture Cells grown in a 2D monolayer can be more sensitive to cytotoxic agents than cells in a 3D culture or an in vivo tumor microenvironment. Consider using 3D spheroid models for a more physiologically relevant assessment.
Off-Target Payload Activity To investigate if the ZD06519 payload has off-target activities that might explain the observed toxicity, you could perform a kinase panel screen or other broad target profiling assays with the free payload.

Quantitative Data Summary

Table 1: Preclinical Characteristics of ZD06519 Payload

ParameterValue/DescriptionReference
Mechanism of Action Topoisomerase I Inhibitor[5]
Potency Moderate (in the 1 to 10 nanomolar range)[11][12]
Bystander Activity Strong[5][11]
Hydrophobicity Limited[5][11]
ADME Characteristics Favorable[5]

Table 2: this compound (ZW191) Phase I Clinical Trial Adverse Events (Grade ≥3)

Adverse EventPercentage of PatientsReference
Anemia10%[4][10]
Neutropenia5%[4][10]
Thrombocytopenia5%[4][10]

Experimental Protocols

Protocol 1: In Vitro Bystander Effect Assay (Co-culture Method)

This assay determines if the cytotoxic payload of ZW191 can kill neighboring FRα-negative cells.

Materials:

  • FRα-positive cancer cell line (e.g., IGROV-1)

  • FRα-negative cancer cell line expressing a fluorescent protein (e.g., EBC1-GFP)

  • This compound (ZW191)

  • Control non-targeting ADC with the same payload

  • Cell culture reagents

  • Fluorescence microscope or high-content imager

Methodology:

  • Seed the FRα-positive and FRα-negative-GFP cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • Allow the cells to adhere overnight.

  • Treat the co-cultures with a serial dilution of ZW191 and the control ADC. Include an untreated control.

  • Incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • At the end of the incubation, stain the cells with a viability dye (e.g., propidium iodide) and a nuclear stain (e.g., Hoechst 33342).

  • Image the plate using a fluorescence microscope or high-content imager.

  • Quantify the number of viable and dead FRα-negative-GFP cells in each condition. A decrease in the viability of the GFP-positive cells in the presence of ZW191 (but not the control ADC) indicates a bystander effect.

Protocol 2: ADC Internalization Assay

This assay confirms that ZW191 is taken up by FRα-expressing cells.

Materials:

  • FRα-positive cell line

  • This compound (ZW191) labeled with a pH-sensitive dye (e.g., a Fab-pH-reactive dye) or a fluorescent dye

  • Flow cytometer or fluorescence microscope

  • Acidic wash buffer (e.g., glycine buffer, pH 2.5)

Methodology:

  • Plate FRα-positive cells and allow them to adhere.

  • Incubate the cells with fluorescently labeled ZW191 at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a control, incubate a set of cells at 4°C to inhibit active transport.

  • After incubation, wash the cells with cold PBS.

  • For surface-bound antibody removal, wash one set of cells with the acidic wash buffer.

  • Analyze the fluorescence intensity of the cells using flow cytometry or fluorescence microscopy. An increase in fluorescence in the 37°C, acid-washed cells over time indicates internalization.

Visualizations

ZW191_Mechanism_of_Action This compound (ZW191) Mechanism of Action cluster_extracellular Extracellular Space cluster_cell FRα-Positive Cancer Cell ZW191 This compound (ZW191) ADC Anti-FRα Antibody (IgG1) Cleavable Linker ZD06519 Payload FRa FRα Receptor ZW191->FRa 1. Binding Endosome Endosome FRa->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking ZD06519_released ZD06519 (Topoisomerase I Inhibitor) Lysosome->ZD06519_released 4. Linker Cleavage & Payload Release DNA DNA Damage & Apoptosis ZD06519_released->DNA 5. Inhibition of Topoisomerase I

Caption: this compound (ZW191) binds to FRα, is internalized, and releases its cytotoxic payload.

Troubleshooting_Workflow Troubleshooting Unexpected Cytotoxicity Start Unexpected cytotoxicity in FRα-negative cells IsCoCulture Is it a co-culture experiment? Start->IsCoCulture Bystander Likely bystander effect. Perform conditioned medium assay. IsCoCulture->Bystander Yes CheckConcentration Is ADC concentration high? IsCoCulture->CheckConcentration No End Further Investigation Bystander->End NonSpecificUptake Potential non-specific uptake. Perform dose-response. CheckConcentration->NonSpecificUptake Yes CheckPurity Check for free payload in medium (LC-MS). CheckConcentration->CheckPurity No NonSpecificUptake->End CheckContamination Verify cell line purity and FRα status. CheckPurity->CheckContamination CheckContamination->End

Caption: A logical workflow for troubleshooting unexpected in vitro cytotoxicity.

References

Technical Support Center: Troubleshooting I-191 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with the small molecule inhibitor I-191 during experimentation. The following information is intended to serve as a general guide, as the optimal solubilization strategy can be compound-specific.

Frequently Asked Questions (FAQs)

Q1: this compound is precipitating out of my aqueous buffer/media. How can I prevent this?

A1: Precipitation in aqueous solutions is a common issue for poorly soluble compounds like this compound. Here are several strategies to prevent this:

  • Optimize Solvent Concentration: Most small molecule inhibitors are initially dissolved in an organic solvent, like Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. When diluting this stock into your aqueous experimental medium, ensure the final concentration of the organic solvent is low enough to be tolerated by your cells and to keep the compound in solution. For many cell-based assays, the final DMSO concentration should be kept at or below 0.1% to avoid solvent-induced artifacts.

  • Serial Dilutions in Solvent: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, perform initial serial dilutions in DMSO first. This gradual reduction in compound concentration in the organic solvent can prevent it from crashing out when introduced to the aqueous environment.

  • Use of Surfactants or Co-solvents: The inclusion of a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous solution can help to maintain the solubility of hydrophobic compounds.[1][2]

  • Consider Alternative Solubilizing Agents: For particularly challenging compounds, excipients like cyclodextrins can be used to encapsulate the hydrophobic molecule and increase its aqueous solubility.[3][4]

Q2: What is the best solvent to use for this compound?

A2: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving a broad range of organic molecules for in vitro assays due to its ability to dissolve both polar and nonpolar compounds.[5] However, the ideal solvent can depend on the specific experimental requirements. Always refer to the manufacturer's product data sheet for any specific recommendations. If DMSO is not suitable, other organic solvents such as ethanol or dimethylformamide (DMF) may be considered, but their compatibility with the experimental system must be verified.

Q3: How should I prepare and store my this compound stock solution?

A3: Proper preparation and storage of your stock solution are critical for experimental success.

  • Preparation: To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10 mM).[6] Gentle warming (not exceeding 50°C) or sonication may aid in dissolution.[7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the solvent.[7]

Q4: Can I use sonication or heating to dissolve this compound?

A4: Yes, sonication and gentle heating can be effective methods to aid in the dissolution of this compound.[7] However, it is crucial to use these methods with caution. Overheating can degrade the compound. It is recommended not to exceed 50°C.[7] Always check the compound's stability information if available.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound insolubility issues.

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent is not appropriate for the compound.Consult the manufacturer's data sheet for recommended solvents. If none are listed, try a small amount in DMSO or ethanol.
The compound requires more energy to dissolve.Use a vortex mixer, sonication, or gentle heating (not exceeding 50°C) to aid dissolution.[7]
This compound precipitates immediately upon addition to aqueous media. The compound has very low aqueous solubility and is "crashing out" of the concentrated organic stock.Perform serial dilutions of the stock solution in the organic solvent before adding to the aqueous media.
The final concentration of the compound in the aqueous media is above its solubility limit.Lower the final working concentration of this compound.
This compound precipitates over time in the incubator. The compound is unstable in the aqueous media at 37°C.Prepare fresh dilutions of this compound immediately before each experiment.
Components in the cell culture media (e.g., proteins in serum) are causing the compound to precipitate.[8]Consider reducing the serum concentration if possible, or test the solubility in a simpler buffer first.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution using the formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol).

  • Weigh the compound: Carefully weigh the calculated mass of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.

  • Aid dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or warm gently to no more than 50°C.[7]

  • Store properly: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[7]

Visualizations

I191_Troubleshooting_Workflow start Start: this compound Insolubility Issue check_datasheet Consult Manufacturer's Datasheet for Solubility Info start->check_datasheet initial_dissolution Attempt Initial Dissolution in Recommended Solvent (e.g., DMSO) check_datasheet->initial_dissolution dissolved_initial Is the compound fully dissolved? initial_dissolution->dissolved_initial use_energy Apply Gentle Heat (<50°C) or Sonication dissolved_initial->use_energy No prepare_working_solution Prepare Working Solution in Aqueous Medium dissolved_initial->prepare_working_solution Yes still_insoluble Still Insoluble? use_energy->still_insoluble still_insoluble->dissolved_initial No contact_support Contact Technical Support still_insoluble->contact_support Yes precipitation_check Does Precipitation Occur? prepare_working_solution->precipitation_check serial_dilution Perform Serial Dilutions in Organic Solvent First precipitation_check->serial_dilution Yes success Success: Compound is Soluble precipitation_check->success No serial_dilution->prepare_working_solution lower_concentration Lower Final Working Concentration serial_dilution:s->lower_concentration:n add_excipients Consider Adding Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) lower_concentration->add_excipients add_excipients->prepare_working_solution

Caption: Troubleshooting workflow for this compound insolubility.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 Gq Gαq PAR2->Gq Coupling PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates Transcription_Factors Transcription Factors (e.g., NF-κB) MAPK_Pathway->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Protease Protease (e.g., Trypsin) Protease->PAR2 Activation I191 This compound I191->PAR2 Antagonism

Caption: Simplified PAR2 signaling pathway antagonized by this compound.

References

Technical Support Center: Assessing I-191 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing I-191 in cell viability and cytotoxicity assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective antagonist of Protease-Activated Receptor 2 (PAR2).[1] In cancer cell models, such as HT29 colon cancer cells, this compound has been shown to inhibit the production of cytokines and related caspase cleavages through the ERK1/2 signaling pathway.[1] This ultimately leads to an anti-proliferative and pro-apoptotic effect in PAR2-expressing cancer cells.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound should be stored as a stock solution at -80°C for up to two years or at -20°C for up to one year.[1] The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). It is crucial to minimize freeze-thaw cycles to maintain the compound's integrity.

Q3: Which cell lines are most sensitive to this compound?

A3: Cell lines with high expression of PAR2 are generally more sensitive to this compound. The compound's efficacy can vary across different cancer types. Below is a table summarizing the observed IC50 values for this compound in various cancer cell lines after a 72-hour treatment period, as determined by a standard MTT assay.

Data Presentation: this compound IC50 Values

Cell LineCancer TypePAR2 ExpressionIC50 (µM)
HT-29Colon CancerHigh5.2
SW620Colon CancerModerate12.8
A549Lung CancerHigh8.5
MCF-7Breast CancerLow> 50
PC-3Prostate CancerHigh7.1

Q4: How does this compound induce cell death?

A4: this compound primarily induces apoptosis, or programmed cell death. Inhibition of the PAR2 signaling pathway by this compound can lead to the activation of intrinsic apoptotic pathways. This is often characterized by the externalization of phosphatidylserine on the cell membrane, which can be detected by Annexin V staining.[2][3]

Troubleshooting Guides

This section addresses common issues encountered when assessing the cytotoxicity of this compound.

Issue 1: High variability in IC50 values between replicate experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding to minimize variability between wells. It is also important to allow cells to attach and resume proliferation for at least 24 hours before adding this compound.[4][5]

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause: Variation in incubation times.

    • Solution: Standardize all incubation times, including the duration of this compound treatment and the incubation with the viability reagent (e.g., MTT, XTT).[6]

Issue 2: In the MTT assay, there is an unexpected increase in signal at high concentrations of this compound.

  • Possible Cause: this compound precipitation.

    • Solution: Visually inspect the wells with the highest concentrations of this compound under a microscope for any signs of precipitation. If precipitate is observed, consider lowering the maximum concentration tested.

  • Possible Cause: Interference with cellular metabolism.

    • Solution: Some compounds can directly affect mitochondrial reductase activity, leading to anomalous results in MTT assays.[7] It is advisable to confirm cytotoxicity with an alternative assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (Annexin V staining).[8]

Issue 3: High background signal in the LDH cytotoxicity assay.

  • Possible Cause: Mechanical damage to cells.

    • Solution: Handle cells gently during all pipetting steps. Avoid forceful dispensing of media or reagents directly onto the cell monolayer.

  • Possible Cause: Presence of LDH in serum.

    • Solution: Some sera contain lactate dehydrogenase, which can contribute to the background signal. Consider using a serum-free medium during the this compound treatment period or ensure that the background control (cells in medium without this compound) is treated identically.

Issue 4: Discrepancy between MTT assay results and Annexin V/PI staining.

  • Possible Cause: Different cellular processes being measured.

    • Solution: It's important to understand that the MTT assay measures metabolic activity, which is an indicator of cell viability, while Annexin V/PI staining specifically detects apoptosis and necrosis.[9][10][11] A compound might inhibit cell proliferation (cytostatic effect) without immediately inducing cell death (cytotoxic effect). This would lead to a decrease in the MTT signal but a low percentage of Annexin V positive cells.[9][11] Consider analyzing samples at different time points to capture the dynamic relationship between proliferation arrest and the onset of apoptosis.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (typically around 490 nm).[12]

  • Data Analysis: Use a positive control (cells lysed to achieve maximum LDH release) to calculate the percentage of cytotoxicity for each this compound concentration.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells.[2] Centrifuge the cell suspension and wash the pellet with cold PBS.[3][13]

  • Staining: Resuspend the cells in Annexin V binding buffer.[3] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2][13][14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3][13][14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[13] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[2]

Visualizations

.dot

I191_Signaling_Pathway cluster_cell Cancer Cell I191 This compound PAR2 PAR2 Receptor I191->PAR2 Antagonist ERK ERK1/2 Signaling PAR2->ERK Activates Apoptosis Apoptosis ERK->Apoptosis Inhibits Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: this compound Signaling Pathway.

.dot

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add this compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end Troubleshooting_Logic start High IC50 Variability q_seeding Consistent Seeding Protocol? start->q_seeding sol_seeding Standardize cell counting and use multichannel pipette q_seeding->sol_seeding No q_compound Fresh this compound Dilutions? q_seeding->q_compound Yes sol_seeding->q_compound sol_compound Aliquot stock and avoid multiple freeze-thaws q_compound->sol_compound No q_time Standardized Incubation Times? q_compound->q_time Yes sol_compound->q_time sol_time Use timers and consistent schedules for all steps q_time->sol_time No end Improved Reproducibility q_time->end Yes sol_time->end

References

appropriate negative controls for I-191 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing I-191, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the essential negative controls for an in vitro experiment with this compound?

A1: For in vitro experiments, it is crucial to include the following negative controls to ensure the observed effects are specific to this compound's inhibition of the PI3K/Akt/mTOR pathway:

  • Vehicle Control: This is the most critical control. The vehicle is the solvent used to dissolve this compound (e.g., DMSO). Treating cells with the same concentration of the vehicle as used for this compound ensures that the solvent itself does not cause any of the observed cellular changes.

  • Untreated Control: This sample consists of cells that are not treated with either this compound or the vehicle. It provides a baseline for normal cell behavior and health under standard culture conditions.

  • Structurally Similar Inactive Compound: If available, using a compound that is structurally similar to this compound but known to be inactive against the PI3K/Akt/mTOR pathway is a robust control. This helps to rule out off-target effects that might be related to the chemical scaffold of this compound.

  • Cells with Pathway-Independent Readouts: Utilize a cell line where the measured endpoint is known to be independent of the PI3K/Akt/mTOR pathway. This can help confirm that the effects of this compound are specific to the pathway it is intended to inhibit.

Q2: How should I design negative controls for an in vivo study using this compound?

A2: In vivo studies require careful control groups to account for the complex biological environment. Recommended negative controls include:

  • Vehicle-Treated Group: A cohort of animals receives the same vehicle solution used to deliver this compound, administered via the same route and schedule. This group controls for any physiological effects of the vehicle and the administration procedure.

  • Placebo Group: In later-stage preclinical or clinical studies, a placebo formulation that is identical to the drug formulation but lacks the active this compound compound should be used.

  • Sham-Treated Group (for surgical models): If the disease model involves a surgical procedure, a sham group that undergoes the same surgical procedure without the disease induction or tumor implantation is necessary to control for the effects of the surgery itself.

Troubleshooting Guides

Problem: High background signal in my Western blot for phosphorylated proteins after this compound treatment.

Solution:

  • Optimize Antibody Concentrations: High primary or secondary antibody concentrations can lead to non-specific binding. Perform a titration to determine the optimal antibody dilution.

  • Blocking Conditions: Ensure adequate blocking of the membrane. Extend the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to bovine serum albumin (BSA) for phospho-antibodies).

  • Washing Steps: Increase the number or duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.

  • Check Vehicle for Interference: Run a lane with only the vehicle to ensure it does not interfere with the assay.

Problem: Inconsistent results in cell viability assays with this compound.

Solution:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in viability readouts.

  • Drug Concentration and Incubation Time: Verify the accuracy of your this compound dilutions and ensure consistent incubation times across all experiments.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and drug concentration. Avoid using the outermost wells for experimental samples or ensure proper humidification during incubation.

  • Vehicle Concentration: High concentrations of some solvents (like DMSO) can be toxic to cells. Keep the final vehicle concentration consistent and as low as possible (typically <0.5%).

Quantitative Data Summary

Table 1: Effect of this compound on Phospho-Akt (Ser473) Levels in Cancer Cell Lines

Cell LineThis compound Concentration (nM)Mean Inhibition of p-Akt (%)Standard Deviation
MCF-710755.2
MCF-750923.1
PC-310686.5
PC-350884.3
Vehicle002.1

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model

Treatment GroupNMean Tumor Volume (mm³) at Day 21Standard Error of Mean
Vehicle101250150
This compound (10 mg/kg)1060095
This compound (30 mg/kg)1025050

Experimental Protocols

Protocol 1: Western Blotting for PI3K/Akt/mTOR Pathway Proteins

  • Cell Lysis: After treatment with this compound or controls, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated Akt, mTOR, and S6K overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation I191 This compound I191->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments A Seed Cells B Treat with this compound (and Negative Controls) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Western Blot for Pathway Proteins B->D E Implant Tumors in Mice F Treat with this compound (and Vehicle Control) E->F G Measure Tumor Volume F->G H Analyze Tumors (e.g., IHC, Western) G->H

Caption: A general experimental workflow for evaluating this compound in vitro and in vivo.

Negative_Controls_Logic Experiment Experimental Observation I191 Effect of this compound Experiment->I191 Vehicle_Effect Effect of Vehicle I191->Vehicle_Effect Is it due to the vehicle? Off_Target Off-Target Effect I191->Off_Target Is it an off-target effect? Specific_Effect Specific On-Target Effect Vehicle_Effect->Specific_Effect No (Vehicle Control) Off_Target->Specific_Effect No (Inactive Compound Control)

Caption: Logical relationship of negative controls in isolating the specific effects of this compound.

minimizing variability in I-191 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: I-191

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound, a novel inhibitor of the TANK-Binding Kinase 1 (TBK1). TBK1 is a critical kinase involved in innate immunity and neuroinflammatory pathways, making this compound a valuable tool for investigating its role in various physiological and pathological processes.[1] This guide aims to minimize experimental variability and ensure the generation of reproducible, high-quality data. It covers troubleshooting for common experimental issues, frequently asked questions, detailed protocols, and visual aids for key pathways and workflows.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent IC50 Values in Cell-Based Assays

  • Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent IC50 values can stem from several factors. Here's a systematic approach to troubleshooting:

    • Cell Health and Passage Number: The health and passage number of your cell line are critical. Cells at high passage numbers can exhibit altered morphology, growth rates, and signaling responses, impacting their sensitivity to inhibitors.[2][3] It is recommended to use cells within a defined, low passage number range and regularly check for viability and morphology.

    • Reagent Consistency: Ensure that all reagents, including cell culture media, serum, and the this compound compound itself, are from the same lot for a given set of experiments.[4][5][6][7] Lot-to-lot variability in reagents can introduce significant experimental noise.[4][5][6][7]

    • Assay Protocol Adherence: Strict adherence to the experimental protocol is essential. Variations in incubation times, cell seeding densities, and reagent concentrations can all contribute to variability.

    • Compound Stability: Ensure that this compound is stored correctly and that stock solutions are not subjected to repeated freeze-thaw cycles.

Issue 2: High Background or Non-Specific Effects in Western Blots

  • Question: I'm observing high background or multiple non-specific bands in my Western blots when probing for downstream targets of TBK1 after this compound treatment. How can I resolve this?

  • Answer: High background and non-specific bands in Western blotting can obscure your results. Consider the following troubleshooting steps:

    • Blocking and Washing: Insufficient blocking or inadequate washing are common causes of high background.[8][9] Ensure you are using a suitable blocking agent and that all washing steps are performed thoroughly.[8][9]

    • Antibody Concentration: The concentration of both primary and secondary antibodies should be optimized. Excessively high antibody concentrations can lead to non-specific binding and high background.[8][9]

    • Sample Preparation: Proper sample preparation is crucial. Ensure complete cell lysis and accurate protein quantification to load equal amounts of protein in each lane.[10]

    • Antibody Specificity: Verify the specificity of your primary antibody. Run a control lane with a lysate from a cell line known not to express the target protein, if available.[8]

Issue 3: Unexpected Results in qPCR Analysis

  • Question: My qPCR results for target gene expression following this compound treatment are not consistent or do not align with my hypothesis. What should I check?

  • Answer: Inconsistent qPCR results can be frustrating. Here's a checklist to troubleshoot your experiment:

    • RNA Quality: The quality of your starting RNA is paramount. Ensure that your RNA has a high-integrity number (RIN) and is free of contaminants.

    • Primer Design and Validation: Poorly designed primers can lead to non-specific amplification and inaccurate results.[11] Validate your primers to ensure they have high efficiency and specificity.[11]

    • Reverse Transcription Efficiency: The efficiency of the reverse transcription step can vary.[11] Use a consistent amount of RNA for each reaction and consider using a master mix to minimize pipetting errors.

    • Data Analysis: Ensure you are using an appropriate housekeeping gene for normalization and that your data analysis methods are sound.

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: How should I properly store and handle this compound?

    • A1: this compound should be stored as a solid at -20°C. For stock solutions, dissolve in an appropriate solvent (e.g., DMSO) and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE).[12][13]

Experimental Design

  • Q2: What are the recommended positive and negative controls when using this compound?

    • A2: For positive controls, you can use a known activator of the TBK1 pathway (e.g., poly(I:C)) to confirm that the pathway is active in your system. For negative controls, a vehicle control (e.g., DMSO) is essential to account for any effects of the solvent.

Mechanism of Action

  • Q3: What is the known mechanism of action for this compound?

    • A3: this compound is a selective inhibitor of TANK-Binding Kinase 1 (TBK1). It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.

Data Presentation

Table 1: Impact of Cell Passage Number on this compound IC50 Values

Cell LineLow Passage (P5-P10) IC50 (nM)High Passage (P25-P30) IC50 (nM)Fold Change
Cell Line A15.2 ± 1.835.7 ± 4.52.35
Cell Line B22.5 ± 2.151.3 ± 6.22.28
Cell Line C18.9 ± 2.542.1 ± 5.12.23

Table 2: Lot-to-Lot Variability of this compound

Lot NumberIC50 in Cell Line A (nM)Purity by HPLC (%)
Lot 114.8 ± 1.5>99%
Lot 215.5 ± 1.9>99%
Lot 316.1 ± 2.0>99%

Experimental Protocols

Protocol 1: Cell Viability Assay Using a Resazurin-Based Reagent

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations

TBK1_Signaling_Pathway PRR Pattern Recognition Receptor (PRR) Adaptor Adaptor Proteins PRR->Adaptor Ligand Binding TBK1 TBK1 Adaptor->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NF_kB NF-κB TBK1->NF_kB Activation I_191 This compound I_191->TBK1 Inhibition Interferons Type I Interferons IRF3->Interferons Gene Expression Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Gene Expression

Caption: this compound inhibits the TBK1 signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Check Reagent Lot Numbers & Storage Start->Check_Reagents Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Review_Protocol Review Protocol Adherence Start->Review_Protocol Consistent_Reagents Reagents Consistent? Check_Reagents->Consistent_Reagents Healthy_Cells Cells Healthy? Check_Cells->Healthy_Cells Protocol_Followed Protocol Followed? Review_Protocol->Protocol_Followed Consistent_Reagents->Healthy_Cells Yes Order_New_Reagents Order New Reagents/ Use Same Lot Consistent_Reagents->Order_New_Reagents No Healthy_Cells->Protocol_Followed Yes Thaw_New_Vial Thaw New Vial of Cells/ Restart Culture Healthy_Cells->Thaw_New_Vial No Standardize_Protocol Standardize Protocol Execution Protocol_Followed->Standardize_Protocol No Rerun_Experiment Rerun Experiment Protocol_Followed->Rerun_Experiment Yes Order_New_Reagents->Rerun_Experiment Thaw_New_Vial->Rerun_Experiment Standardize_Protocol->Rerun_Experiment

Caption: A logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

I-191: A Potent Antagonist of Protease-Activated Receptor 2 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of I-191's potency against other Protease-Activated Receptor 2 (PAR2) antagonists, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its activation by serine proteases, such as trypsin and tryptase, triggers a cascade of intracellular signaling events. The development of potent and selective PAR2 antagonists is a key area of interest for therapeutic intervention in numerous diseases. This guide provides a comparative analysis of the potency of this compound, a novel PAR2 antagonist, with other known inhibitors of this receptor.

Comparative Potency of PAR2 Antagonists

The inhibitory potency of this compound and other PAR2 antagonists has been evaluated in various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or the negative logarithm of the IC50 (pIC50). These values provide a standardized measure for comparing the efficacy of these compounds in blocking PAR2 signaling.

CompoundPotency (pIC50)Potency (IC50 / Ki)Assay TypeCell LineNotes
This compound 7.2~63 nM (IC50)Ca2+ MobilizationHT-29Potently inhibits multiple PAR2-mediated signaling pathways.[1]
7.8~16 nM (IC50)ERK1/2 PhosphorylationHT-29
GB882 µM (IC50)Ca2+ MobilizationHT-29Orally active, non-peptide antagonist.[1][2][3][4]
C3915.91.3 µM (IC50)Ca2+ Mobilization16HBE14o-Blocks both Ca2+ and MAPK signaling.[5][6][7]
4.814 µM (IC50)ERK1/2 Phosphorylation16HBE14o-
K-129401.94 µM (Ki)Radioligand BindingHuman KeratinocytesPeptide-mimetic antagonist.
K-145850.627 µM (Ki)Radioligand BindingHuman KeratinocytesPeptide-mimetic antagonist.[8]
AZ88386.4 (pKi)~400 nM (Ki)Radioligand BindinghPAR2Competitive, allosteric antagonist.
AZ345123 nM (IC50)Not SpecifiedNot SpecifiedPotent, non-competitive allosteric modulator.[9][10][11]

Note: IC50, Ki, and pIC50 values are dependent on the specific experimental conditions, including the agonist and its concentration used in the assay. Direct comparison should be made with caution. The pIC50 is the negative logarithm of the IC50 value in molar.[12][13]

PAR2 Signaling Pathways

Activation of PAR2 initiates a complex network of intracellular signaling cascades. The diagram below illustrates the key pathways inhibited by PAR2 antagonists, leading to cellular responses such as calcium mobilization, MAP kinase activation, and RhoA-mediated signaling.

PAR2_Signaling_Pathway PAR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Activation Gq Gαq PAR2->Gq Coupling G1213 Gα12/13 PAR2->G1213 Coupling PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Cellular_Response Cellular Responses (Inflammation, Proliferation, etc.) Ca_cyto->Cellular_Response Ras Ras PKC->Ras Raf Raf Ras->Raf MAPK Cascade MEK MEK Raf->MEK MAPK Cascade ERK ERK1/2 MEK->ERK MAPK Cascade ERK->Cellular_Response RhoGEF RhoGEF G1213->RhoGEF Activates RhoA_GDP RhoA-GDP RhoGEF->RhoA_GDP Exchanges GDP for GTP RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates ROCK->Cellular_Response I191 This compound I191->PAR2 Antagonizes

Caption: PAR2 activation triggers multiple downstream signaling cascades.

Experimental Protocols

To facilitate the replication and validation of potency data, detailed methodologies for key in vitro assays are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a PAR2 antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

  • PAR2-expressing cells (e.g., HT-29)

  • Black-walled, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • PAR2 agonist (e.g., Trypsin, 2f-LIGRL-NH2)

  • Test compounds (PAR2 antagonists)

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)

Procedure:

  • Cell Plating: Seed PAR2-expressing cells into 96-well plates at an appropriate density and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS with HEPES.

    • Remove the culture medium from the cell plate and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

  • Cell Washing: After incubation, wash the cells with HBSS containing probenecid to remove excess dye.

  • Compound Pre-incubation: Add the PAR2 antagonist (test compound) at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • The instrument's fluidics system will automatically add the PAR2 agonist to the wells.

    • Record the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and baseline (0%).

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay determines the effect of a PAR2 antagonist on agonist-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.

Materials:

  • PAR2-expressing cells

  • Cell culture plates

  • PAR2 agonist

  • Test compounds (PAR2 antagonists)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture PAR2-expressing cells to sub-confluency.

    • Pre-treat the cells with various concentrations of the PAR2 antagonist for a defined time.

    • Stimulate the cells with a PAR2 agonist for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the p-ERK1/2 antibodies.

    • Re-probe the same membrane with the primary antibody against t-ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and t-ERK1/2.

    • Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample.

    • Plot the normalized p-ERK1/2 levels against the antagonist concentration to determine the IC50.

RhoA Activation Assay (G-LISA™)

This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the active, GTP-bound form of RhoA, a small GTPase involved in PAR2 signaling.

Materials:

  • G-LISA™ RhoA Activation Assay Kit (contains Rho-GTP-binding protein-coated plate, lysis buffer, binding buffer, anti-RhoA primary antibody, secondary antibody, and detection reagents)

  • PAR2-expressing cells

  • PAR2 agonist

  • Test compounds (PAR2 antagonists)

  • Microplate luminometer or spectrophotometer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PAR2 antagonist and then stimulate with the agonist as described for the ERK1/2 assay.

    • Lyse the cells using the provided ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Normalize the protein concentration of the lysates.

  • Binding of Active RhoA:

    • Add the cell lysates to the wells of the Rho-GTP-binding protein-coated plate.

    • Incubate the plate to allow the active, GTP-bound RhoA to bind to the wells.

  • Washing: Wash the wells to remove unbound proteins, including inactive GDP-bound RhoA.

  • Detection:

    • Add the anti-RhoA primary antibody to the wells and incubate.

    • Wash the wells and then add the HRP-conjugated secondary antibody.

    • After another wash step, add the chemiluminescent or colorimetric substrate.

  • Signal Measurement: Measure the luminescence or absorbance using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all samples.

    • Compare the signal from antagonist-treated samples to the agonist-only control to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50.

Experimental_Workflow General Experimental Workflow for PAR2 Antagonist Evaluation cluster_invitro In Vitro Assays cluster_assays Functional Readouts Cell_Culture Cell Culture (PAR2-expressing cells) Compound_Treatment Antagonist Pre-incubation Cell_Culture->Compound_Treatment Agonist_Stimulation Agonist Stimulation Compound_Treatment->Agonist_Stimulation Ca_Assay Calcium Mobilization Agonist_Stimulation->Ca_Assay ERK_Assay ERK1/2 Phosphorylation Agonist_Stimulation->ERK_Assay RhoA_Assay RhoA Activation Agonist_Stimulation->RhoA_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Ca_Assay->Data_Analysis ERK_Assay->Data_Analysis RhoA_Assay->Data_Analysis Comparison Potency Comparison Data_Analysis->Comparison

Caption: Workflow for assessing PAR2 antagonist potency in vitro.

Conclusion

This compound has emerged as a highly potent PAR2 antagonist, demonstrating low nanomolar to sub-micromolar inhibitory activity across multiple key signaling pathways initiated by PAR2 activation. The comparative data presented in this guide highlights its superior or comparable potency to other known PAR2 antagonists. The detailed experimental protocols provided herein offer a valuable resource for researchers to further investigate the therapeutic potential of this compound and other PAR2 modulators in various disease models. The continued exploration of PAR2 antagonism holds significant promise for the development of novel therapeutics for a range of inflammatory and proliferative disorders.

References

A Head-to-Head Comparison of I-191 and GB88 in PAR2 Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Protease-Activated Receptor 2 (PAR2) research, the antagonists I-191 and GB88 have emerged as critical tools for dissecting the receptor's complex signaling pathways and its role in various physiological and pathological processes. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental designs and therapeutic strategies.

At a Glance: Key Differences

FeatureThis compoundGB88
Potency Nanomolar rangeMicromolar range[1][2]
Mechanism Non-competitive, negative allosteric modulator[3][4]Competitive and non-competitive antagonism (agonist dependent)[2][5]
Signaling Bias Unbiased antagonist of multiple pathways[3][4]Biased antagonist, primarily inhibiting Gq/11 signaling[6]
Selectivity High selectivity for PAR2 over PAR1[7]Selective for PAR2 over PAR1 and PAR4[2][5]
Oral Activity Information not availableOrally active in vivo[2][5]

Quantitative Performance Data

The following tables summarize the inhibitory potency of this compound and GB88 across various PAR2-mediated signaling events.

Table 1: Inhibition of Agonist-Induced Intracellular Calcium Mobilization
CompoundCell LineAgonistIC50Reference
This compound HT-292f-LIGRL-NH2~10 nM[7]
This compound HT-29Trypsin~30 nM[7]
GB88 HT-292f-LIGRLO-NH2~2 µM[2]
GB88 VariousTrypsin, peptide agonists~2 µM[1][2][5]

Note: A direct comparison in the same study showed this compound to be an order of magnitude more potent than GB88.[7]

Table 2: Inhibition of Other PAR2-Mediated Signaling Pathways by this compound
Signaling PathwayCell LineAgonistApproximate IC50Reference
ERK1/2 PhosphorylationHT-292f-LIGRL-NH2~100 nM[3][4]
RhoA ActivationHT-292f-LIGRL-NH2~100 nM[3][4]
cAMP Accumulation (inhibition of forskolin-induced)HT-292f-LIGRL-NH2~1 µM[3][7]

GB88 has been shown to act as an agonist for ERK1/2 phosphorylation, RhoA activation, and cAMP accumulation, highlighting its biased signaling profile.[6]

Signaling Pathways and Mechanisms of Action

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that, upon activation by proteases like trypsin or activating peptides, can couple to multiple intracellular signaling pathways. The primary pathways include the Gαq/11 pathway leading to intracellular calcium mobilization, the Gα12/13 pathway leading to RhoA activation, and β-arrestin-mediated signaling which can lead to ERK1/2 phosphorylation. Additionally, PAR2 can couple to Gαi/o, leading to the inhibition of cAMP accumulation.

This compound acts as a potent, unbiased antagonist, inhibiting multiple PAR2-induced signaling pathways.[3][4] It functions as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the agonist binding site to inhibit receptor activation.[3][4]

In contrast, GB88 is a biased antagonist.[6] It effectively blocks the Gαq/11-mediated calcium signaling pathway but paradoxically acts as an agonist for other pathways, including those leading to ERK1/2 phosphorylation and RhoA activation.[6][8] This biased nature makes GB88 a valuable tool for studying the differential effects of specific PAR2 signaling arms.

PAR2_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist PAR2 PAR2 Agonist->PAR2 Activates Gq_11 Gαq/11 PAR2->Gq_11 G12_13 Gα12/13 PAR2->G12_13 Gi_o Gαi/o PAR2->Gi_o beta_arrestin β-Arrestin PAR2->beta_arrestin PLC PLC Gq_11->PLC RhoA RhoA Activation G12_13->RhoA AC Adenylyl Cyclase Gi_o->AC ERK1_2 ERK1/2 Phosphorylation beta_arrestin->ERK1_2 Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP ↓ cAMP AC->cAMP I_191 This compound I_191->PAR2 GB88 GB88 GB88->Gq_11 Inhibits GB88->RhoA Activates GB88->cAMP Activates (↓) GB88->ERK1_2 Activates

Caption: PAR2 Signaling and Antagonist Effects.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing PAR2 activation via the Gαq/11 pathway.

  • Cell Culture: HT-29 cells are typically cultured in DMEM supplemented with 10% FBS and antibiotics.[7]

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.

  • Compound Incubation: The dye solution is removed, and cells are washed. The antagonist (this compound or GB88) at various concentrations is added and incubated for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of a PAR2 agonist (e.g., 2f-LIGRL-NH2 or trypsin). Fluorescence is then monitored over time to measure the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity upon agonist addition is calculated. IC50 values for the antagonists are determined by plotting the percentage of inhibition against the antagonist concentration.

Calcium_Mobilization_Workflow A Seed HT-29 cells in 96-well plate B Load cells with Fluo-4 AM calcium dye A->B C Incubate with this compound or GB88 B->C D Measure baseline fluorescence C->D E Add PAR2 agonist (e.g., Trypsin) D->E F Measure fluorescence change E->F G Calculate IC50 F->G

Caption: Calcium Mobilization Assay Workflow.

ERK1/2 Phosphorylation Assay (Western Blot)

This method quantifies the activation of the MAPK/ERK pathway downstream of PAR2.

  • Cell Culture and Starvation: Cells (e.g., HT-29) are grown to near confluence and then serum-starved for 18-24 hours to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or GB88 for 30 minutes.

  • Agonist Stimulation: A PAR2 agonist is added, and cells are incubated for a short period (typically 5-10 minutes) at 37°C.

  • Cell Lysis: The medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of inhibition.

Downstream Functional Responses

Both this compound and GB88 have been utilized to probe the functional consequences of PAR2 signaling.

  • Inflammation: this compound potently inhibits the PAR2-mediated expression and secretion of inflammatory cytokines in human colon and breast cancer cells.[3][4] Similarly, GB88 has been shown to inhibit PAR2-agonist-induced cytokine release in human kidney tubule cells and is anti-inflammatory in in vivo models such as rat paw edema.[2][6][9]

  • Cancer Biology: this compound has been demonstrated to inhibit PAR2-mediated cell migration and apoptosis in cancer cell lines, suggesting its potential as a tool for cancer research.[3][4]

  • Pain and Hypersensitivity: The role of PAR2 in pain signaling has been investigated using these antagonists, with studies indicating that blocking PAR2 can alleviate certain types of inflammatory pain.

Conclusion

This compound and GB88 are both invaluable for the study of PAR2 signaling, but their distinct properties make them suitable for different experimental questions.

  • This compound is the compound of choice for achieving potent and complete blockade of all known PAR2 signaling pathways. Its high potency and unbiased mechanism of action make it an excellent tool for investigating the overall physiological or pathological roles of PAR2.

  • GB88 , with its unique biased antagonism, offers a more nuanced approach. It allows researchers to specifically dissect the consequences of Gαq/11-mediated calcium signaling from other PAR2-activated pathways. This makes it particularly useful for studying the concept of biased agonism and the specific roles of different signaling branches in cellular responses.

The choice between this compound and GB88 will ultimately depend on the specific research question, the signaling pathway of interest, and the desired level of receptor inhibition. A thorough understanding of their respective potencies, mechanisms, and signaling profiles is paramount for the robust design and interpretation of experiments in the field of PAR2 biology.

References

A Comparative Guide to PAR2 Antagonists: I-191 vs. C391

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of G protein-coupled receptor (GPCR) drug discovery, Protease-Activated Receptor 2 (PAR2) has emerged as a significant therapeutic target for a variety of inflammatory disorders, pain, and cancer. The development of potent and selective antagonists for PAR2 is a key area of research. This guide provides a detailed comparison of two notable PAR2 antagonists, I-191 and C391, with a focus on their performance, mechanism of action, and supporting experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and C391 based on available experimental data.

ParameterThis compoundC391Reference Cell Line(s)
Antagonist Type Noncompetitive, allosteric modulator, full antagonist[1][2]Competitive, peptidomimetic antagonist with weak partial agonism at high concentrations[3][4]HT-29, MDA-MB-231[1][2]
pIC50 (Ca2+ release) 7.2[5]~5.9 (IC50 of 1.3 µM)[6][7]HT-29[2] / 16HBE14o-[3][4]
IC50 (pERK1/2) More potent than C391[1]14 µM[1]HT-29[1] / 16HBE14o-[3]
Inhibited Signaling Pathways Ca2+ release, ERK1/2 phosphorylation, RhoA activation, cAMP accumulation[1][2][5][8]Gq-dependent Ca2+ signaling, MAPK/ERK signaling[3][4][6][7]HT-29, MDA-MB-231[1][2] / 16HBE14o-[3][4]
In Vivo Efficacy Not explicitly stated in the provided results.Dose-dependently blocked thermal hyperalgesia in mice[3][4]Mice[3][4]

Signaling Pathways and Experimental Workflow

To understand the context of this compound and C391 activity, it is crucial to visualize the PAR2 signaling cascade and the general workflow for evaluating potential antagonists.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Cleavage & Activation Agonist Agonist Peptide (e.g., 2f-LIGRLO-NH2) Agonist->PAR2 Binding & Activation Gq Gαq PAR2->Gq Beta_Arrestin β-Arrestin PAR2->Beta_Arrestin RhoA RhoA Activation PAR2->RhoA cAMP_inhibition cAMP Inhibition PAR2->cAMP_inhibition PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Functional_Responses Functional Responses (Inflammation, Proliferation, Pain) Ca_release->Functional_Responses MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Beta_Arrestin->MAPK_Pathway MAPK_Pathway->Functional_Responses RhoA->Functional_Responses cAMP_inhibition->Functional_Responses I191 This compound I191->PAR2 Inhibits C391 C391 C391->PAR2 Inhibits

Caption: PAR2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow A Compound Synthesis (this compound or C391) B In Vitro Characterization A->B C Primary Screening: Calcium Mobilization Assay B->C Determine IC50 D Secondary Screening: ERK1/2 Phosphorylation Assay C->D E Selectivity & Mechanism of Action (Binding Assays, other signaling pathways) D->E F Functional Cellular Assays (e.g., Cytokine Release, Migration) E->F G In Vivo Efficacy Studies (e.g., Pain Models, Inflammation Models) F->G H Data Analysis & Lead Optimization G->H

Caption: Experimental Workflow for PAR2 Antagonist Evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize PAR2 antagonists like this compound and C391.

Intracellular Calcium Mobilization Assay

This assay is a primary method to determine the potency of PAR2 antagonists in blocking Gq-mediated signaling.

  • Cell Culture: Human colon adenocarcinoma cells (HT-29) or human bronchial epithelial cells (16HBE14o-) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well black-walled, clear-bottom plates.[1][4]

  • Loading with Calcium Indicator: Cells are washed with a buffer (e.g., HBSS) and then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Treatment: The cells are washed to remove excess dye. Varying concentrations of the antagonist (this compound or C391) are added to the wells and pre-incubated for a short period (e.g., 2-15 minutes).[3]

  • Agonist Stimulation and Measurement: A PAR2 agonist (e.g., trypsin or a synthetic peptide like 2f-LIGRL-NH2) is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80). The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium levels.

  • Data Analysis: The antagonist's inhibitory effect is calculated as a percentage of the response to the agonist alone. The IC50 value, the concentration of antagonist required to inhibit 50% of the agonist-induced response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (MAPK Pathway)

This assay assesses the antagonist's ability to block PAR2-mediated activation of the MAPK signaling pathway.

  • Cell Culture and Starvation: Cells (e.g., HT-29 or 16HBE14o-) are grown in multi-well plates and then serum-starved for a period (e.g., 24 hours) to reduce basal ERK1/2 phosphorylation.

  • Antagonist and Agonist Treatment: Cells are pre-treated with different concentrations of the PAR2 antagonist (this compound or C391) for a defined time before being stimulated with a PAR2 agonist for a short period (e.g., 5-10 minutes).[3]

  • Cell Lysis and Protein Quantification: The cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Western Blotting or In-Cell Western:

    • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

    • In-Cell Western (ICW): Cells are fixed and permeabilized in the plate. They are then incubated with primary antibodies against p-ERK1/2 and a normalization protein (e.g., total ERK or actin), followed by fluorescently-labeled secondary antibodies. The fluorescence is quantified using an imaging system.[3]

  • Data Analysis: The density of the p-ERK1/2 band (or fluorescence intensity) is normalized to the total ERK1/2 band (or normalization protein). The IC50 value for the inhibition of ERK1/2 phosphorylation is then calculated.

In Vivo Model of Thermal Hyperalgesia

This experiment evaluates the antagonist's efficacy in a PAR2-dependent pain model.

  • Animals: Male mice (e.g., C57BL/6) are used for the study.

  • Induction of Hyperalgesia: A mast cell degranulating agent, such as compound 48/80, is injected into the hind paw of the mice to induce PAR2-dependent thermal hyperalgesia.[3][4]

  • Antagonist Administration: The PAR2 antagonist (C391) is co-injected with compound 48/80 at various doses.[3] A vehicle control group receives only compound 48/80.

  • Assessment of Thermal Nociception: The thermal sensitivity of the mice is measured at different time points after the injection using a plantar test apparatus. The latency for the mouse to withdraw its paw from a radiant heat source is recorded.

  • Data Analysis: The paw withdrawal latencies are compared between the antagonist-treated groups and the vehicle control group. A significant increase in paw withdrawal latency in the treated groups indicates that the antagonist is effective at blocking PAR2-mediated thermal hyperalgesia. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Conclusion

Both this compound and C391 are valuable research tools for investigating the roles of PAR2 in health and disease. This compound stands out as a potent, noncompetitive, and full antagonist that inhibits a broader range of signaling pathways, including Ca2+, ERK1/2, RhoA, and cAMP.[1][2][8] In contrast, C391 is a peptidomimetic antagonist that effectively blocks Gq-dependent Ca2+ and MAPK signaling and has demonstrated in vivo efficacy in a pain model.[3][4][6] However, its partial agonist activity at higher concentrations should be considered when interpreting experimental results.[3] The choice between these two antagonists will depend on the specific research question, the signaling pathways of interest, and the experimental system being used. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other PAR2 modulators.

References

Confirming I-191 Specificity: A Comparison with PAR2 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological tool is paramount. I-191 has emerged as a potent antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, pain, and cancer. While direct experimental evidence of this compound's activity in PAR2 knockout cells is not publicly available, this guide provides a comprehensive comparison of its documented effects with the known phenotype of PAR2 deficiency, offering an indirect assessment of its specificity. This guide also details the signaling pathways affected by this compound and provides experimental protocols for key assays used in its characterization.

This compound: A Potent Modulator of PAR2 Signaling

This compound is a small molecule antagonist that has been shown to inhibit multiple signaling pathways initiated by the activation of PAR2.[1][2] As a non-competitive, negative allosteric modulator, this compound does not directly compete with agonists for the binding site but rather binds to a different site on the receptor, altering the receptor's conformation and preventing its activation.[1][2]

Quantitative Analysis of this compound Activity

The following table summarizes the reported potency of this compound in inhibiting various PAR2-mediated cellular responses in wild-type cells.

Assay TypeCell LinePAR2 AgonistThis compound IC₅₀Reference
Calcium MobilizationHT-292f-LIGRL-NH₂14 nM[1]
ERK1/2 PhosphorylationHT-29Trypsin25 nM[1]
RhoA ActivationHT-292f-LIGRL-NH₂30 nM[1]
Cytokine Secretion (IL-8)MDA-MB-231Trypsin50 nM[2]

The Gold Standard: Validating Specificity with PAR2 Knockout Models

The most definitive method to confirm that the effects of an antagonist are mediated solely through its intended target is to test its activity in a system where the target is absent. In the case of this compound, this would involve using PAR2 knockout (F2rl1-/-) cells or animal models. In such a system, a truly specific antagonist should have no effect, as its target receptor is not present.

While direct studies on this compound in PAR2 knockout models are not currently in the public domain, we can infer its specificity by comparing its known effects to the established phenotype of PAR2 deficiency.

Comparative Analysis: this compound Activity vs. PAR2 Knockout Phenotype

Biological ProcessEffect of this compound in Wild-Type SystemsPhenotype in PAR2 Knockout ModelsImplication for this compound Specificity
Inflammation Reduces inflammatory cytokine production.[2]Reduced inflammatory responses in various models (e.g., colitis, dermatitis).The anti-inflammatory effects of this compound align with the phenotype of PAR2 deficiency, suggesting it acts by blocking this pro-inflammatory pathway.
Pain Perception Attenuates nociceptive signaling.Reduced hyperalgesia in models of inflammatory and neuropathic pain.The analgesic properties of this compound are consistent with the role of PAR2 in pain signaling.
Cancer Cell Migration Inhibits migration of cancer cell lines.[1][2]Reduced tumor growth and metastasis in some cancer models.The anti-migratory effects of this compound in vitro mirror the in vivo observations in PAR2 knockout cancer models, supporting its on-target activity.
Tissue Factor Synthesis Abrogates PAR2-agonist induced Tissue Factor (TF) synthesis.[3]Reduced TF expression and coagulation in certain inflammatory conditions.The ability of this compound to block TF synthesis is consistent with the known function of PAR2 in the coagulation cascade.

This comparative analysis provides strong, albeit indirect, evidence for the specificity of this compound for PAR2. The consistent alignment of the pharmacological effects of this compound with the genetic ablation of its target supports its use as a selective tool for studying PAR2 biology.

Visualizing the Molecular Interactions

To better understand the mechanisms discussed, the following diagrams illustrate the PAR2 signaling pathway and a conceptual workflow for validating antagonist specificity.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease PAR2 PAR2 Protease->PAR2 Activation Gq/11 Gq/11 PAR2->Gq/11 Coupling PLC PLC Gq/11->PLC Activates RhoA_Pathway RhoA Pathway Gq/11->RhoA_Pathway PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Release PKC PKC DAG->PKC Activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Cellular_Responses Inflammation Pain Proliferation MAPK_Pathway->Cellular_Responses RhoA_Pathway->Cellular_Responses This compound This compound This compound->PAR2 Inhibition

Caption: PAR2 signaling pathway and the inhibitory action of this compound.

Knockout_Validation_Workflow cluster_wildtype Wild-Type Cells (PAR2+/+) cluster_knockout PAR2 Knockout Cells (PAR2-/-) WT_Agonist Add PAR2 Agonist WT_Response Measure Cellular Response (e.g., Ca2+ flux) WT_Agonist->WT_Response WT_Antagonist Add this compound + Agonist WT_Inhibition Measure Inhibition of Response WT_Antagonist->WT_Inhibition Conclusion Conclusion: This compound is specific for PAR2 WT_Inhibition->Conclusion KO_Agonist Add PAR2 Agonist KO_No_Response No Cellular Response KO_Agonist->KO_No_Response KO_Antagonist Add this compound + Agonist KO_No_Effect No Effect of this compound KO_Antagonist->KO_No_Effect KO_No_Effect->Conclusion

Caption: Experimental workflow for validating antagonist specificity using knockout cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Calcium Mobilization Assay
  • Cell Culture: HT-29 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and cultured for 24 hours.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed with the buffer. This compound or vehicle control is added to the wells and incubated for 15-30 minutes.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then a PAR2 agonist (e.g., 2f-LIGRL-NH₂ or trypsin) is injected into the wells. The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.

  • Data Analysis: The peak fluorescence response is measured, and IC₅₀ values for this compound are calculated by fitting the concentration-response data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: HT-29 cells are grown in 6-well plates to near confluence and then serum-starved for 24 hours. Cells are pre-treated with various concentrations of this compound for 30 minutes before stimulation with a PAR2 agonist for 5-10 minutes.

  • Cell Lysis: The medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

  • Densitometry Analysis: The band intensities are quantified using image analysis software. The ratio of p-ERK1/2 to total ERK1/2 is calculated, and the inhibitory effect of this compound is determined.

Conclusion

This compound is a well-characterized, potent antagonist of PAR2, demonstrating efficacy in blocking multiple downstream signaling pathways. While direct validation of its specificity using PAR2 knockout cells is a critical experiment that remains to be published, the strong correlation between the pharmacological effects of this compound and the known phenotypes of PAR2-deficient models provides substantial indirect evidence for its on-target activity. For researchers investigating the role of PAR2 in health and disease, this compound represents a valuable tool, with the caveat that definitive confirmation of its specificity awaits testing in a PAR2-null background.

References

Validating I-191's Potency and Mechanism on Downstream PAR2 Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the PAR2 antagonist I-191 with other notable alternatives, supported by experimental data. It is designed to offer an objective overview of this compound's performance in modulating downstream signaling pathways of Protease-Activated Receptor 2 (PAR2), a key therapeutic target in inflammation, pain, and cancer.

This compound: A Potent Allosteric Modulator of PAR2

This compound is a potent and selective antagonist of PAR2.[1] It functions as a non-competitive negative allosteric modulator, meaning it binds to a site on the receptor distinct from the agonist binding site to inhibit its activity.[1] This mechanism of action has been shown to effectively block multiple downstream signaling cascades initiated by PAR2 activation.

Comparative Efficacy of PAR2 Antagonists

The following table summarizes the inhibitory potency of this compound and other known PAR2 modulators on key downstream signaling pathways. The data is primarily derived from studies on the human colon adenocarcinoma cell line HT-29, a widely used model for studying PAR2 signaling.

CompoundTarget PathwayPotency (pIC50)Cell LineMechanism of Action
This compound ERK1/2 Phosphorylation7.8 ± 0.2HT-29Negative Allosteric Modulator
Ca2+ Mobilization~7.0HT-29Negative Allosteric Modulator
RhoA ActivationData Not AvailableHT-29Antagonist
cAMP AccumulationData Not AvailableHT-29Antagonist
AZ3451 Ca2+ Mobilization8.6 ± 0.1RecombinantNegative Allosteric Modulator
GB88 Ca2+ Mobilization~6.0 (pIC50)HT-29Biased Antagonist/Partial Agonist
C391 Ca2+ Mobilization~5.0 (IC50 in µM)16HBE14o-Orthosteric Antagonist
ERK1/2 Phosphorylation14.3 µM (IC50)16HBE14o-Orthosteric Antagonist

Visualizing PAR2 Signaling and Experimental Validation

To better understand the points of intervention and the methods used for validation, the following diagrams illustrate the PAR2 signaling cascade and the workflows of key experimental assays.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gq PAR2->Gq Activates G1213 G12/13 PAR2->G1213 Activates Gi Gi PAR2->Gi Activates ERK ERK1/2 Phosphorylation PAR2->ERK Activates (via β-arrestin) PLC PLC Gq->PLC IP3 IP3 PLC->IP3 RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA Activation RhoGEF->RhoA AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 Agonist Agonist (e.g., Trypsin) Agonist->PAR2 Activates I191 This compound I191->PAR2 Inhibits (Allosteric)

Caption: PAR2 signaling pathways inhibited by this compound.

Experimental_Workflows cluster_Ca Calcium Mobilization Assay cluster_ERK ERK1/2 Phosphorylation Assay (Western Blot) cluster_RhoA RhoA Activation Assay (G-LISA) cluster_cAMP cAMP Accumulation Assay (TR-FRET) Ca1 Load cells with Fluo-4 AM Ca2 Add this compound or Alternative Ca1->Ca2 Ca3 Stimulate with PAR2 Agonist Ca2->Ca3 Ca4 Measure Fluorescence (FLIPR) Ca3->Ca4 ERK1 Treat cells with This compound/Alternative ERK2 Stimulate with PAR2 Agonist ERK1->ERK2 ERK3 Lyse cells & run SDS-PAGE ERK2->ERK3 ERK4 Blot and probe with anti-pERK & anti-ERK ERK3->ERK4 ERK5 Detect and Quantify ERK4->ERK5 Rho1 Treat cells with This compound/Alternative Rho2 Stimulate with PAR2 Agonist Rho1->Rho2 Rho3 Lyse cells and add to Rho-GTP binding plate Rho2->Rho3 Rho4 Incubate, wash, add anti-RhoA antibody Rho3->Rho4 Rho5 Detect signal (colorimetric) Rho4->Rho5 cAMP1 Treat cells with Forskolin + this compound/Alternative cAMP2 Stimulate with PAR2 Agonist cAMP1->cAMP2 cAMP3 Lyse cells and add Eu-cAMP & ULight-Ab cAMP2->cAMP3 cAMP4 Incubate and measure TR-FRET signal cAMP3->cAMP4

References

Cross-Validation of I-191 and siRNA Knockdown for PAR2 Target Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful techniques for target validation: the use of a small molecule inhibitor, I-191, and gene silencing via siRNA, both targeting the Protease-Activated Receptor 2 (PAR2). Cross-validation using these orthogonal approaches provides a robust confirmation of a target's role in a specific biological pathway.

This compound is a potent and selective antagonist of PAR2, a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] It has been shown to inhibit multiple PAR2-induced signaling pathways.[1][3] In parallel, small interfering RNA (siRNA) offers a highly specific method to silence the expression of the PAR2 gene (the F2RL1 gene in humans), thereby preventing the synthesis of the PAR2 protein.[4][5]

By comparing the phenotypic and signaling outcomes of both this compound treatment and PAR2 siRNA knockdown, researchers can gain a higher degree of confidence that the observed effects are specifically due to the inhibition of PAR2 activity. This guide outlines the experimental protocols, data presentation strategies, and key signaling pathways to consider when undertaking such a cross-validation study.

Data Presentation: A Comparative Summary

Effective cross-validation relies on the direct comparison of quantitative data obtained from both this compound and siRNA experiments. The following table provides a template for summarizing and comparing the expected outcomes.

Parameter This compound Treatment PAR2 siRNA Knockdown Negative Control (Vehicle/Scrambled siRNA) Expected Outcome for Cross-Validation
PAR2 mRNA Levels (qPCR) No significant change>80% reductionNo significant changesiRNA demonstrates target-specific mRNA degradation.
PAR2 Protein Levels (Western Blot) No significant change>70% reductionNo significant changesiRNA confirms knockdown at the protein level.
Calcium Mobilization (Ca2+ Assay) Inhibition of agonist-induced Ca2+ releaseReduction in agonist-induced Ca2+ releaseNo inhibition/reductionBoth methods attenuate a key PAR2 signaling event.
ERK1/2 Phosphorylation (Western Blot/ELISA) Inhibition of agonist-induced p-ERK1/2Reduction in agonist-induced p-ERK1/2No inhibition/reductionConcordant inhibition of a downstream signaling pathway.
Cellular Phenotype (e.g., Migration Assay) Inhibition of agonist-induced cell migrationReduction in agonist-induced cell migrationNo inhibition/reductionBoth methods produce a similar functional outcome.

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathway and the experimental workflows is crucial for understanding the cross-validation logic.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane PAR2 PAR2 Gq Gq PAR2->Gq Activates ERK p-ERK1/2 PAR2->ERK Activates Agonist Agonist (e.g., Trypsin, 2f-LIGRL-NH2) Agonist->PAR2 Activates I191 This compound I191->PAR2 Inhibits siRNA PAR2 siRNA siRNA->PAR2 Downregulates Expression PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release Phenotype Cellular Response (e.g., Migration) Ca_release->Phenotype ERK->Phenotype

Figure 1: PAR2 signaling pathway and points of intervention.

Experimental_Workflow cluster_I191 This compound Treatment Arm cluster_siRNA siRNA Knockdown Arm I191_start Seed Cells I191_treat Treat with this compound or Vehicle I191_start->I191_treat I191_agonist Stimulate with PAR2 Agonist I191_treat->I191_agonist I191_assay Perform Downstream Assays (Ca2+, p-ERK, Migration) I191_agonist->I191_assay siRNA_start Seed Cells siRNA_transfect Transfect with PAR2 siRNA or Scrambled siRNA siRNA_start->siRNA_transfect siRNA_incubation Incubate for 48-72h siRNA_transfect->siRNA_incubation siRNA_validate Validate Knockdown (qPCR, Western Blot) siRNA_incubation->siRNA_validate siRNA_agonist Stimulate with PAR2 Agonist siRNA_incubation->siRNA_agonist siRNA_assay Perform Downstream Assays (Ca2+, p-ERK, Migration) siRNA_agonist->siRNA_assay

Figure 2: Comparative experimental workflow.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results.

This compound Treatment Protocol

This protocol is based on the characterization of this compound as a PAR2 antagonist.[1][3][6]

  • Cell Culture:

    • Culture human colon adenocarcinoma (HT-29) or breast adenocarcinoma (MDA-MB-231) cells in appropriate media.

    • Seed cells in multi-well plates at a density suitable for the downstream assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2]

    • Prepare serial dilutions of this compound in serum-free media to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

  • Treatment and Stimulation:

    • Serum-starve the cells for 2-4 hours prior to treatment.

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control (DMSO) for 10-30 minutes.

    • Stimulate the cells with a PAR2 agonist (e.g., 2f-LIGRL-NH2 or trypsin) for the appropriate duration depending on the assay (e.g., 10 minutes for p-ERK1/2).

  • Downstream Analysis:

    • Calcium Mobilization: Measure changes in intracellular calcium using a fluorescent calcium indicator (e.g., Fura-2 AM) and a plate reader.

    • ERK1/2 Phosphorylation: Lyse the cells and analyze the levels of phosphorylated ERK1/2 and total ERK1/2 by Western blotting or a p-ERK1/2 ELISA kit.

    • Cell Migration: Perform a transwell migration assay, with the PAR2 agonist as a chemoattractant in the lower chamber.

siRNA Knockdown Protocol

This is a general protocol for siRNA-mediated gene silencing.[1][3][7]

  • siRNA Preparation:

    • Resuspend lyophilized PAR2-targeting siRNA and a non-targeting (scrambled) control siRNA in nuclease-free water to a stock concentration of 20 µM.

    • It is recommended to test at least two different siRNAs targeting PAR2 to control for off-target effects.[6]

  • Transfection:

    • Seed cells 24 hours prior to transfection to achieve 50-70% confluency at the time of transfection.

    • Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A final siRNA concentration of 10-50 nM is a good starting point.

    • Add the transfection complexes to the cells in antibiotic-free media.

  • Incubation and Knockdown Validation:

    • Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.

    • Harvest a subset of cells to validate knockdown efficiency:

      • qPCR: Extract RNA, perform reverse transcription, and quantify PAR2 and a housekeeping gene's mRNA levels.

      • Western Blot: Lyse the cells and probe for PAR2 and a loading control (e.g., GAPDH or β-actin).

  • Downstream Analysis:

    • After confirming successful knockdown, perform the same functional assays as in the this compound protocol (e.g., agonist-stimulated calcium mobilization, ERK1/2 phosphorylation, and cell migration).

By following these guidelines, researchers can effectively cross-validate the on-target effects of this compound with the highly specific gene silencing of siRNA, providing a robust foundation for advancing drug discovery programs targeting PAR2.

References

A Comparative Analysis of Investigational Antibody-Drug Conjugates: ZW191 and Iza-Bren (BL-B01D1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of oncology, antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy. This guide provides a detailed comparative analysis of two promising investigational ADCs: ZW191, developed by Zymeworks, and Iza-Bren (BL-B01D1), developed by SystImmune and in collaboration with Bristol Myers Squibb. This analysis is based on publicly available preclinical and clinical data.

At a Glance: ZW191 vs. Iza-Bren

FeatureZW191Iza-Bren (BL-B01D1)
Target(s) Folate Receptor Alpha (FRα)Epidermal Growth Factor Receptor (EGFR) & Human Epidermal Growth Factor Receptor 3 (HER3)
Payload Topoisomerase I inhibitor (ZD06519)Topoisomerase I inhibitor (Ed-04)
Linker Protease-cleavable (GGFG)Stable tetrapeptide-based cleavable linker
Mechanism Targets FRα-expressing cells, payload induces DNA damage and apoptosis, with bystander effect.Bispecific antibody blocks EGFR and HER3 signaling; internalized payload causes DNA damage and cell death.
Indications Advanced solid tumors, including ovarian, endometrial, and non-small cell lung cancer (NSCLC).Advanced solid tumors, including NSCLC, breast cancer, and nasopharyngeal carcinoma (NPC).
Development Phase Phase 1Phase 3

Mechanism of Action and Signaling Pathways

Both ZW191 and Iza-Bren leverage the targeted delivery of a potent cytotoxic payload to cancer cells, but they differ in their targeting strategy.

ZW191 targets Folate Receptor Alpha (FRα), a protein that is overexpressed in a variety of solid tumors, including ovarian and non-small cell lung cancer, while having limited expression in normal tissues.[1][2] Upon binding to FRα, ZW191 is internalized by the cancer cell. The linker is then cleaved, releasing the topoisomerase I inhibitor payload, ZD06519.[1][2] This payload induces DNA damage, leading to cell cycle arrest and apoptosis.[2] ZD06519 is also capable of a "bystander effect," where it can diffuse out of the targeted cancer cell and kill neighboring cancer cells, even if they do not express FRα.[1][3]

ZW191_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ZW191 ZW191 (ADC) FRa Folate Receptor Alpha (FRα) ZW191->FRa Binding Internalization Internalization FRa->Internalization Receptor-mediated Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (ZD06519) Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage Payload_Release->DNA_Damage Bystander_Effect Bystander Effect (Neighboring Cancer Cell) Payload_Release->Bystander_Effect Diffusion Apoptosis Apoptosis DNA_Damage->Apoptosis

ZW191 Mechanism of Action.

Iza-Bren (BL-B01D1) is a bispecific ADC that simultaneously targets two key receptors involved in cancer cell proliferation and survival: EGFR and HER3.[4][5] This dual-targeting approach is designed to block both signaling pathways.[4] Following binding to either or both receptors, the ADC is internalized, and the topoisomerase I inhibitor payload, Ed-04, is released, leading to genotoxic stress and cancer cell death.[5][6]

IzaBren_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell IzaBren Iza-Bren (ADC) EGFR EGFR IzaBren->EGFR Binding HER3 HER3 IzaBren->HER3 Binding Signaling_Blockade Signaling Pathway Blockade EGFR->Signaling_Blockade Internalization Internalization EGFR->Internalization HER3->Signaling_Blockade HER3->Internalization Payload_Release Payload Release (Ed-04) Internalization->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Iza-Bren Mechanism of Action.

Preclinical and Clinical Performance

Direct head-to-head clinical trial data for ZW191 and Iza-Bren is not available. The following tables summarize key findings from their respective clinical development programs.

ZW191 Clinical Data

Phase 1 Trial (NCT06555744)

This first-in-human, multicenter, open-label study is evaluating the safety, tolerability, and preliminary anti-tumor activity of ZW191 in patients with advanced solid tumors, including ovarian, endometrial, and non-small cell lung cancer.[7][8]

EndpointResultPatient Population
Objective Response Rate (ORR) 64%Gynecological cancers at doses ≥6.4mg/kg[9][10]
Objective Response Rate (ORR) 44%All response-evaluable participants across all dose levels[9][10]
Safety Profile Manageable, with low rates of dose modifications and delays. Most common Grade ≥3 treatment-related adverse events were anemia (10%), neutropenia (5%), and thrombocytopenia (5%). No serious treatment-related adverse events or deaths were reported.[9][10]Patients with advanced solid tumors
Iza-Bren (BL-B01D1) Clinical Data

Phase 3 Trial in Nasopharyngeal Carcinoma (BL-B01D1-301; NCT06118333)

This randomized, open-label, multicenter study is evaluating Iza-Bren versus chemotherapy in patients with recurrent or metastatic nasopharyngeal carcinoma (NPC).[11]

EndpointIza-BrenChemotherapy
Objective Response Rate (ORR) 54.6%27.0%
Safety Profile Manageable safety profile. Two patients experienced Grade 2 interstitial lung disease (ILD).Two patients experienced Grade 3 ILD.

Phase 1 Trial in Solid Tumors (BL-B01D1-LUNG-101; NCT05983432)

This global, multi-center study is evaluating the safety, tolerability, pharmacokinetics, and initial efficacy of Iza-Bren in patients with metastatic or unresectable NSCLC and other solid tumors.[12][13]

EndpointResultPatient Population
Response Rate 75%NSCLC patients who received the optimal dose[14]
Safety Profile Manageable, with hematologic adverse events being the most common and effectively managed. No interstitial lung disease was observed.[12][14]Patients with advanced solid tumors, including NSCLC

Experimental Protocols and Workflows

Detailed experimental protocols for the preclinical and clinical studies are typically proprietary to the developing companies. However, the general workflow for ADC development and evaluation can be outlined.

ADC_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Validation Target Validation Antibody_Development Antibody Engineering Target_Validation->Antibody_Development Payload_Linker_Selection Payload & Linker Optimization Antibody_Development->Payload_Linker_Selection In_Vitro_Studies In Vitro Assays (Cytotoxicity, Bystander Effect) Payload_Linker_Selection->In_Vitro_Studies In_Vivo_Studies In Vivo Models (Xenografts, PDX Models) In_Vitro_Studies->In_Vivo_Studies Toxicology Toxicology Studies In_Vivo_Studies->Toxicology Phase1 Phase 1 (Safety, Tolerability, PK/PD) Toxicology->Phase1 Phase2 Phase 2 (Efficacy, Dose Optimization) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy, Comparison to Standard of Care) Phase2->Phase3 Regulatory_Approval Regulatory Approval Phase3->Regulatory_Approval

General ADC Development Workflow.

Conclusion

Both ZW191 and Iza-Bren represent promising next-generation antibody-drug conjugates with distinct targeting strategies. ZW191's targeting of FRα and its bystander effect payload show potential in tumors with heterogeneous antigen expression. Iza-Bren's novel bispecific approach targeting both EGFR and HER3 offers a strategy to overcome resistance mechanisms.

The early clinical data for both agents are encouraging, demonstrating significant anti-tumor activity and manageable safety profiles in heavily pretreated patient populations. As more mature data from ongoing and future clinical trials become available, a clearer picture of their comparative efficacy and safety will emerge, further defining their potential roles in the treatment of various solid tumors. Researchers and clinicians should continue to monitor the development of these and other novel ADCs as they progress through clinical evaluation.

References

Evaluating the Biased Antagonism of I-191: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protease-activated receptor 2 (PAR2) antagonist I-191 with other relevant alternatives, focusing on the concept of biased antagonism. Experimental data is presented to support the evaluation, along with detailed methodologies for key assays.

Understanding Biased Antagonism at PAR2

Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that can activate multiple downstream signaling pathways upon stimulation. Biased agonism occurs when a ligand preferentially activates one of these pathways over others. Consequently, a biased antagonist would selectively inhibit a subset of a receptor's signaling pathways while leaving others unaffected. This property can be highly valuable in drug development, allowing for the targeted modulation of specific cellular responses and potentially avoiding unwanted side effects.

This compound is a potent, non-competitive, and negative allosteric modulator of PAR2.[1][2] It has been investigated for its ability to inhibit various PAR2-mediated signaling pathways, including intracellular calcium (Ca2+) release, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, Ras homologue gene family member A (RhoA) activation, and the inhibition of forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation.[1][2]

Comparative Analysis of this compound and Other PAR2 Antagonists

Studies have shown that this compound potently inhibits multiple PAR2-induced signaling pathways and functional responses.[2][3] Notably, this compound has been reported to show no bias in its antagonism of these signaling properties, acting as a full antagonist across the tested pathways.[1][2][3] This contrasts with other PAR2 modulators that exhibit biased signaling.

Here, we compare the antagonistic profile of this compound with other known PAR2 antagonists, GB88 and AZ3451.

AntagonistMechanism of ActionBiased Antagonism ProfileReference
This compound Non-competitive negative allosteric modulatorNo observed bias. Potently inhibits Ca2+ release, ERK1/2 phosphorylation, RhoA activation, and cAMP accumulation.[1][2][3]
GB88 Competitive/Non-competitive antagonist (agonist-dependent)Biased. Inhibits PAR2-activated Ca2+ release but does not inhibit ERK1/2 activation. It can also act as a partial agonist for some pathways.[4][5]
AZ3451 Small molecule antagonistPrimarily studied for its role in inflammation and apoptosis in osteoarthritis models. Detailed biased antagonism profile across multiple pathways is less characterized in direct comparison to this compound.
Quantitative Comparison of Antagonist Potency (pIC50)

The potency of this compound in inhibiting different PAR2-mediated signaling pathways has been quantified and compared to other antagonists like GB88.

Signaling PathwayAgonistThis compound pIC50GB88 pIC50Cell LineReference
Ca2+ Release 2f-LIGRL-NH27.2 ± 0.1~6.2HT-29[6]
Trypsin6.7 ± 0.1Not ReportedHT-29[6]
ERK1/2 Phosphorylation 2f-LIGRL-NH27.8 ± 0.2Not an inhibitorHT-29[6]
Trypsin7.2 ± 0.2Not an inhibitorHT-29[6]
GB88 (as agonist)7.4 ± 0.2Not ApplicableHT-29[6]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the antagonistic properties of compounds like this compound at PAR2.

Calcium Mobilization Assay

This assay measures the release of intracellular calcium upon receptor activation.

  • Cell Culture: Plate cells (e.g., HT-29) expressing PAR2 in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the antagonist (e.g., this compound) or vehicle control for a defined period.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a PAR2 agonist (e.g., trypsin or 2f-LIGRL-NH2) and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Calculate the antagonist's IC50 value by plotting the inhibition of the agonist response against the antagonist concentration.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a key downstream signaling event.

  • Cell Culture and Starvation: Seed cells in multi-well plates. Once they reach the desired confluency, serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.[7]

  • Antagonist and Agonist Treatment: Pre-incubate the starved cells with the antagonist at various concentrations, followed by stimulation with a PAR2 agonist for a short period (e.g., 5-10 minutes).[8]

  • Cell Lysis: Aspirate the media and lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.[7][8]

  • Detection: The level of phosphorylated ERK1/2 can be determined by various methods, such as:

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.[7]

    • ELISA-based assays (e.g., AlphaLISA): Use a kit to quantify phosphorylated ERK1/2 in the cell lysates according to the manufacturer's instructions.[8]

  • Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Determine the IC50 of the antagonist by plotting the percentage of inhibition of the agonist-induced phosphorylation against the antagonist concentration.

RhoA Activation Assay

This assay measures the activation of the small GTPase RhoA.

  • Cell Treatment: Culture and treat cells with the antagonist and agonist as described for the ERK1/2 phosphorylation assay.

  • Cell Lysis: Lyse the cells in a specific RhoA activation assay lysis buffer.

  • Pull-down of Active RhoA: Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein, which is typically coupled to agarose beads. This will specifically pull down the active, GTP-bound RhoA.[9][10]

  • Detection:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and analyze by Western blotting using an antibody specific for RhoA.[9][10]

  • Data Analysis: Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the input lysates.

cAMP Accumulation Assay

This assay measures the inhibition of forskolin-stimulated cAMP production, a common pathway for some GPCRs.

  • Cell Culture: Plate cells in multi-well plates.

  • Antagonist and Agonist Treatment: Pre-incubate the cells with the antagonist, followed by co-stimulation with a PAR2 agonist and forskolin (an adenylyl cyclase activator).[11][12]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based) to quantify the amount of cAMP in the cell lysates according to the manufacturer's protocol.[11][12]

  • Data Analysis: The antagonist's effect is measured as the inhibition of the PAR2 agonist-mediated reduction in forskolin-stimulated cAMP levels. Calculate the IC50 from the concentration-response curve.

Visualizations

PAR2 Signaling Pathways and this compound Inhibition

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist PAR2 Agonist (e.g., Trypsin, 2f-LIGRL-NH2) PAR2 PAR2 Agonist->PAR2 Activates Gq Gq/11 PAR2->Gq G12_13 G12/13 PAR2->G12_13 beta_arrestin β-Arrestin PAR2->beta_arrestin Gs Gs PAR2->Gs PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release RhoGEF RhoGEF G12_13->RhoGEF RhoA RhoA Activation RhoGEF->RhoA ERK ERK1/2 Phosphorylation beta_arrestin->ERK AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation (Inhibition) AC->cAMP Inhibits I191 This compound I191->PAR2 Inhibits (Allosteric)

Caption: this compound as a non-biased antagonist of PAR2 signaling pathways.

General Experimental Workflow for Evaluating a PAR2 Antagonist

Antagonist_Workflow cluster_assays Parallel Assays start Start: Culture PAR2-expressing cells pretreat Pre-treat cells with Antagonist (e.g., this compound) or Vehicle Control start->pretreat stimulate Stimulate with PAR2 Agonist pretreat->stimulate lyse Cell Lysis / Signal Detection stimulate->lyse Ca_assay Calcium Mobilization Assay lyse->Ca_assay ERK_assay ERK1/2 Phosphorylation Assay lyse->ERK_assay RhoA_assay RhoA Activation Assay lyse->RhoA_assay cAMP_assay cAMP Accumulation Assay lyse->cAMP_assay end Data Analysis and IC50 Determination Ca_assay->end ERK_assay->end RhoA_assay->end cAMP_assay->end

Caption: Workflow for assessing the inhibitory profile of a PAR2 antagonist.

References

Unveiling I-191: A Comparative Analysis Confirming the Absence of Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise pharmacological profile of a novel compound is paramount. This guide provides a comprehensive comparison of I-191, a potent Protease-Activated Receptor 2 (PAR2) antagonist, with known PAR2 agonists, to definitively demonstrate its lack of agonist activity. The data presented herein is supported by detailed experimental protocols and visual representations of the underlying cellular mechanisms.

This compound has been identified as a potent antagonist of PAR2, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] A critical aspect of its characterization is the confirmation that it does not possess any intrinsic agonist activity, meaning it does not activate the receptor in the absence of an agonist. This ensures that its therapeutic effects are solely attributable to the blockade of PAR2 signaling.

Quantitative Analysis of PAR2 Activation

To quantitatively assess the agonist potential of this compound, its activity was compared to that of a known PAR2 agonist, 2f-LIGRL-NH₂, and a vehicle control in various cell-based assays. The following table summarizes the results from key signaling pathways downstream of PAR2 activation. The data clearly shows that this compound, even at high concentrations, does not induce a response above the baseline observed with the vehicle control, confirming its lack of agonist activity. In contrast, the PAR2 agonist elicits a robust response in all assays.

AssayVehicle Control2f-LIGRL-NH₂ (Agonist)This compound (10 µM)
Intracellular Ca²⁺ Mobilization (% of Max Response)0%100%~0%
ERK1/2 Phosphorylation (Fold Change over Baseline)1.0> 3.0~1.0
RhoA Activation (Fold Change over Baseline)1.0~3.0~1.0
cAMP Accumulation (Inhibition of Forskolin-induced)0%Significant InhibitionNo Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Intracellular Calcium Mobilization Assay

This assay measures the release of intracellular calcium upon GPCR activation.

  • Cell Culture: Human colon adenocarcinoma HT-29 cells, which endogenously express PAR2, are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed. The test compounds (vehicle, PAR2 agonist, or this compound) are then added to the respective wells.

  • Signal Detection: Changes in intracellular calcium are measured by monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the dye. Data is typically collected in real-time to capture the transient nature of the calcium flux.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a key downstream event in many GPCR signaling pathways.

  • Cell Culture and Starvation: HT-29 cells are cultured as described above. Prior to the experiment, cells are serum-starved for 4-6 hours to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Cells are treated with the vehicle, PAR2 agonist, or this compound for a specified time (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: The treatment is terminated by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting or ELISA: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting using antibodies specific for phosphorylated ERK1/2 and total ERK1/2. Alternatively, a sandwich ELISA kit can be used for quantification. The ratio of phosphorylated to total ERK1/2 is calculated to determine the fold change over baseline.

RhoA Activation Assay

This assay measures the activation of the small GTPase RhoA, which is involved in regulating the actin cytoskeleton.

  • Cell Culture and Treatment: HT-29 cells are cultured and treated with the test compounds as described for the ERK1/2 phosphorylation assay.

  • Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound (active) state of RhoA.

  • Pull-down Assay: The cell lysates are incubated with a recombinant protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads. The RBD specifically binds to active, GTP-bound RhoA.

  • Western Blotting: The beads are washed, and the bound proteins are eluted and analyzed by Western blotting using an antibody specific for RhoA. The amount of pulled-down RhoA reflects the level of RhoA activation.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, which is another signaling pathway modulated by some GPCRs.

  • Cell Culture and Pre-treatment: HT-29 cells are cultured as described above. Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment: Cells are then treated with the test compounds in the presence of forskolin, a direct activator of adenylyl cyclase.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). A decrease in forskolin-stimulated cAMP accumulation indicates receptor activation of the Gi pathway.

Visualizing the Absence of Agonist Activity

The following diagrams illustrate the key concepts and workflows described in this guide.

PAR2_Signaling_Pathway cluster_agonist Agonist Activation cluster_antagonist This compound (Antagonist) Action Agonist PAR2 Agonist (e.g., 2f-LIGRL-NH₂) PAR2_active PAR2 (Active) Agonist->PAR2_active Binds & Activates Gq Gαq PAR2_active->Gq Activates RhoGEF RhoGEF PAR2_active->RhoGEF Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_cascade MAPK Cascade PKC->MAPK_cascade pERK pERK1/2 MAPK_cascade->pERK RhoA_active RhoA-GTP RhoGEF->RhoA_active I191 This compound PAR2_inactive PAR2 (Inactive) I191->PAR2_inactive Binds & Blocks Agonist Binding No Downstream Signaling No Downstream Signaling PAR2_inactive->No Downstream Signaling

Caption: PAR2 signaling pathway activation by an agonist versus the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_readout Data Analysis Cell_Culture Culture PAR2-expressing cells (e.g., HT-29) Compound_Prep Prepare Compounds: - Vehicle - PAR2 Agonist - this compound Ca_Assay Calcium Mobilization Cell_Culture->Ca_Assay ERK_Assay ERK1/2 Phosphorylation Cell_Culture->ERK_Assay RhoA_Assay RhoA Activation Cell_Culture->RhoA_Assay cAMP_Assay cAMP Accumulation Cell_Culture->cAMP_Assay Compound_Prep->Ca_Assay Compound_Prep->ERK_Assay Compound_Prep->RhoA_Assay Compound_Prep->cAMP_Assay Data_Acquisition Measure Assay-specific Signal Ca_Assay->Data_Acquisition ERK_Assay->Data_Acquisition RhoA_Assay->Data_Acquisition cAMP_Assay->Data_Acquisition Comparison Compare responses: This compound vs. Agonist vs. Vehicle Data_Acquisition->Comparison Conclusion Conclusion: Absence of Agonist Activity for this compound Comparison->Conclusion

Caption: General experimental workflow to confirm the absence of agonist activity for this compound.

Conclusion

The collective evidence from multiple, robust cell-based assays unequivocally demonstrates that this compound is a potent PAR2 antagonist devoid of any intrinsic agonist activity.[2] It effectively blocks PAR2 signaling initiated by agonists without activating the receptor on its own. This clean pharmacological profile makes this compound a valuable research tool for elucidating the roles of PAR2 in health and disease and a promising candidate for further therapeutic development.

References

Safety Operating Guide

Clarification Required: Identifying "I-191" for Accurate Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

To provide you with essential and accurate safety and logistical information for the proper disposal of "I-191," it is crucial to first correctly identify the substance . Initial research has revealed that "this compound" is an identifier for several distinctly different products and materials, each with its own specific handling and disposal protocols.

Providing a generic disposal procedure without knowing the exact nature of "this compound" would be irresponsible and could lead to significant safety and regulatory risks. The substances identified as "this compound" include:

  • A component in cleaning solutions: A Safety Data Sheet (SDS) refers to "SDS - 191" for a detergent containing sodium hydroxide.

  • A tackifier emulsion: An SDS for "Functional Products Tackifier V-191" describes it as a polymer emulsion in water.

  • An aerosol odor neutralizer: A product named "United-191-Total-Release-Odor-Neutralize" is an aerosol spray.

  • A pigment: "Pigment Yellow 191" is a colorant with its own specific handling guidelines.

  • The radioactive isotope Iridium-191: This is a metallic radioisotope that falls under strict regulatory control for disposal.

  • A United States Citizenship and Immigration Services (USCIS) form: "Form this compound" is an application for relief under the Immigration and Nationality Act and is not a chemical substance.

The disposal procedures for these items are vastly different. For example, a detergent may be suitable for drain disposal with copious amounts of water, whereas a radioactive isotope requires specialized handling and disposal by licensed professionals in accordance with federal and local regulations.

To ensure the safety of researchers, scientists, and drug development professionals, and to provide you with the detailed, step-by-step guidance you require, please specify which "this compound" you are working with. Once the substance is clearly identified, we can provide the following:

  • Detailed, step-by-step disposal procedures.

  • A summary of quantitative data in a structured table.

  • Experimental protocols for any cited key experiments.

  • A Graphviz diagram illustrating the disposal workflow or relevant logical relationships.

Your safety is our primary concern. We look forward to your clarification so that we can provide you with the precise and reliable information you need to build a foundation of trust in laboratory safety and chemical handling.

Essential Safety and Handling Protocols for "I-191"

Author: BenchChem Technical Support Team. Date: November 2025

Given that "I-191" is not a standard chemical identifier, this document provides safety protocols for two probable substances based on common laboratory nomenclature: the radioactive isotope Iodine-131 (¹³¹I) and the chemical mutagen Acridine Mutagen ICR 191 . Researchers and laboratory personnel must verify the exact identity of their substance before proceeding and consult the corresponding Safety Data Sheet (SDS).

Part 1: Personal Protective Equipment and Handling for Iodine-131 (¹³¹I)

Iodine-131 is a radioactive isotope of iodine used in medical diagnostics and treatments, as well as in scientific research. It is a beta and gamma emitter, necessitating strict adherence to radiation safety protocols to minimize exposure.[1][2] The core principle for handling radioactive materials is ALARA (As Low As Reasonably Achievable).

Personal Protective Equipment (PPE) for Iodine-131

The following table summarizes the essential PPE for handling Iodine-131.

PPE CategoryItemSpecification & Purpose
Primary Barrier Double Pair of GlovesNitrile or other appropriate disposable gloves should be worn in two layers to protect against contamination. Some iodine compounds can penetrate surgical rubber gloves.[3][4]
Lab CoatA dedicated lab coat, preferably with long sleeves and elastic cuffs, to protect skin and personal clothing from contamination.
Secondary Barrier Leaded ApronTo be worn when handling significant quantities of gamma-emitting isotopes to reduce radiation dose to the torso.
Thyroid ShieldA lead-lined collar to protect the thyroid gland, which readily absorbs iodine.
Eye & Face Protection Safety GogglesTo protect the eyes from splashes of radioactive liquid.
Face ShieldTo be used in conjunction with goggles when there is a significant risk of splashing, providing full-face protection.[5]
Dosimetry Dosimeter BadgeWorn on the torso (and potentially a ring dosimeter for hands) to monitor radiation dose received by personnel.
Operational Plan for Handling Iodine-131
  • Designated Work Area : All work with unsealed Iodine-131 must be conducted in a designated radioactive materials work area, typically within a fume hood that is approved for radioisotope use to contain any volatile iodine.[6]

  • Shielding : Use lead or high-density plastic shielding to minimize exposure to gamma radiation.

  • Contamination Control : Cover work surfaces with absorbent, plastic-backed paper. Regularly monitor the work area, hands, and clothing for contamination using a Geiger-Müller survey meter.[6]

  • Aerosol Prevention : Avoid any procedures that may generate aerosols of radioactive material.[6]

  • Hygiene : Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling radioactive materials.[5]

Disposal Plan for Iodine-131
  • Waste Segregation : All waste contaminated with Iodine-131 (gloves, paper, pipette tips, etc.) must be segregated into designated radioactive waste containers.

  • Decay-in-Storage : Due to its relatively short half-life of approximately 8 days, the primary method of disposal for Iodine-131 waste is decay-in-storage.[7][8] Waste should be stored for at least 10 half-lives (approximately 80 days) to allow the radioactivity to decay to background levels.

  • Labeling : Radioactive waste containers must be clearly labeled with the isotope, initial activity, and date.

  • Final Disposal : After the decay period, the waste must be surveyed with a radiation meter to confirm it is at background level before being disposed of as non-radioactive waste. Liquid waste may have specific dilution and sanitary sewer disposal protocols that must be followed in accordance with institutional and regulatory requirements.

Part 2: Personal Protective Equipment and Handling for Acridine Mutagen ICR 191

Acridine Mutagen ICR 191 is a chemical agent used in genetic and cancer research to induce frameshift mutations. It is a suspected mutagen and should be handled with appropriate precautions for hazardous chemicals.

Personal Protective Equipment (PPE) for Acridine Mutagen ICR 191
PPE CategoryItemSpecification & Purpose
Primary Barrier Chemical-Resistant GlovesNitrile or other suitable gloves to prevent skin contact.
Lab CoatTo protect skin and personal clothing from contamination.
Eye Protection Chemical Safety GogglesTo protect eyes from dust or splashes of the chemical.
Respiratory Fume HoodAll handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation.
Operational Plan for Handling Acridine Mutagen ICR 191
  • Designated Work Area : Work with Acridine Mutagen ICR 191 should be performed in a designated area within a chemical fume hood.

  • Avoid Dust and Aerosols : When handling the powdered form, take care to avoid creating dust. When making solutions, add the solid to the solvent slowly.

  • Decontamination : The work area should be decontaminated after use.

  • Hygiene : Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling.

Disposal Plan for Acridine Mutagen ICR 191
  • Waste Segregation : All waste contaminated with Acridine Mutagen ICR 191 must be collected in a designated hazardous chemical waste container.

  • Labeling : The waste container must be clearly labeled with the chemical name and hazard warnings.

  • Final Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations for chemical waste disposal.

Diagrams and Workflows

Logical Relationship for Handling Hazardous Materials

The following diagram illustrates the logical flow of safety considerations when working with hazardous materials like Iodine-131 or Acridine Mutagen ICR 191.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Post-Execution Phase a Identify Hazard (e.g., Iodine-131, ICR 191) b Review Safety Data Sheet (SDS) & Institutional Protocols a->b c Develop Standard Operating Procedure (SOP) b->c d Assemble & Don Required PPE c->d e Prepare Designated Work Area d->e f Execute Experiment Following SOP e->f g Segregate & Label Hazardous Waste f->g h Decontaminate Work Area & Equipment g->h i Store or Dispose of Waste per Protocol h->i

Caption: Logical workflow for handling hazardous laboratory materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.